molecular formula C18H14Cl2O4 B14640750 (-)-Indacrinone CAS No. 56049-89-9

(-)-Indacrinone

Cat. No.: B14640750
CAS No.: 56049-89-9
M. Wt: 365.2 g/mol
InChI Key: PRKWVSHZYDOZLP-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Indacrinone is one of the two enantiomers of the loop diuretic agent, Indacrinone. This chiral compound is of significant research interest due to the distinct and complementary pharmacological activities of its mirror-image forms. The (-)-enantiomer is primarily responsible for the potent natriuretic and diuretic effects, acting on the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle to promote excretion of sodium, chloride, and water . In contrast, the (+)-enantiomer exhibits a strong uricosuric activity, promoting the excretion of uric acid . This unique profile makes this compound a critical tool for investigating the separation of diuretic and uricosuric effects in preclinical research. Studies have explored various ratios of the enantiomers, with a 1:9 ratio of (-)- to (+)-enantiomer showing optimal therapeutic potential by providing effective diuresis while maintaining uric acid balance, a common challenge with other diuretic therapies . Research applications for this compound include the study of renal physiology, hypertension models, edema, and the development of treatments for conditions involving hyperuricemia or gout . This product is labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56049-89-9

Molecular Formula

C18H14Cl2O4

Molecular Weight

365.2 g/mol

IUPAC Name

2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid

InChI

InChI=1S/C18H14Cl2O4/c1-18(11-5-3-2-4-6-11)8-10-7-12(24-9-13(21)22)15(19)16(20)14(10)17(18)23/h2-7H,8-9H2,1H3,(H,21,22)/t18-/m1/s1

InChI Key

PRKWVSHZYDOZLP-GOSISDBHSA-N

Isomeric SMILES

C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Canonical SMILES

CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Renal Mechanism of Action of (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indacrinone (B1671820) is a potent, long-acting loop diuretic with the unique characteristic of possessing uricosuric properties, setting it apart from other drugs in its class that typically cause hyperuricemia. This dual action is attributed to the distinct pharmacological profiles of its two enantiomers. The (-)-enantiomer of indacrinone is primarily responsible for its potent natriuretic and diuretic effects, while the (+)-enantiomer mediates the uricosuric effect, promoting the excretion of uric acid. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of (-)-indacrinone and its enantiomers on the renal tubules. It details the primary protein targets, summarizes key quantitative data, outlines experimental protocols for studying these effects, and provides visual representations of the relevant pathways and workflows.

Stereospecific Pharmacology of Indacrinone Enantiomers

Indacrinone is a chiral molecule, and its therapeutic utility is a classic example of stereospecific pharmacology. The racemic mixture, as well as the individual enantiomers, have been studied to delineate their distinct contributions to the overall clinical effect.

  • This compound (The Diuretic Enantiomer): This enantiomer is a potent inhibitor of sodium and chloride reabsorption in the thick ascending limb of the loop of Henle.[1][2] Its action at this site is responsible for the pronounced diuretic and natriuretic effects of indacrinone.[3]

  • (+)-Indacrinone (The Uricosuric Enantiomer): In contrast, the (+)-enantiomer has weak diuretic activity but is a potent inhibitor of uric acid reabsorption in the proximal tubule.[3][4] This action counteracts the tendency of loop diuretics to cause uric acid retention.[5]

The unique combination of these opposing effects on uric acid handling within a single racemic drug represented a significant advancement in diuretic therapy, particularly for patients with or at risk of gout.[5]

Mechanism of Action of this compound on Renal Tubules

The primary mechanism of action of the (-)-enantiomer of indacrinone is the inhibition of the Na-K-2Cl cotransporter (NKCC2), located in the apical membrane of the epithelial cells of the thick ascending limb of the loop of Henle.

Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

NKCC2 is a crucial transporter responsible for the reabsorption of a significant portion of filtered sodium, potassium, and chloride from the tubular fluid. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to an increased excretion of these ions and, consequently, water.[6] This inhibition occurs from the luminal side of the tubule.

The proposed mechanism of inhibition involves the binding of this compound to the chloride-binding site of the NKCC2 transporter. This competitive inhibition prevents the normal transport cycle, leading to a cascade of effects:

  • Increased Natriuresis and Diuresis: The primary consequence is a significant increase in the urinary excretion of sodium and water.

  • Increased Kaliuresis: Inhibition of NKCC2 also leads to increased potassium excretion.

  • Disruption of the Corticomedullary Osmotic Gradient: The thick ascending limb's role in creating a hypertonic medullary interstitium is impaired, which reduces the driving force for water reabsorption in the collecting ducts, further contributing to the diuretic effect.

Signaling Pathways

The direct inhibition of NKCC2 by this compound is the primary mechanism of its diuretic action. Downstream signaling events are largely a consequence of the altered ion fluxes and cellular environment rather than a direct activation of specific intracellular signaling cascades by the drug.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_interstitium Interstitial Fluid Indacrinone_plus (+)-Indacrinone URAT1 URAT1 (Urate Transporter 1) Indacrinone_plus->URAT1 Inhibition Urate_lumen Uric Acid Urate_lumen->URAT1 Urate_cell Uric Acid URAT1->Urate_cell Urate_blood Uric Acid Urate_cell->Urate_blood Efflux via other transporters cluster_workflow In Vivo Microperfusion Workflow start Anesthetize Rat & Expose Kidney identify Identify Target Tubule start->identify block Isolate Tubule Segment with Oil Block identify->block perfuse_control Perfuse with Control Solution block->perfuse_control collect_control Collect Control Perfusate perfuse_control->collect_control perfuse_exp Switch to Perfusion Solution with this compound collect_control->perfuse_exp collect_exp Collect Experimental Perfusate perfuse_exp->collect_exp analyze Analyze Ion & Water Content collect_exp->analyze calculate Calculate Net Transport analyze->calculate end Determine Effect of This compound calculate->end

References

Chirality and Pharmacological Activity of Indacrinone Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone (B1671820), an indanone-based loop diuretic, presents a compelling case study in chiral pharmacology. As a racemic mixture, it exhibits both diuretic and uricosuric properties. However, these effects are stereoselectively attributed to its individual enantiomers. The (-)-enantiomer is a potent natriuretic agent, while the (+)-enantiomer is primarily responsible for the uricosuric effect, promoting the excretion of uric acid. This differential activity offers a unique therapeutic opportunity to develop a diuretic that mitigates the hyperuricemia often associated with this class of drugs. By adjusting the ratio of the enantiomers, a more favorable clinical profile can be achieved, potentially leading to an "isouricemic" diuretic. This technical guide provides an in-depth analysis of the pharmacological activities of indacrinone enantiomers, supported by quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Introduction

Indacrinone is a chiral loop diuretic that has been extensively studied for its unique pharmacological profile.[1] Like other loop diuretics, it promotes the excretion of sodium and water by the kidneys.[2] However, a common side effect of loop diuretics is hyperuricemia, an increase in serum uric acid levels, which can exacerbate or precipitate gout.[3] The racemic mixture of indacrinone was found to possess both diuretic and uricosuric (uric acid-lowering) properties.[1] Further investigation revealed that these activities are largely segregated between its two enantiomers.[3]

The (-)-enantiomer is the primary driver of the diuretic and natriuretic effects, while the (+)-enantiomer is predominantly responsible for the uricosuric activity.[4][5] This stereoselective pharmacology allows for the manipulation of the enantiomeric ratio to optimize the therapeutic effect, aiming for a potent diuretic with a neutral or even favorable effect on uric acid levels.[6] Studies have explored various ratios of the (-) and (+) enantiomers to achieve an "isouricemic" state, where the diuretic-induced hyperuricemia is offset by the uricosuric effect.[6]

This guide will delve into the distinct pharmacological actions of the indacrinone enantiomers, present quantitative data from human clinical trials, outline the experimental methodologies used to assess their activity, and provide visual representations of their mechanisms and experimental evaluation.

Stereoselective Pharmacological Effects

The pharmacological activities of indacrinone are highly dependent on its stereochemistry. The two enantiomers, while chemically similar, interact differently with their biological targets, leading to distinct physiological responses.

  • (-)-Indacrinone: This enantiomer is the more potent diuretic and natriuretic agent.[7] Its primary site of action is the thick ascending limb of the Loop of Henle, where it inhibits the Na-K-2Cl cotransporter (NKCC2), leading to increased excretion of sodium, potassium, and chloride, and consequently, water.[8] This mechanism is characteristic of loop diuretics.[2]

  • (+)-Indacrinone: This enantiomer exhibits significantly weaker diuretic activity but is a potent uricosuric agent.[4] It is believed to act on the renal tubules to inhibit the reabsorption of uric acid, likely through interaction with urate transporters such as URAT1.[8] This leads to increased fractional excretion of uric acid and a reduction in serum uric acid levels.[9]

The interplay between these two enantiomers forms the basis for developing an optimized diuretic therapy.

G cluster_enantiomers Indacrinone Enantiomers cluster_effects Pharmacological Effects neg_enantiomer This compound diuresis Diuresis (Natriuresis) neg_enantiomer->diuresis Potent hyperuricemia Hyperuricemia (Side Effect) neg_enantiomer->hyperuricemia Induces pos_enantiomer (+)-Indacrinone pos_enantiomer->diuresis Weak uricosuria Uricosuria pos_enantiomer->uricosuria Potent uricosuria->hyperuricemia Counteracts

Stereoselective pharmacology of indacrinone enantiomers.

Quantitative Data from Clinical Studies

Several clinical trials have been conducted to evaluate the effects of different ratios of indacrinone enantiomers in healthy volunteers and hypertensive patients. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Varying Ratios of Indacrinone Enantiomers on Plasma Urate in Healthy Men [3][9]

Treatment ((-)-enantiomer / (+)-enantiomer)Daily Dose (mg)Change in Plasma Urate (Day 7/8)
This compound alone10 / 0+8% to +16%
Racemic-like mixture10 / 10+8% to +16%
Intermediate Ratio10 / 20+8% to +16%
Isouricemic Ratio10 / 40~0% (Isouricemic)
Uricosuric Ratio10 / 80-13%
Hydrochlorothiazide (Control)50+8% to +16%
Ticrynafen (Control)250-41%

Table 2: Antihypertensive and Serum Uric Acid Effects of Indacrinone Enantiomer Ratios in Hypertensive Patients (12 weeks) [10]

Treatment GroupDaily Dose (mg) ((-)/(+))Mean Reduction in Blood Pressure (mmHg)Mean Change in Serum Uric Acid (mg/dL)
A2.5 / 8023 / 8-0.3
B5 / 8020 / 10-0.4
C10 / 8025 / 10+0.2
Placebo-0 / 3+0.3

Table 3: Natriuretic and Uricosuric Effects of Indacrinone Enantiomer Combinations in Healthy Men (Day 7) [6]

Treatment ((-)-enantiomer / (+)-enantiomer)Daily Dose (mg)24-h Urinary Na+ Excretion (mEq)Change in Serum Uric Acid vs. Placebo
Placebo-Baseline-
Combination 110 / 40~285Decreased
Combination 210 / 90~285Further Decreased
Combination 310 / 140~285Markedly Decreased
Hydrochlorothiazide50~285Increased (p < 0.05)

Experimental Protocols

The following sections describe the general methodologies employed in the clinical evaluation of indacrinone enantiomers.

Clinical Trial Design

The studies evaluating indacrinone enantiomers were typically designed as double-blind, randomized, placebo-controlled, and often used a balanced incomplete block design to compare multiple treatment arms.[3][6]

  • Participants: Healthy male volunteers or patients with mild to moderate hypertension were recruited.[3][10]

  • Dietary Control: Subjects were maintained on a sodium- and potassium-controlled diet to standardize baseline electrolyte and fluid balance.[3]

  • Dosing: Single daily oral doses of the different enantiomer combinations, placebo, and active comparators (e.g., hydrochlorothiazide, ticrynafen) were administered for a defined period (e.g., 7 days to 12 weeks).[3][10]

  • Washout Period: In studies with hypertensive patients, a placebo washout period (e.g., 4 weeks) was implemented to establish a stable baseline blood pressure.[10]

G cluster_treatment Treatment Arms (Double-Blind) start Participant Recruitment (Healthy Volunteers or Hypertensive Patients) diet Dietary Stabilization (Controlled Na+ and K+ intake) start->diet washout Placebo Washout (for hypertensive trials) diet->washout randomization Randomization washout->randomization group_a Group A ((-)/(+) Ratio 1) randomization->group_a group_b Group B ((-)/(+) Ratio 2) randomization->group_b group_c Group C (Comparator) randomization->group_c placebo Placebo Group randomization->placebo dosing Daily Dosing (e.g., 7 days - 12 weeks) group_a->dosing group_b->dosing group_c->dosing placebo->dosing monitoring Data Collection & Monitoring (Blood pressure, blood samples, urine collection) dosing->monitoring analysis Data Analysis (Statistical Comparison of Endpoints) monitoring->analysis end Results & Conclusion analysis->end

General experimental workflow for clinical evaluation.
Assessment of Uricosuric Activity

The uricosuric effect was primarily assessed by measuring changes in serum uric acid concentrations and the fractional clearance of urate.

  • Blood Sampling: Venous blood samples were collected at baseline and at specified time points throughout the study to determine serum uric acid concentrations.[3]

  • Urine Collection: Timed urine collections (e.g., 24-hour) were performed to measure urinary uric acid and creatinine (B1669602) excretion.[6]

  • Fractional Clearance of Urate (FCU) Calculation: FCU, which represents the fraction of filtered urate that is excreted, was calculated using the following formula:

    • FCU = (Urine Urate × Plasma Creatinine) / (Plasma Urate × Urine Creatinine)

Assessment of Diuretic and Natriuretic Activity

The diuretic and natriuretic effects were quantified by measuring changes in urine volume and electrolyte excretion.

  • Urine Volume Measurement: Total urine output was collected and measured over specific time intervals (e.g., 24 hours).[6]

  • Electrolyte Analysis: The concentrations of sodium, potassium, and chloride in the collected urine samples were determined using ion-selective electrodes or flame photometry.[6]

  • Total Electrolyte Excretion: The total amount of each electrolyte excreted over the collection period was calculated by multiplying the concentration by the total urine volume.

Mechanism of Action in the Nephron

The differential pharmacological effects of the indacrinone enantiomers can be attributed to their distinct sites of action within the renal nephron.

  • This compound: As a potent loop diuretic, the (-)-enantiomer acts on the thick ascending limb of the Loop of Henle . It inhibits the Na-K-2Cl cotransporter (NKCC2) on the apical membrane of the tubular cells, thereby reducing the reabsorption of these ions and promoting their excretion.[8]

  • (+)-Indacrinone: The uricosuric (+)-enantiomer is thought to exert its effect primarily in the proximal tubule , where the majority of urate reabsorption occurs. It is hypothesized to inhibit the urate transporter 1 (URAT1), which is responsible for exchanging urate for an intracellular anion, thus preventing urate from being reabsorbed back into the bloodstream.[8]

G cluster_actions Enantiomer Sites of Action nephron Glomerulus Proximal Tubule Loop of Henle Distal Tubule Collecting Duct pos_action (+)-Indacrinone (Uricosuric Effect) Inhibits Urate Reabsorption pos_action->nephron:pt URAT1 Inhibition neg_action This compound (Diuretic Effect) Inhibits Na-K-2Cl Cotransporter neg_action->nephron:looph NKCC2 Inhibition

Differential sites of action within the renal nephron.

Conclusion

The enantiomers of indacrinone exhibit distinct and clinically significant pharmacological activities. The (-)-enantiomer provides potent diuretic effects, while the (+)-enantiomer effectively counteracts the potential for hyperuricemia through its uricosuric action. This stereoselective profile allows for the rational design of a therapeutic agent where the ratio of enantiomers is optimized to achieve desired diuretic and antihypertensive effects with a minimal or even beneficial impact on serum uric acid levels. The clinical data strongly support the feasibility of creating an isouricemic diuretic by combining these enantiomers in appropriate ratios. This approach represents a sophisticated application of chiral pharmacology to address a common adverse effect of an important class of drugs, offering a potential advantage in the management of fluid overload and hypertension, particularly in patients with or at risk for hyperuricemia and gout.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stereospecific Effects of (-)-Indacrinone on Ion Transport

Abstract

Indacrinone (B1671820) (MK-196) is a potent, long-acting phenoxyacetic acid diuretic that exhibits significant stereospecificity in its interaction with renal ion transport systems. As a chiral molecule, it exists as two enantiomers, (+) and this compound, which possess distinct pharmacological profiles. The (-)-enantiomer is predominantly responsible for the drug's potent natriuretic and diuretic effects, primarily through the inhibition of ion transport in the loop of Henle. Conversely, the (+)-enantiomer has weaker diuretic activity but is the primary contributor to the drug's uricosuric properties. This document provides a comprehensive technical overview of the stereospecific effects of this compound, detailing its mechanism of action on specific ion transporters, summarizing quantitative data from key studies, outlining experimental methodologies, and visualizing the involved pathways and workflows. The differential activities of the enantiomers have been strategically exploited to develop "isouricemic" diuretics, which can induce sodium and water excretion without the common side effect of hyperuricemia associated with other diuretics.

Introduction to Indacrinone and Stereospecificity

Indacrinone is a loop diuretic, a class of drugs that acts on the thick ascending limb of the loop of Henle in the kidney.[1][2] Like many pharmaceuticals, indacrinone is a chiral compound, and its enantiomers display markedly different pharmacological activities. The (-)-enantiomer is a potent natriuretic agent, while the (+)-enantiomer is an effective uricosuric agent, meaning it promotes the excretion of uric acid.[3][4] This stereoselectivity offers a unique therapeutic opportunity: by adjusting the ratio of the two enantiomers, it is possible to create a diuretic formulation that minimizes the risk of hyperuricemia, a common side effect of many diuretics that can lead to gout.[3][5] Understanding the specific effects of the (-)-enantiomer on ion transport is crucial for appreciating its role as the primary diuretic component.

Mechanism of Action of this compound on Renal Ion Transport

The primary diuretic effect of this compound stems from its inhibition of sodium and chloride reabsorption in the nephron. Its principal site of action is the thick ascending limb of the loop of Henle, a segment responsible for reabsorbing approximately 25% of the filtered sodium load.

  • Primary Target: Na-K-Cl Cotransporter (NKCC) : Loop diuretics, including indacrinone, typically exert their effects by inhibiting the Na-K-Cl cotransporter (specifically the NKCC2 isoform in the kidney) located on the apical membrane of epithelial cells in the thick ascending limb. By blocking this transporter, this compound prevents the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid into the cells. This loss of solutes in the urine leads to a corresponding loss of water, resulting in diuresis.

  • Stereospecific Inhibition : Studies have demonstrated that the (-)-enantiomer is significantly more effective at inhibiting this process than the (+)-enantiomer.[6] Research using in vivo microperfusion in rats showed that while both enantiomers inhibited sodium and potassium reabsorption in the loop of Henle, the (-)-form was substantially more potent.[6] In some cases, this compound was powerful enough to completely abolish potassium reabsorption, occasionally leading to net potassium secretion into the tubule.[6]

  • Action on the Distal Tubule : Both enantiomers of indacrinone also inhibit sodium reabsorption in the distal tubule.[6] However, unlike their action in the loop of Henle, they do not affect potassium secretion at this site. This suggests that the cellular mechanisms or transporters targeted by indacrinone may differ between these two segments of the nephron.[6] Specifically, the (-)-enantiomer appears to act on the medullary portion of the thick ascending limb, while the (+)-enantiomer's weaker natriuretic action is located in the cortical diluting segment or early distal tubule.[7]

Quantitative Data on Ion Transport Effects

The stereospecific effects of indacrinone's enantiomers have been quantified in numerous human and animal studies. The following tables summarize key findings.

Table 1: Comparative Effects of Indacrinone Enantiomers on Ion Transport in the Rat Nephron

Parameter (+)-Indacrinone (5 x 10⁻⁴ M) This compound (5 x 10⁻⁴ M) Reference
Loop of Henle
Sodium Reabsorption Inhibition Significant Inhibition (more potent) [6]
Potassium Reabsorption Inhibition Abolished on average; net secretion observed [6]
Distal Tubule
Sodium Reabsorption Inhibition Inhibition [6]

| Potassium Secretion | No Effect | No Effect |[6] |

Table 2: Effects of Racemic Indacrinone on Fractional Excretion in Humans

Parameter Control (Baseline) Racemic Indacrinone Reference
Fractional NaCl Excretion 0.48% 4.61% [8]

| Fractional Urate Clearance | 5.16% | 12.24% |[8] |

Table 3: Effect of Varying Enantiomer Ratios on Serum Uric Acid in Healthy Men (After 7 Days)

Treatment (Daily Dose) Change in Plasma Urate vs. Placebo Natriuretic Activity Reference
(-)-10mg / (+)-0mg Increased (8% to 16%) Potent [5]
(-)-10mg / (+)-10mg Increased (8% to 16%) Potent [5]
(-)-10mg / (+)-20mg Increased (8% to 16%) Potent [5]
(-)-10mg / (+)-40mg Approximately Isouricemic Potent [5]
(-)-10mg / (+)-80mg Decreased by 13% Potent [4][5]

| Hydrochlorothiazide 50mg | Increased | Potent |[5][9] |

Visualization of Pathways and Workflows

Diagram 1: Differential Sites of Action in the Nephron

Figure 1: Differential Sites of Action of Indacrinone Enantiomers cluster_nephron Nephron Tubule cluster_drugs Indacrinone Enantiomers Loop of Henle Thick Ascending Limb of Henle's Loop Medullary Segment Distal Tubule Cortical Diluting Segment / Early Distal Tubule NegInd This compound NegInd->Loop of Henle Potent Inhibition of Na+/K+/Cl- Reabsorption (Primary Diuretic Effect) NegInd->Distal Tubule Inhibits Na+ Reabsorption PosInd (+)-Indacrinone PosInd->Distal Tubule Weak Inhibition of Na+ Reabsorption; Uricosuric Effect Site

Caption: Sites of action for (-) and (+)-Indacrinone in the renal tubule.

Diagram 2: Logic of Isouricemic Diuretic Formulation

Figure 2: Rationale for Adjusting Enantiomer Ratios cluster_effects Pharmacological Effects cluster_outcome Therapeutic Goal NegInd This compound Diuresis Potent Natriuresis (Diuresis) NegInd->Diuresis Primary Effect UricAcidRetention Uric Acid Retention (Side Effect) NegInd->UricAcidRetention Side Effect PosInd (+)-Indacrinone Uricosuria Uricosuria (Uric Acid Excretion) PosInd->Uricosuria Primary Effect OptimalRatio Optimized Ratio [e.g., 1:4 to 1:9 of (-):(+)] Uricosuria->UricAcidRetention Counteracts

Caption: Balancing diuretic and uricosuric effects of Indacrinone enantiomers.

Diagram 3: Experimental Workflow for Human Clearance Studies

Figure 3: General Workflow for a Human Urinary Clearance Study A 1. Subject Recruitment (Healthy Volunteers) B 2. Controlled Diet (Fixed Na+ and K+ Intake) A->B C 3. Baseline Measurements (Blood & 24h Urine Collection) B->C D 4. Randomization & Blinding (Assign Treatment Groups) C->D E 5. Drug Administration (e.g., this compound, Placebo) D->E F 6. Serial Sampling (Timed Blood & Urine Collections) E->F G 7. Laboratory Analysis (Measure Na+, K+, Cl-, Urate, Creatinine) F->G H 8. Data Calculation (Clearance Rates, Fractional Excretion) G->H I 9. Statistical Analysis H->I

Caption: Simplified workflow for clinical studies of renal drug effects.

Detailed Experimental Protocols

The characterization of this compound's effects relies on specific and detailed experimental methodologies.

In Vivo Continuous Microperfusion of Single Nephron Segments

This technique allows for the direct study of ion transport in specific segments of the kidney tubule in a living animal, as described in studies on rats.[6]

  • Animal Preparation : A rat is anesthetized, and the kidney is exposed via a flank incision. The kidney is placed in a cup to immobilize it and is superfused with temperature-controlled saline.

  • Tubule Identification : The surface of the kidney is illuminated, and specific tubular segments (e.g., loop of Henle, distal tubule) are identified visually.

  • Micropipette Placement : A double-barreled micropipette is inserted into the identified tubule. One barrel is used to inject a small oil block to prevent the flow of normal tubular fluid. The other barrel is used to perfuse the segment with a solution containing the test substance (e.g., this compound at 5 x 10⁻⁴ M).

  • Sample Collection : A second micropipette is inserted downstream to collect the perfusate after it has passed through the tubular segment.

  • Analysis : The collected fluid and the initial perfusate are analyzed for concentrations of ions like Na⁺ and K⁺ using microflame photometry or other sensitive methods. The difference in concentration, adjusted for any water movement, indicates the net transport across the epithelium.

  • Calculation : Net transport (J) is calculated using the formula: J = (C_p - C_c) * V, where C_p is the ion concentration in the initial perfusate, C_c is the concentration in the collected fluid, and V is the perfusion rate.

Human Urinary Clearance Techniques

These studies, performed in healthy volunteers, are essential for determining the overall effect of a drug on kidney function.[7][8]

  • Subject Preparation : Volunteers are placed on a diet with controlled sodium and potassium intake for several days to establish a stable baseline.[9]

  • Hydration Protocol :

    • Maximal Hydration : To assess free-water clearance (C_H₂O), subjects ingest a large volume of water to suppress antidiuretic hormone (ADH) and produce dilute urine.

    • Hydropenia : To assess free-water reabsorption, subjects are fluid-restricted.

  • Baseline Period : Before drug administration, timed urine samples are collected via spontaneous voiding, and blood samples are drawn to measure baseline plasma concentrations of electrolytes, creatinine (B1669602), and uric acid.

  • Drug Administration : A single oral dose of the drug (e.g., racemic indacrinone, a specific enantiomer ratio, or placebo) is administered.

  • Post-Drug Sampling : Blood and urine samples are collected at timed intervals (e.g., every 1-2 hours) for 8-24 hours. Urine volume is precisely measured.

  • Analysis : Plasma and urine samples are analyzed for Na⁺, K⁺, Cl⁻, creatinine, and uric acid concentrations.

  • Calculations :

    • Glomerular Filtration Rate (GFR) : Estimated using creatinine clearance (C_Cr = (U_Cr * V) / P_Cr).

    • Electrolyte Excretion Rate : Calculated as U_X * V, where U_X is the urinary concentration of the electrolyte and V is the urine flow rate.

    • Fractional Excretion (FE_X) : Calculated as (Excretion Rate of X) / (Filtered Load of X) = [(U_X * V) / (P_X * GFR)] * 100. This represents the percentage of the substance filtered by the glomerulus that is excreted in the urine.

Conclusion and Future Directions

The study of indacrinone provides a classic and compelling example of stereospecific pharmacology in drug action and development. The (-)-enantiomer is the key driver of the diuretic effect through its potent inhibition of the Na-K-Cl cotransporter in the loop of Henle. The distinct uricosuric action of the (+)-enantiomer allows for a rational drug design approach, leading to the formulation of fixed-ratio combinations that provide effective diuresis while remaining isouricemic or even hypouricemic.[3][5] This mitigates the risk of diuretic-induced hyperuricemia. Further research could focus on the precise molecular interactions between each enantiomer and the ion transporter binding sites to better understand the structural basis for their distinct activities. Such insights are invaluable for the future design of safer and more effective diuretics and other drugs targeting renal transport proteins.

References

An In-Depth Technical Guide to the Molecular Targets of (-)-Indacrinone in the Nephron

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820) is a potent loop diuretic that exhibits stereoselective pharmacology. The racemic mixture is comprised of two enantiomers, (+) and (-)-indacrinone, each with distinct primary activities within the nephron. The (-)-enantiomer is principally responsible for the diuretic effect, targeting the thick ascending limb of the loop of Henle. In contrast, the (+)-enantiomer exerts a uricosuric effect, primarily acting on the proximal tubule. This technical guide provides a comprehensive overview of the molecular targets of this compound in the nephron, detailing its mechanism of action, quantitative interaction data, relevant experimental protocols, and associated signaling pathways.

Core Molecular Targets and Mechanism of Action

The diuretic action of this compound is primarily attributed to its interaction with the Na-K-2Cl cotransporter (NKCC2), encoded by the SLC12A1 gene, in the apical membrane of epithelial cells of the thick ascending limb (TAL) of Henle's loop.[1][2] This transporter is responsible for the reabsorption of approximately 25% of the filtered sodium and chloride load. By inhibiting NKCC2, this compound disrupts this reabsorptive process, leading to a significant increase in the urinary excretion of sodium, chloride, and water, the hallmark of its diuretic effect.[2]

The (+) enantiomer of indacrinone is a uricosuric agent, meaning it promotes the excretion of uric acid.[3] Its primary molecular target is believed to be the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, located on the apical membrane of proximal tubule cells.[4] URAT1 is a key player in the reabsorption of uric acid from the glomerular filtrate back into the blood. Inhibition of URAT1 by (+)-indacrinone leads to increased uric acid in the urine, thus lowering serum uric acid levels.[5]

While the diuretic activity predominantly resides in the (-)-enantiomer, both enantiomers have been shown to possess uricosuric activity.[5] The natriuretic potency of the (-)-enantiomer is significantly greater than that of the (+)-enantiomer.[3] Studies have also indicated that both enantiomers inhibit sodium reabsorption in the distal tubule, although the precise molecular target in this segment is less clearly defined.[2]

Quantitative Data on Target Interaction

The following tables summarize the available quantitative data on the interaction of indacrinone enantiomers with their primary molecular targets. It is important to note that specific binding affinity (Kd) and inhibition constants (Ki or IC50) for this compound with NKCC2 are not extensively reported in publicly available literature. However, some studies provide concentrations at which significant inhibition of ion transport is observed.

EnantiomerTargetTransporter FamilyNephron SegmentParameterValueSpeciesReference
This compoundNKCC2Solute Carrier (SLC12)Thick Ascending LimbInhibition Concentration5 x 10-4 MRat[2]

Table 1: Quantitative Data for this compound Interaction with its Primary Diuretic Target. This table presents the concentration of this compound shown to inhibit sodium and potassium reabsorption in the loop of Henle.

EnantiomerTargetTransporter FamilyNephron SegmentParameterValue (Range)SpeciesReference(s)
(+)-IndacrinoneURAT1Solute Carrier (SLC22)Proximal TubuleIC500.05 - 716 µmol/L (for various uricosuric drugs)Human[4]

Signaling Pathways and Experimental Workflows

The direct interaction of this compound with the NKCC2 transporter is the primary mechanism of its diuretic action. The downstream signaling pathways directly modulated by this compound are not extensively characterized, as its effect is largely due to competitive inhibition of ion transport. However, the alteration of ion flux and cellular electrolyte concentrations in the TAL can indirectly influence various intracellular signaling cascades.

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the study of this compound's molecular targets.

cluster_0 Thick Ascending Limb Lumen (Urine) cluster_1 TAL Epithelial Cell cluster_2 Interstitial Fluid (Blood) Lumen Na Na+ NKCC2 NKCC2 Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 Blood NKCC2->Blood Ion Reabsorption Indacrinone This compound Indacrinone->NKCC2 Inhibition

Mechanism of this compound Action on NKCC2

cluster_0 Proximal Tubule Lumen (Urine) cluster_1 Proximal Tubule Cell cluster_2 Interstitial Fluid (Blood) Urate_Lumen Uric Acid URAT1 URAT1 Urate_Lumen->URAT1 Urate_Blood Uric Acid URAT1->Urate_Blood Urate Reabsorption Indacrinone_plus (+)-Indacrinone Indacrinone_plus->URAT1 Inhibition

Mechanism of (+)-Indacrinone Action on URAT1

start Prepare Renal Membrane Vesicles or Expressing Cell Lines radioligand Incubate with Radiolabeled Ligand (e.g., [3H]bumetanide) start->radioligand competitor Add Increasing Concentrations of This compound radioligand->competitor separate Separate Bound and Free Ligand (Filtration) competitor->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data to Determine Ki or IC50 quantify->analyze

Workflow for Radioligand Binding Assay

start Culture Cells Expressing URAT1 (e.g., HEK293) preincubate Pre-incubate with (+)-Indacrinone start->preincubate add_urate Add Radiolabeled Uric Acid (e.g., [14C]uric acid) preincubate->add_urate incubate Incubate for a Defined Period add_urate->incubate stop Stop Uptake and Wash Cells incubate->stop lyse Lyse Cells and Measure Radioactivity stop->lyse analyze Calculate % Inhibition and IC50 lyse->analyze

Workflow for URAT1 Inhibition Assay

Detailed Experimental Protocols

Radioligand Binding Assay for NKCC2 Inhibition

This protocol is adapted from general methods for studying loop diuretic binding to renal membranes.

Objective: To determine the binding affinity (Ki) or half-maximal inhibitory concentration (IC50) of this compound for the Na-K-2Cl cotransporter (NKCC2).

Materials:

  • Isolated renal cortical and medullary membranes from a suitable animal model (e.g., rabbit, rat).

  • Radiolabeled loop diuretic, such as [3H]bumetanide.

  • This compound stock solution.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation: Isolate renal cortical and medullary tissue and prepare crude plasma membranes by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay: In a series of microcentrifuge tubes, combine a fixed concentration of [3H]bumetanide (typically at or below its Kd), renal membranes (50-100 µg of protein), and varying concentrations of unlabeled this compound (e.g., from 10-9 M to 10-4 M).

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled loop diuretic (e.g., 100 µM furosemide). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Uric Acid Uptake Assay for URAT1 Inhibition

This protocol is based on established methods for assessing URAT1 inhibitor activity in vitro.[6][7]

Objective: To determine the IC50 of (+)-indacrinone for the inhibition of URAT1-mediated uric acid transport.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (hURAT1).

  • Control (mock-transfected) HEK293 cells.

  • [14C]-labeled uric acid.

  • Unlabeled uric acid.

  • (+)-Indacrinone stock solution.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Cell lysis buffer.

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed hURAT1-expressing HEK293 cells and control cells in a multi-well plate and grow to confluence.[6]

  • Pre-incubation: Wash the cells with transport buffer and then pre-incubate them with various concentrations of (+)-indacrinone or a vehicle control in transport buffer for a defined period (e.g., 10-30 minutes) at 37°C.[6]

  • Uptake Initiation: Initiate the uptake of uric acid by adding a mixture of [14C]-uric acid and unlabeled uric acid to each well.[7]

  • Incubation: Incubate the cells for a predetermined time within the linear range of uptake (e.g., 5-15 minutes) at 37°C.[7]

  • Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.[6]

  • Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer and measure the radioactivity in the cell lysates using a scintillation counter.[7]

  • Data Analysis: Calculate the percentage of URAT1 inhibition for each concentration of (+)-indacrinone by comparing the uptake in the presence of the compound to the vehicle control, after subtracting the background uptake from the control cells.[7] The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound's primary molecular target in the nephron is the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of Henle's loop, leading to its potent diuretic effect. While specific high-affinity binding data for this compound is not as extensively documented as for other loop diuretics, its inhibitory action on ion transport through NKCC2 is well-established. The uricosuric properties of the indacrinone racemate are largely attributed to the (+) enantiomer's inhibition of the URAT1 transporter in the proximal tubule. The detailed experimental protocols provided herein offer a framework for the further quantitative characterization of these interactions, which is crucial for the development of more selective and effective diuretic and uricosuric agents. Further research is warranted to fully elucidate the downstream signaling consequences of NKCC2 inhibition by this compound and to precisely quantify its binding kinetics.

References

The Delicate Balance of Diuresis and Uricosuria: A Technical Guide to the Structure-Activity Relationship of Indacrinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820), a potent loop diuretic of the indanone class, presents a fascinating case study in stereopharmacology and the intricate relationship between chemical structure and biological activity. This technical guide delves into the core principles governing the diuretic and uricosuric effects of Indacrinone and its derivatives. By understanding these structure-activity relationships (SAR), researchers can better appreciate the nuances of designing dual-action diuretics with optimized therapeutic profiles. This document provides a comprehensive overview of the SAR, quantitative data on analog potency, detailed experimental methodologies, and visual representations of key concepts to aid in the rational design of novel diuretic agents.

Core Structure and Stereochemistry: The Basis of Dual Activity

Indacrinone possesses a chiral center at the C-2 position of the indanone ring, leading to the existence of two enantiomers: (R)- and (S)-Indacrinone. Crucially, these enantiomers exhibit distinct pharmacological properties, a phenomenon that is central to the SAR of this class of compounds.

  • The (R)-enantiomer is primarily responsible for the diuretic effect.[1]

  • The (S)-enantiomer possesses the uricosuric (uric acid-excreting) activity.[1]

This stereospecificity of action offers a unique opportunity to modulate the overall pharmacological profile by altering the enantiomeric ratio. While the racemic mixture exhibits both diuretic and transient uricosuric effects, studies have shown that specific ratios, such as 1:4 or 1:8 of the (-)/(+) enantiomers, can lead to an isouricemic (no net change in serum uric acid) or even a net hypouricemic effect, respectively.[2] This is a significant advantage over many other loop diuretics which can lead to hyperuricemia.

Mechanism of Action: Targeting the Na+-K+-2Cl− Co-transporter

Indacrinone and its derivatives exert their diuretic effect by acting as loop diuretics. Their primary site of action is the thick ascending limb of the loop of Henle in the nephron.

The underlying mechanism involves the inhibition of the Na+-K+-2Cl− symporter, also known as NKCC2, located on the apical membrane of the epithelial cells in this segment of the nephron. By binding to the chloride-binding site of this co-transporter, Indacrinone blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. This inhibition of ion reabsorption leads to an increase in the osmotic pressure within the renal tubules, resulting in a subsequent increase in water excretion (diuresis).

dot

Mechanism of Action of Indacrinone Indacrinone Indacrinone Derivative NKCC2 Na+-K+-2Cl- Co-transporter (NKCC2) in Thick Ascending Limb Indacrinone->NKCC2 Inhibits Ion_Reabsorption Reabsorption of Na+, K+, 2Cl- NKCC2->Ion_Reabsorption Mediates Urine_Output Increased Urinary Excretion of Na+, K+, Cl-, and Water (Diuresis) Ion_Reabsorption->Urine_Output Decreased Reabsorption Leads to Experimental Workflow for In Vivo Diuretic Assay start Start: Fasted Rats dosing Oral Administration of Control, Standard, or Test Compound start->dosing cages Placement in Metabolic Cages dosing->cages collection Urine Collection at Timed Intervals cages->collection analysis Measurement of Urine Volume and Electrolyte Concentrations collection->analysis end End: Data Analysis and Calculation of Diuretic Indices analysis->end

References

A Technical Guide to the Effects of (-)-Indacrinone on Uric Acid Transport and Excretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indacrinone (B1671820), a potent loop diuretic, exists as two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, while the (+)-enantiomer exhibits a pronounced uricosuric action, promoting the excretion of uric acid. This unique stereospecificity allows for the manipulation of the enantiomeric ratio to produce a diuretic with a controlled effect on serum uric acid levels, mitigating the hyperuricemia often associated with loop diuretic therapy. This technical guide provides an in-depth overview of the effects of (-)-indacrinone on uric acid transport and excretion, detailing its mechanism of action, summarizing key quantitative data from clinical studies, and providing comprehensive experimental protocols for the in vitro assessment of its effects on the primary transporters involved in renal urate handling: URAT1, OAT1, and OAT3.

Introduction

Loop diuretics are a cornerstone in the management of fluid overload in various clinical conditions. However, their use is often complicated by the side effect of hyperuricemia, which can increase the risk of gout and may be associated with cardiovascular and renal disease. Indacrinone, a phenoxyacetic acid derivative, presents a novel approach to this problem due to the opposing effects of its enantiomers on uric acid homeostasis.

The (-)-enantiomer of indacrinone is a potent natriuretic agent, while the (+)-enantiomer is a uricosuric agent.[1][2] By combining the two enantiomers in specific ratios, it is possible to achieve a desired level of diuresis while maintaining or even lowering serum uric acid levels.[3][4] This guide will focus on the uricosuric properties of the indacrinone enantiomers and the underlying mechanisms involving key renal uric acid transporters.

Mechanism of Action

The renal handling of uric acid is a complex process involving glomerular filtration, reabsorption, and secretion, mediated by a series of transporters located in the proximal tubule of the kidney. The primary transporter responsible for the reabsorption of uric acid from the tubular lumen is the Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene. On the basolateral membrane, Organic Anion Transporters 1 (OAT1) and 3 (OAT3) are involved in the uptake of uric acid from the blood into the tubular cells for secretion.

Data Presentation: Clinical Effects of Indacrinone Enantiomers

The following tables summarize the quantitative data from clinical studies investigating the effects of different ratios of this compound and (+)-indacrinone on natriuresis and uric acid excretion.

Table 1: Effects of Varying Ratios of Indacrinone Enantiomers on 24-hour Urinary Sodium Excretion and Serum Uric Acid Levels (Day 7) [3]

Treatment ((-)-enantiomer/(+)-enantiomer)Mean 24-h Urinary Na+ Excretion (mEq)Mean Change in Serum Uric Acid (mg/dL)
PlaceboBaselineBaseline
10 mg / 40 mg~285Decreased
10 mg / 90 mg~285Further Decreased
10 mg / 140 mg~285Markedly Decreased
Hydrochlorothiazide (50 mg)~285Increased (p < 0.05)

Table 2: Effect of Different Ratios of Indacrinone Enantiomers on Plasma Urate Levels After 7 Days of Treatment [5]

Treatment ((-)-enantiomer/(+)-enantiomer)Change in Plasma Urate (%)
10 mg / 0 mg+8 to +16
10 mg / 10 mg+8 to +16
10 mg / 20 mg+8 to +16
10 mg / 40 mgApproximately isouricemic
10 mg / 80 mg-13
Hydrochlorothiazide (50 mg)+8 to +16
Ticrynafen (250 mg)-41

Mandatory Visualizations

G Renal Uric Acid Transport and Site of Action of (+)-Indacrinone cluster_tubule_cell Proximal Tubule Cell cluster_lumen Tubular Lumen (Urine) cluster_blood Peritubular Capillary (Blood) URAT1 URAT1 Urate Reabsorption Urate_Blood Uric Acid URAT1->Urate_Blood -> Blood OAT1_3 OAT1/OAT3 Urate Secretion (Uptake from Blood) Urate_Lumen Uric Acid OAT1_3->Urate_Lumen -> Urine Urate_Lumen->URAT1 Reabsorption Indacrinone_plus (+)-Indacrinone Indacrinone_plus->URAT1 Inhibition Urate_Blood->OAT1_3 Secretion G Experimental Workflow for URAT1 Inhibition Assay A 1. Cell Culture HEK293 cells stably expressing hURAT1 B 2. Seeding Seed cells into 24-well plates A->B C 3. Pre-incubation Wash cells and pre-incubate with buffer B->C D 4. Compound Addition Add various concentrations of this compound C->D E 5. Uric Acid Uptake Add [14C]-uric acid and incubate D->E F 6. Termination Wash cells with ice-cold buffer E->F G 7. Cell Lysis Lyse cells to release intracellular contents F->G H 8. Quantification Measure radioactivity using a scintillation counter G->H I 9. Data Analysis Calculate IC50 values H->I

References

(-)-Indacrinone Binding Sites on Renal Ion Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding sites and mechanisms of action of (-)-indacrinone, the pharmacologically active enantiomer of indacrinone (B1671820), on key renal ion transporters. This document synthesizes available data on its effects on sodium, potassium, and urate transport, details relevant experimental methodologies, and illustrates the key pathways and experimental workflows.

Core Concepts and Mechanism of Action

This compound is a potent loop diuretic with significant uricosuric properties.[1][2] Its primary site of action is the kidney, where it modulates the activity of several ion transporters crucial for maintaining electrolyte and fluid balance. The diuretic and natriuretic (sodium excretion) effects of this compound are more pronounced than its (+) enantiomer, which primarily contributes to the uricosuric (uric acid excretion) effect.[3][4]

The dual action of indacrinone makes it unique among diuretics; while many diuretics increase serum uric acid levels, the combination of its enantiomers can lead to a net neutral or even a reduction in uric acid, offering potential therapeutic advantages in patients with gout and hypertension.[1][5]

The natriuretic effect of this compound is attributed to its inhibition of sodium reabsorption in the thick ascending limb of the loop of Henle and the distal convoluted tubule.[6] The uricosuric effect is a result of its interaction with organic anion transporters in the proximal tubule, which are responsible for uric acid reabsorption.

Primary Renal Ion Transporter Targets

Based on its physiological effects, this compound is understood to interact with the following key renal ion transporters:

  • Na-K-2Cl Cotransporter (NKCC2): Located in the apical membrane of the thick ascending limb of the loop of Henle, NKCC2 is the primary target for loop diuretics.[7] It is responsible for reabsorbing approximately 25% of filtered sodium. Inhibition of NKCC2 by this compound leads to a significant increase in sodium, potassium, and chloride excretion, resulting in a potent diuretic effect.

  • Na-Cl Cotransporter (NCC): Situated in the apical membrane of the distal convoluted tubule, NCC reabsorbs about 5-10% of filtered sodium. The action of this compound in the distal tubule suggests an inhibitory effect on NCC, contributing to its overall natriuretic and diuretic activity.

  • Urate Transporter 1 (URAT1): This transporter is located on the apical membrane of proximal tubule cells and is a key player in the reabsorption of uric acid from the glomerular filtrate back into the blood.[8] Inhibition of URAT1 is the primary mechanism for the uricosuric effect of drugs like probenecid (B1678239) and benzbromarone.[9] The uricosuric properties of indacrinone, particularly the (+) enantiomer, are mediated through the inhibition of URAT1.

  • Organic Anion Transporter 4 (OAT4): Also found in the apical membrane of the proximal tubule, OAT4 is involved in the transport of various organic anions, including estrone (B1671321) sulfate (B86663) and urate.[10] It can mediate the bidirectional transport of urate and is another potential target for the uricosuric effects of this compound.

Quantitative Data on this compound and Renal Ion Transporters

Direct binding affinity data, such as dissociation constants (Kd) or inhibition constants (Ki), for this compound with its target transporters are not extensively reported in publicly available literature. However, functional studies provide valuable insights into its potency.

TransporterRenal SegmentEffect of this compoundQuantitative DataCitation
NKCC2 (putative)Thick Ascending Limb (Loop of Henle)Inhibition of Na+ and K+ reabsorptionEffective concentration of 5 x 10-4 M in in vivo microperfusion studies[6]
NCC (putative)Distal Convoluted TubuleInhibition of Na+ reabsorptionEffective concentration of 5 x 10-4 M in in vivo microperfusion studies[6]
URAT1 (putative)Proximal TubuleInhibition of uric acid reabsorptionThe (+) enantiomer is more potent for uricosuria. Specific IC50 values for indacrinone are not available, but other URAT1 inhibitors have IC50 values in the micromolar range (e.g., benzbromarone: ~0.22 µM; lesinurad: ~3.5 µM).[11][12]
OAT4 (putative)Proximal TubulePotential modulation of urate transportData not available.

Experimental Protocols

The study of this compound's interaction with renal ion transporters involves a variety of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

In Vivo Microperfusion of Renal Tubules

This technique allows for the direct assessment of the effects of a drug on a specific segment of the nephron in a living animal.

Objective: To determine the effect of this compound on sodium and potassium transport in the loop of Henle and distal tubule.

Methodology:

  • Animal Preparation: Anesthetize a rat and surgically expose the kidney.

  • Tubule Identification: Identify a superficial nephron on the surface of the kidney. Use Lissamine green injection to visualize tubular fluid flow and identify proximal and distal segments.

  • Micropuncture: Insert a micropipette into a late proximal tubule to inject a control perfusion solution containing a non-reabsorbable marker like inulin (B196767).

  • Sample Collection: Insert a second micropipette into a distal tubule of the same nephron to collect the perfused fluid.

  • Experimental Perfusion: Change the perfusion solution to one containing this compound (e.g., 5 x 10-4 M) and repeat the collection.

  • Analysis: Measure the concentrations of sodium, potassium, and the inulin marker in the collected fluid. Calculate the net reabsorption of ions by comparing the collected amounts to the perfused amounts, corrected for water movement using the inulin concentration.

Heterologous Expression and Uptake Assays in Xenopus Oocytes

This is a widely used in vitro system to study the function and pharmacology of a single transporter in isolation.

Objective: To determine if this compound inhibits URAT1-mediated uric acid transport and to calculate its IC50.

Methodology:

  • cRNA Preparation: Synthesize capped RNA (cRNA) encoding human URAT1 from a cDNA template.

  • Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the URAT1 cRNA. As a control, inject another group of oocytes with water. Incubate the oocytes for 2-4 days to allow for transporter expression.

  • Uptake Assay:

    • Pre-incubate both URAT1-expressing and control oocytes in a buffer solution.

    • Initiate the uptake by transferring the oocytes to a buffer containing a known concentration of radiolabeled uric acid (e.g., [14C]uric acid) and varying concentrations of this compound.

    • After a defined incubation period (e.g., 10-30 minutes), stop the uptake by washing the oocytes with ice-cold buffer.

  • Quantification: Lyse individual oocytes and measure the amount of radioactivity using a scintillation counter.

  • Data Analysis: Subtract the uptake in control oocytes from the uptake in URAT1-expressing oocytes to determine URAT1-specific transport. Plot the inhibition of uric acid uptake as a function of the this compound concentration to determine the IC50 value.

Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a drug to its target receptor or transporter.

Objective: To determine the binding affinity (Ki) of this compound for a specific transporter (e.g., NKCC2).

Methodology:

  • Membrane Preparation: Prepare membrane fractions from cells or tissues that endogenously or recombinantly express the transporter of interest (e.g., HEK293 cells expressing NKCC2).

  • Saturation Binding (to determine Kd of the radioligand):

    • Incubate the membrane preparation with increasing concentrations of a suitable radioligand (e.g., [3H]bumetanide for NKCC2).

    • Separate bound from free radioligand by rapid filtration through a glass fiber filter.

    • Measure the radioactivity retained on the filter.

    • Determine non-specific binding by performing the incubation in the presence of a high concentration of an unlabeled competitor.

    • Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding versus radioligand concentration to determine the Kd and Bmax (receptor density).

  • Competition Binding (to determine Ki of this compound):

    • Incubate the membrane preparation with a fixed concentration of the radioligand (typically at or below its Kd) and a range of concentrations of unlabeled this compound.

    • Perform filtration and counting as described above.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of this compound to obtain an IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways and Mechanisms

G Mechanism of this compound Action in the Nephron Proximal Tubule Lumen Lumen (Filtrate) Proximal Tubule Cell Proximal Tubule Cell Peritubular Capillary Blood TAL Lumen Lumen TAL Cell TAL Cell TAL Interstitium Interstitium DCT Lumen Lumen DCT Cell DCT Cell DCT Interstitium Interstitium Indacrinone This compound URAT1 URAT1 Indacrinone->URAT1 Inhibits NKCC2 NKCC2 Indacrinone->NKCC2 Inhibits NCC NCC Indacrinone->NCC Inhibits UricAcid_Cell_PT Uric Acid URAT1->UricAcid_Cell_PT Reabsorption UricAcid_Lumen Uric Acid UricAcid_Lumen->URAT1 Reabsorption UricAcid_Cell_PT->Peritubular Capillary Ions_Cell_TAL Na+, K+, 2Cl- NKCC2->Ions_Cell_TAL Reabsorption Ions_Lumen_TAL Na+, K+, 2Cl- Ions_Lumen_TAL->NKCC2 Reabsorption Ions_Cell_TAL->TAL Interstitium Ions_Cell_DCT Na+, Cl- NCC->Ions_Cell_DCT Reabsorption Ions_Lumen_DCT Na+, Cl- Ions_Lumen_DCT->NCC Reabsorption Ions_Cell_DCT->DCT Interstitium G Workflow for Xenopus Oocyte Uptake Assay cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis A Synthesize URAT1 cRNA C Inject Oocytes with cRNA or Water (Control) A->C B Harvest Xenopus Oocytes B->C D Incubate Oocytes for 2-4 Days C->D E Pre-incubate Oocytes in Buffer D->E F Incubate with [14C]Uric Acid +/- this compound E->F G Wash Oocytes with Cold Buffer F->G H Lyse Individual Oocytes G->H I Scintillation Counting H->I J Calculate URAT1-Specific Uptake I->J K Plot Inhibition Curve and Determine IC50 J->K G Workflow for Radioligand Competition Binding Assay A Prepare Membranes from Cells Expressing Transporter B Incubate Membranes with: 1. Fixed [3H]Radioligand 2. Varying this compound conc. A->B C Separate Bound/Free Ligand via Rapid Filtration B->C D Measure Radioactivity on Filter C->D F Calculate Specific Binding D->F E Determine Non-Specific Binding (with excess unlabeled ligand) E->F G Plot % Inhibition vs. [this compound] F->G H Calculate IC50 and Ki G->H

References

An In-Depth Technical Guide to the Chemical Properties and Solubility of (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and solubility of (-)-Indacrinone, the pharmacologically active enantiomer of the loop diuretic Indacrinone (B1671820). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation. Key physicochemical data is presented in a structured format, and detailed methodologies for its characterization are outlined. Furthermore, this guide delves into the mechanism of action of this compound, providing a visual representation of its interaction with the relevant signaling pathway.

Chemical Properties

This compound, the (R)-enantiomer of Indacrinone, is a chiral phenoxyacetic acid derivative. Its chemical structure and fundamental properties are crucial for understanding its behavior in biological systems and for the development of stable and effective pharmaceutical formulations.

Identity and Structure
PropertyValue
IUPAC Name 2-[[(2R)-6,7-dichloro-2-methyl-1-oxo-2-phenyl-3H-inden-5-yl]oxy]acetic acid
Chemical Formula C₁₈H₁₄Cl₂O₄
Molecular Weight 365.21 g/mol [1][2]
Melting Point (Racemic) 167-168 °C

Solubility Profile

SolventSolubility
Water Sparingly soluble
Ethanol Data not available
DMSO Soluble

Experimental Protocols

Accurate determination of the chemical and physical properties of this compound requires standardized experimental protocols.

Determination of Solubility by High-Performance Liquid Chromatography (HPLC)

A common and accurate method for determining the solubility of a compound is through HPLC. The following outlines a general protocol that can be adapted for this compound.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound reference standard

  • Selected solvents (e.g., water, ethanol, DMSO)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., a mixture of the mobile phase).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of each test solvent in a sealed container.

    • Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After equilibration, centrifuge the samples to separate the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the solubility in the original solvent by accounting for the dilution factor.

The workflow for this experimental protocol is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep_standards Prepare Standard Solutions hplc_cal Generate Calibration Curve via HPLC prep_standards->hplc_cal prep_samples Prepare Saturated Samples hplc_run Analyze Samples via HPLC prep_samples->hplc_run calc_sol Calculate Solubility hplc_cal->calc_sol hplc_run->calc_sol

Diagram 1: Experimental workflow for solubility determination.

Mechanism of Action and Signaling Pathway

This compound functions as a loop diuretic by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[3][4] This inhibition leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, resulting in increased excretion of these ions and water.

The activity of NKCC2 is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK).[5][6][7][8][9] WNK kinases, such as WNK3, act as intracellular chloride sensors.[6][9] Under conditions of low intracellular chloride, WNK kinases phosphorylate and activate SPAK. Activated SPAK, in turn, phosphorylates specific serine and threonine residues on the N-terminus of NKCC2, leading to its activation and increased ion transport.

This compound exerts its diuretic effect by directly or indirectly interfering with this signaling pathway, leading to the inhibition of NKCC2. The precise molecular interaction of this compound with the NKCC2 transporter or the regulatory kinases is a subject of ongoing research.

The following diagram illustrates the signaling pathway regulating NKCC2 activity and the proposed site of action for this compound.

Diagram 2: Signaling pathway of NKCC2 regulation.

Conclusion

This technical guide has synthesized the available information on the chemical properties and solubility of this compound. While key physicochemical parameters have been presented, the lack of extensive quantitative solubility data highlights an area for further experimental investigation. The outlined HPLC protocol provides a robust framework for such studies. Understanding the mechanism of action, centered on the inhibition of the NKCC2 transporter via the WNK/SPAK signaling pathway, is crucial for the rational design of novel diuretic therapies and for optimizing the clinical application of this compound. Further research is warranted to fully elucidate the molecular interactions and to expand the solubility profile in various pharmaceutically relevant solvents.

References

The Developmental Saga of Indacrinone: A Chiral Approach to Diuresis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820), an indanone-based loop diuretic, represents a fascinating chapter in the history of diuretic development. Its story is not merely one of discovering a natriuretic agent but a pioneering exploration into the pharmacological nuances of stereoisomers and the strategic manipulation of their properties to optimize therapeutic outcomes. Developed by Merck and Co., indacrinone's journey from a racemic mixture to a precisely formulated ratio of enantiomers showcases an innovative approach to mitigating adverse effects while retaining efficacy. This technical guide delves into the core aspects of indacrinone's development, presenting key data, detailed experimental protocols, and visualizations of its mechanism of action to provide a comprehensive resource for professionals in the field.

The Chirality Conundrum: A Tale of Two Enantiomers

Indacrinone possesses a single chiral center, giving rise to two enantiomers with distinct and complementary pharmacological profiles.[1][2] This discovery was a pivotal moment in its development, shifting the focus from the racemate to the individual actions of the (+) and (-) forms.

  • The (-)-Enantiomer: The Diuretic Powerhouse The primary diuretic and natriuretic activity of indacrinone resides in its (-)-enantiomer.[3][4] Like other loop diuretics, it exerts its effects in the thick ascending limb of the Loop of Henle.[5] However, a common drawback of potent diuretics is the induction of hyperuricemia, an increase in serum uric acid levels, which can precipitate gout.[6] The (-)-enantiomer of indacrinone is not immune to this side effect.

  • The (+)-Enantiomer: The Uricosuric Counterpart In a remarkable display of stereospecificity, the (+)-enantiomer of indacrinone exhibits a uricosuric effect, meaning it promotes the excretion of uric acid.[4] This property directly counteracts the hyperuricemic tendency of its diuretic counterpart.

This duality presented a unique opportunity: to create a diuretic agent with a built-in mechanism to control its primary adverse effect. The development of indacrinone thus became an exercise in optimizing the ratio of its enantiomers to achieve a balance between potent diuresis and stable uric acid levels.

Quantitative Pharmacology: Deciphering the Dose-Response Relationship

A series of meticulously designed clinical trials in healthy male volunteers were conducted to elucidate the natriuretic and uricosuric effects of various ratios of indacrinone's enantiomers. These studies were typically double-blind, randomized, and placebo-controlled, with participants maintained on controlled sodium and potassium diets to ensure the reliability of the results.[7][8]

Table 1: Natriuretic and Uricosuric Effects of Indacrinone Enantiomer Ratios (Day 7 Data) [3][7]

Treatment Group ((-)-enantiomer / (+)-enantiomer)Daily Dose (mg)Change in 24-h Urinary Na+ Excretion (mEq) vs. PlaceboChange in Serum Uric Acid (mg/dL) vs. Placebo
Placebo---
(-)-10mg / (+)-40mg50Increased~ Isouricemic
(-)-10mg / (+)-80mg90IncreasedDecreased by ~13%
(-)-10mg / (+)-90mg100IncreasedDecreased
(-)-10mg / (+)-140mg150IncreasedProgressively Decreased
Hydrochlorothiazide50Comparably IncreasedIncreased
Ticrynafen250-Decreased by ~41%

Table 2: Antihypertensive and Biochemical Effects of Indacrinone Enantiomer Ratios (12-week study in hypertensive patients) [3]

Treatment Group ((-)-enantiomer / (+)-enantiomer)Daily Dose (mg)Mean Change in Blood Pressure (mmHg) vs. PlaceboMean Change in Serum Uric Acid (mg/dL)
Placebo-0 / 3+ 0.3
(-)-2.5mg / (+)-80mg82.5-23 / -8- 0.3
(-)-5mg / (+)-80mg85-20 / -10- 0.4
(-)-10mg / (+)-80mg90-25 / -10+ 0.2

These studies demonstrated that by increasing the proportion of the (+)-enantiomer, a potent natriuretic effect could be maintained while progressively mitigating and even reversing the rise in serum uric acid. A ratio of approximately 1:9 of the (-) to (+) enantiomer was identified as providing a favorable balance of antihypertensive efficacy and a stable uric acid profile.[3]

Mechanism of Action: A Two-Pronged Approach in the Nephron

Indacrinone's diuretic and uricosuric effects are mediated through its actions on specific transporters within the nephron.

Diuretic Effect of the (-)-Enantiomer

The (-)-enantiomer of indacrinone acts as a loop diuretic, primarily targeting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the thick ascending limb of the Loop of Henle.[6][9] By inhibiting this transporter, it blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the bloodstream. This disruption of ion reabsorption reduces the osmolarity of the renal medulla, impairing the kidney's ability to concentrate urine and leading to a significant increase in water and electrolyte excretion.

Diuretic_Mechanism cluster_TAL Thick Ascending Limb Epithelial Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream cluster_result Physiological Effect NKCC2 Na-K-2Cl Cotransporter (NKCC2) Ions_out Decreased Ion Reabsorption NKCC2->Ions_out Ions_in Na+, K+, 2Cl- Ions_in->NKCC2 Reabsorption Diuresis Increased Excretion of Water, Na+, K+, Cl- Indacrinone_minus (-)-Indacrinone Indacrinone_minus->NKCC2 Inhibits

Diuretic Mechanism of this compound
Uricosuric Effect of the (+)-Enantiomer

The precise mechanism of the uricosuric effect of the (+)-enantiomer is believed to involve the inhibition of uric acid reabsorption in the proximal tubule. This action is likely mediated through interaction with uric acid transporters such as URAT1 (Urate Transporter 1) and/or OATs (Organic Anion Transporters) located on the apical membrane of proximal tubule cells.[10][11] By blocking these transporters, the (+)-enantiomer prevents the reabsorption of uric acid from the glomerular filtrate back into the blood, thereby increasing its excretion in the urine.

Uricosuric_Mechanism cluster_PT Proximal Tubule Epithelial Cell cluster_lumen Tubular Lumen cluster_blood Bloodstream cluster_result Physiological Effect URAT1 Urate Transporter (e.g., URAT1) Urate_out Decreased Uric Acid Reabsorption URAT1->Urate_out Urate_in Uric Acid Urate_in->URAT1 Reabsorption Uricosuria Increased Excretion of Uric Acid Indacrinone_plus (+)-Indacrinone Indacrinone_plus->URAT1 Inhibits

Uricosuric Mechanism of (+)-Indacrinone

Experimental Protocols: A Glimpse into the Development Process

The development of indacrinone relied on a combination of preclinical and clinical studies. Below are detailed methodologies representative of the key experiments conducted.

Preclinical Evaluation: In Vivo Microperfusion in Rats

Objective: To determine the specific site and mechanism of action of indacrinone enantiomers on ion transport within the nephron.[5]

Methodology:

  • Animal Model: Male Wistar rats were used.

  • Surgical Preparation: The rats were anesthetized, and the left kidney was exposed through a flank incision and prepared for micropuncture.

  • Micropuncture and Microperfusion: Individual superficial nephrons (loops of Henle and distal tubules) were identified and punctured using micropipettes. A continuous microperfusion of these segments was performed in vivo.

  • Perfusion Fluids: The tubules were perfused with a solution mimicking native tubular fluid, containing radiolabeled inulin (B196767) (for measuring water reabsorption) and the indacrinone enantiomer being tested.

  • Sample Collection and Analysis: Fluid was collected from the distal end of the perfused segment. The concentrations of sodium and potassium in the collected fluid and the initial perfusate were determined using microflame photometry or atomic absorption spectroscopy. The inulin concentration was measured to calculate the net water and solute fluxes.

Preclinical_Workflow Start Start: Preclinical Evaluation Animal_Prep Animal Preparation (Anesthetized Rat) Start->Animal_Prep Kidney_Exposure Surgical Exposure of Kidney Animal_Prep->Kidney_Exposure Micropuncture Micropuncture of Nephron Segment (Loop of Henle or Distal Tubule) Kidney_Exposure->Micropuncture Microperfusion In Vivo Microperfusion with Indacrinone Enantiomer Micropuncture->Microperfusion Sample_Collection Collection of Tubular Fluid Microperfusion->Sample_Collection Analysis Analysis of Na+, K+, and Inulin (Microflame Photometry/Atomic Absorption) Sample_Collection->Analysis Data_Interpretation Calculation of Ion and Water Fluxes Analysis->Data_Interpretation End End: Determination of Site of Action Data_Interpretation->End

Workflow for In Vivo Microperfusion Study
Clinical Evaluation: Enantiomer Ratio Studies in Healthy Volunteers

Objective: To determine the dose-response relationship of different ratios of indacrinone enantiomers on natriuresis and serum uric acid levels.[7][8]

Methodology:

  • Study Design: Double-blind, randomized, placebo-controlled, crossover or parallel-group design.

  • Participants: Healthy male volunteers.

  • Dietary Control: Participants were maintained on a fixed diet with a controlled daily intake of sodium (e.g., 100 mEq) and potassium (e.g., 80 mEq) for a period before and during the study to establish a stable baseline.

  • Intervention: Participants received single or multiple daily doses of different ratios of the (-) and (+) enantiomers of indacrinone, placebo, and often an active control such as hydrochlorothiazide.

  • Urine Collection: Complete 24-hour urine collections were performed.[12][13][14] Participants were instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two. Urine volume was recorded, and aliquots were taken for analysis.

  • Blood Sampling: Blood samples were collected at specified time points to measure serum electrolytes and uric acid levels.

  • Biochemical Analysis:

    • Urinary and serum sodium and potassium concentrations were measured using flame photometry or ion-selective electrodes.

    • Serum and urinary uric acid concentrations were determined using a colorimetric method (e.g., uricase method).

    • Creatinine levels were also measured to assess renal function and the completeness of urine collection.

  • Data Analysis: Changes in 24-hour urinary sodium excretion and serum uric acid levels from baseline were calculated and compared between treatment groups using appropriate statistical methods.

Clinical_Trial_Workflow Start Start: Clinical Trial Recruitment Recruitment of Healthy Volunteers Start->Recruitment Diet_Control Controlled Sodium and Potassium Diet Recruitment->Diet_Control Randomization Randomization to Treatment Groups (Indacrinone Ratios, Placebo, Active Control) Diet_Control->Randomization Dosing Drug Administration (Single or Multiple Doses) Randomization->Dosing Urine_Collection 24-Hour Urine Collection Dosing->Urine_Collection Blood_Sampling Blood Sampling Dosing->Blood_Sampling Biochemical_Analysis Analysis of Urine and Serum (Electrolytes, Uric Acid, Creatinine) Urine_Collection->Biochemical_Analysis Blood_Sampling->Biochemical_Analysis Data_Analysis Statistical Analysis of Natriuretic and Uricosuric Effects Biochemical_Analysis->Data_Analysis End End: Determination of Optimal Enantiomer Ratio Data_Analysis->End

Workflow for Clinical Evaluation of Enantiomer Ratios

Chemical Development: Synthesis and Resolution of Enantiomers

The synthesis of indacrinone involves a multi-step process. A key challenge in its development was the separation of the racemic mixture into its individual enantiomers to allow for the formulation of the optimized ratio. This was typically achieved through chiral resolution .[15]

General Principle of Chiral Resolution:

  • Diastereomer Formation: The racemic mixture of indacrinone (a carboxylic acid) is reacted with a single enantiomer of a chiral amine (a resolving agent). This reaction forms a pair of diastereomeric salts.

  • Separation: Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.

  • Liberation of Enantiomers: The separated diastereomeric salts are then treated with an acid to regenerate the individual, optically pure enantiomers of indacrinone.

Chiral_Resolution Racemic_Mixture Racemic Indacrinone (this compound and (+)-Indacrinone) Diastereomeric_Salts Formation of Diastereomeric Salts (this compound Salt and (+)-Indacrinone Salt) Racemic_Mixture->Diastereomeric_Salts Chiral_Amine Chiral Resolving Agent (e.g., single enantiomer of an amine) Chiral_Amine->Diastereomeric_Salts Fractional_Crystallization Separation by Fractional Crystallization (based on different solubilities) Diastereomeric_Salts->Fractional_Crystallization Separated_Salts Separated Diastereomeric Salts Fractional_Crystallization->Separated_Salts Acid_Treatment Acid Treatment Separated_Salts->Acid_Treatment Pure_Enantiomers Pure this compound and (+)-Indacrinone Acid_Treatment->Pure_Enantiomers

Logical Flow of Chiral Resolution

Conclusion

The development of indacrinone stands as a landmark in diuretic therapy, not just for its efficacy but for the elegance of its design. By recognizing and harnessing the distinct pharmacological properties of its enantiomers, researchers were able to create a "pseudo-pro-drug" system, where one component actively mitigates the primary side effect of the other. This in-depth guide has provided a technical overview of this process, from the fundamental principles of its stereospecific actions to the detailed methodologies employed in its evaluation. The story of indacrinone continues to be a valuable case study for drug development professionals, demonstrating the power of chiral pharmacology in creating safer and more effective therapeutic agents.

References

The Role of (-)-Indacrinone in Elucidating Cation-Chloride Cotransport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of (-)-indacrinone, the pharmacologically active enantiomer of the diuretic indacrinone (B1671820), and its pivotal role in advancing our understanding of cation-chloride cotransport. We delve into its mechanism of action as an inhibitor of the SLC12A family of cotransporters, with a focus on the Na-K-2Cl cotransporters (NKCCs) and the K-Cl cotransporters (KCCs). This document summarizes the available quantitative data, details relevant experimental protocols for studying its effects, and presents visual representations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, physiology, and drug development who are investigating ion transport and its modulation.

Introduction to this compound and Cation-Chloride Cotransport

Indacrinone is a chiral phenoxyacetic acid derivative that was developed as a loop diuretic.[1] It exists as two enantiomers, (+) and this compound, which possess distinct pharmacological properties. The (-)-enantiomer is primarily responsible for the natriuretic and diuretic effects, while the (+)-enantiomer exhibits uricosuric activity, promoting the excretion of uric acid.[2][3][4] This stereospecificity makes this compound a valuable tool for dissecting the mechanisms of ion transport in the kidney and other tissues.

Cation-chloride cotransporters (CCCs), encoded by the SLC12A gene family, are integral membrane proteins that mediate the electroneutral transport of chloride ions along with sodium and/or potassium ions across the plasma membrane.[5] This family includes the Na-K-2Cl cotransporters (NKCC1/SLC12A2 and NKCC2/SLC12A1) and the K-Cl cotransporters (KCC1-4/SLC12A4-7). These transporters play crucial roles in a variety of physiological processes, including:

  • Renal function: NKCC2, located in the apical membrane of the thick ascending limb of the loop of Henle, is essential for salt reabsorption and the generation of the corticomedullary osmotic gradient.[6]

  • Neuronal function: The balance between NKCC1 (chloride uptake) and KCC2 (chloride extrusion) determines the intracellular chloride concentration in neurons, which in turn dictates the nature of GABAergic neurotransmission (inhibitory or excitatory).

  • Cell volume regulation: CCCs are key players in maintaining cell volume in response to osmotic stress.

This compound exerts its diuretic effect by inhibiting the activity of these cotransporters, particularly NKCC2 in the kidney.[6] Its specificity as an inhibitor has made it an important pharmacological tool for studying the physiology and pathophysiology of cation-chloride cotransport.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of the chloride-binding site on cation-chloride cotransporters. By occupying this site, it prevents the binding and translocation of chloride ions, thereby blocking the coupled movement of sodium and potassium ions. The primary target of the diuretic action of this compound is the NKCC2 isoform located in the thick ascending limb of the loop of Henle. Inhibition of NKCC2 leads to a significant increase in the urinary excretion of Na+, K+, and Cl-, resulting in diuresis.

While NKCC2 is the primary renal target, this compound can also inhibit other CCC isoforms, including the ubiquitously expressed NKCC1 and the neuronal KCC2. This broader specificity allows for its use as an investigative tool in various cellular and tissue contexts beyond the kidney.

Quantitative Data

Precise IC50 values for the inhibition of specific human cation-chloride cotransporter isoforms by this compound are not extensively reported in publicly available literature. However, studies on the effects of indacrinone enantiomers provide some quantitative insights into its potency.

One key study utilizing in vivo microperfusion of individual tubular segments in the rat kidney provides a relevant concentration for observing the inhibitory effects of this compound.

Table 1: Concentration of this compound for In Vivo Inhibition of Cation Transport

ParameterValueTissue/SystemReference
Perfusion Fluid Concentration5 x 10⁻⁴ MRat Kidney (Loop of Henle)[7]

This concentration was shown to be effective in significantly inhibiting the reabsorption of sodium and potassium in the loop of Henle, with the (-)-enantiomer being markedly more potent than the (+)-enantiomer.[7]

Experimental Protocols

The study of this compound's effects on cation-chloride cotransport involves a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Assay: ⁸⁶Rb⁺ Flux Assay for NKCC1 Inhibition

This assay measures the activity of NKCC1 by tracking the uptake of radioactive rubidium (⁸⁶Rb⁺), a congener of potassium.

Objective: To determine the inhibitory effect of this compound on NKCC1 activity in a cultured cell line.

Materials:

  • Human embryonic kidney (HEK-293) cells stably expressing human NKCC1.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

  • Uptake buffer (e.g., 140 mM NaCl, 5 mM RbCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 5 mM glucose, pH 7.4).

  • Wash buffer (ice-cold PBS with 1 mM MgCl₂).

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • This compound stock solution (e.g., 100 mM in DMSO).

  • Bumetanide (B1668049) (positive control inhibitor).

  • ⁸⁶RbCl (radioisotope).

  • Scintillation fluid and counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed HEK-293-NKCC1 cells in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells twice with PBS. Pre-incubate the cells for 10-15 minutes at 37°C in the uptake buffer without ⁸⁶RbCl.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., 1 µM to 1 mM) or bumetanide (e.g., 10 µM) to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO).

  • Initiation of Uptake: Initiate the flux by adding uptake buffer containing ⁸⁶RbCl (final concentration ~1 µCi/mL) to each well.

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold wash buffer to remove extracellular ⁸⁶RbCl.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubate for 20 minutes at room temperature.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake. Plot the percentage of inhibition of bumetanide-sensitive ⁸⁶Rb⁺ uptake against the concentration of this compound to determine the IC50 value.

Electrophysiology: Perforated Patch-Clamp for KCC2 Activity

This technique allows for the measurement of ion channel currents and reversal potentials while maintaining the intracellular chloride concentration.

Objective: To assess the effect of this compound on KCC2-mediated chloride extrusion in cultured neurons.

Materials:

  • Primary hippocampal or cortical neuron cultures.

  • External recording solution (e.g., 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Internal pipette solution (e.g., 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.2 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2).

  • Gramicidin or Amphotericin B for perforation.

  • This compound stock solution.

  • GABA (gamma-aminobutyric acid).

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Preparation: Prepare primary neuron cultures on coverslips.

  • Pipette Preparation: Back-fill the patch pipette with the internal solution containing the perforating agent.

  • Seal Formation: Obtain a high-resistance (gigaohm) seal between the pipette tip and the neuron membrane.

  • Perforation: Allow time for the perforating agent to form pores in the membrane patch, providing electrical access to the cell interior without dialyzing the intracellular chloride.

  • Baseline Recording: In voltage-clamp mode, apply brief puffs of GABA to the neuron and record the resulting current. Determine the reversal potential of the GABA-evoked current (E_GABA) by applying a voltage ramp during the GABA application.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

  • Post-treatment Recording: After a few minutes of perfusion, repeat the GABA application and measurement of E_GABA.

  • Data Analysis: A positive shift in E_GABA in the presence of this compound indicates an inhibition of KCC2-mediated chloride extrusion, leading to an increase in intracellular chloride concentration.

In Vivo Experiment: Kidney Micropuncture and Microperfusion

This technique allows for the direct study of ion transport in specific segments of the nephron in a living animal.

Objective: To investigate the effect of this compound on Na⁺ and K⁺ reabsorption in the loop of Henle.

Materials:

  • Anesthetized rat.

  • Micropuncture setup with stereomicroscope and micromanipulators.

  • Glass micropipettes for perfusion and collection.

  • Perfusion pump.

  • Artificial tubular fluid (containing tracers like ³H-inulin for volume measurement).

  • This compound solution (5 x 10⁻⁴ M in artificial tubular fluid).

  • Analytical equipment for measuring Na⁺, K⁺, and ³H-inulin concentrations.

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically expose the kidney.

  • Tubule Identification: Identify a surface loop of Henle for perfusion.

  • Perfusion: Puncture the late proximal tubule with a perfusion pipette and infuse the artificial tubular fluid at a controlled rate. Place an oil block distal to the perfusion site to prevent contamination from glomerular filtrate.

  • Collection: Puncture the early distal tubule of the same nephron with a collection pipette to collect the tubular fluid that has passed through the loop of Henle.

  • Control Period: Perfuse with the control artificial tubular fluid and collect samples.

  • Experimental Period: Switch the perfusion fluid to one containing 5 x 10⁻⁴ M this compound and collect samples.

  • Sample Analysis: Analyze the collected tubular fluid and the initial perfusate for Na⁺, K⁺, and ³H-inulin concentrations.

  • Data Analysis: Calculate the net reabsorption of Na⁺ and K⁺ in the loop of Henle during the control and experimental periods. A decrease in reabsorption in the presence of this compound demonstrates its inhibitory effect on cation-chloride cotransport in this segment.

Signaling Pathways and Visualization

The activity of cation-chloride cotransporters is tightly regulated by a complex network of signaling pathways, primarily involving phosphorylation and dephosphorylation events. The "With-No-Lysine" (WNK) kinases and the downstream Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) play a central role in this regulation.[8][9]

The WNK-SPAK/OSR1 Signaling Pathway

The WNK-SPAK/OSR1 pathway acts as a cellular chloride sensor. Under conditions of low intracellular chloride, WNK kinases are activated, leading to the phosphorylation and activation of SPAK and OSR1. Activated SPAK/OSR1 then phosphorylate and activate NKCCs, promoting chloride influx, and phosphorylate and inhibit KCCs, reducing chloride efflux. This coordinated regulation serves to restore intracellular chloride homeostasis.

While this compound directly inhibits the transport function of CCCs, its long-term effects or its influence on the expression and activity of the WNK-SPAK/OSR1 pathway components are areas for further investigation.

WNK_SPAK_OSR1_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular cluster_ions_in Ion Influx cluster_ions_out Ion Efflux Low_Cl_ext Low Intracellular Cl- WNKs WNK Kinases Low_Cl_ext->WNKs Activates SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates & Activates KCC2 KCC2 SPAK_OSR1->KCC2 Phosphorylates & Inhibits Na_in Na+ NKCC1->Na_in K_in K+ NKCC1->K_in Cl_in 2Cl- NKCC1->Cl_in Indacrinone This compound Indacrinone->NKCC1 Inhibits Indacrinone->KCC2 Inhibits K_out K+ K_out->KCC2 Cl_out Cl- Cl_out->KCC2

Caption: WNK-SPAK/OSR1 signaling pathway regulating NKCC1 and KCC2, and the inhibitory action of this compound.

Experimental Workflow: ⁸⁶Rb⁺ Flux Assay

The following diagram illustrates the key steps involved in the ⁸⁶Rb⁺ flux assay for measuring NKCC1 inhibition by this compound.

Rb_Flux_Workflow cluster_workflow 86Rb+ Flux Assay Workflow start Start seed_cells Seed HEK-293-NKCC1 cells in 96-well plate start->seed_cells pre_incubation Pre-incubate with uptake buffer seed_cells->pre_incubation add_inhibitor Add this compound or Vehicle pre_incubation->add_inhibitor initiate_flux Add 86RbCl add_inhibitor->initiate_flux incubate Incubate (2-5 min) initiate_flux->incubate stop_and_wash Stop uptake & Wash with cold buffer incubate->stop_and_wash lyse_cells Lyse cells stop_and_wash->lyse_cells scintillation Measure radioactivity lyse_cells->scintillation analyze Analyze data (Calculate IC50) scintillation->analyze end End analyze->end

Caption: Workflow diagram for the ⁸⁶Rb⁺ flux assay to determine NKCC1 inhibition.

Conclusion

This compound has proven to be an invaluable pharmacological tool for the investigation of cation-chloride cotransport. Its stereospecific action as an inhibitor of the SLC12A family of transporters has enabled researchers to dissect the complex roles of these proteins in renal physiology, neuronal function, and cell volume regulation. While more quantitative data on its inhibitory potency against specific human CCC isoforms are needed, the experimental protocols and conceptual frameworks outlined in this guide provide a solid foundation for future research. The continued use of this compound in conjunction with modern molecular and physiological techniques will undoubtedly lead to a deeper understanding of the intricate mechanisms governing ion transport and its role in health and disease, paving the way for the development of novel therapeutic strategies targeting these essential transporters.

References

A Technical Guide to the Application of (-)-Indacrinone in Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Indacrinone, the pharmacologically active levorotatory enantiomer of the loop diuretic Indacrinone, is primarily known for its potent natriuretic effects. While its clinical applications are well-documented, its utility as a targeted tool in basic cell biology research remains largely unexplored. This technical guide provides a comprehensive overview of the potential applications of this compound for investigating fundamental cellular processes. By targeting the Na-K-Cl Cotransporter (NKCC), a key player in ion homeostasis, this compound offers a valuable pharmacological means to probe the intricate signaling networks that govern cell volume, intracellular chloride concentration, and epithelial transport. This document details the underlying molecular pathways, presents quantitative data for related compounds to establish a framework for potency, provides detailed experimental protocols for cell-based assays, and visualizes key concepts using signaling and workflow diagrams.

Molecular Target and Regulatory Pathway

The primary cellular target of this compound, like other loop diuretics, is the Na-K-Cl Cotransporter (NKCC) . There are two main isoforms: NKCC1 (encoded by the SLC12A2 gene), which is widely expressed in numerous cell types including epithelial, neuronal, and muscle cells, and NKCC2 (encoded by SLC12A1), which is found almost exclusively in the kidney.[1][2] In a basic research context, NKCC1 is the more common target for studying processes like cell volume regulation and neuronal chloride transport.[3][4]

The activity of NKCC1 is not constitutive but is tightly regulated by a phosphorylation cascade known as the WNK-SPAK/OSR1 signaling pathway .[5][6][7] This pathway is a master regulator of cation-chloride cotransport in mammalian cells.

Key Components of the Pathway:

  • WNK Kinases (With-No-Lysine [K]): A family of serine/threonine kinases (WNK1-4) that act as upstream sensors for intracellular chloride concentration ([Cl⁻]i) and osmotic stress.[5][8] A decrease in [Cl⁻]i or cell shrinkage activates WNK kinases.

  • SPAK/OSR1 Kinases: Ste20-related proline-alanine-rich kinase (SPAK) and Oxidative Stress Responsive Kinase 1 (OSR1) are downstream kinases that are phosphorylated and activated by WNKs.[6]

  • Cation-Chloride Cotransporters (CCCs): Activated SPAK/OSR1 directly phosphorylates N-terminal threonine residues on NKCC1, switching it to a high-activity state that promotes ion influx.[5][9] Conversely, the same pathway leads to the phosphorylation and inhibition of the K-Cl Cotransporters (KCCs), which are responsible for ion efflux.[8][9] This reciprocal regulation ensures a coordinated cellular response to maintain ion homeostasis.[9]

By inhibiting NKCC1, this compound can be used as a tool to pharmacologically uncouple the transporter from this regulatory pathway, allowing researchers to investigate the downstream consequences of reduced ion influx.

WNK_SPAK_Pathway cluster_stimulus Cellular Stimuli cluster_pathway Signaling Cascade cluster_transporters Cation-Chloride Cotransporters cluster_outputs Cellular Response CellShrinkage Cell Shrinkage (Hypertonic Stress) WNK WNK Kinases (WNK1-4) CellShrinkage->WNK Activate LowCl Low Intracellular [Cl⁻] LowCl->WNK Activate SPAK_OSR1 SPAK / OSR1 WNK->SPAK_OSR1 Phosphorylates & Activates NKCC1 NKCC1 SPAK_OSR1->NKCC1 Phosphorylates & Activates (p-Thr) KCC KCCs SPAK_OSR1->KCC Phosphorylates & Inhibits IonInflux ↑ Ion Influx (Na⁺, K⁺, 2Cl⁻) NKCC1->IonInflux IonEfflux ↓ Ion Efflux (K⁺, Cl⁻) KCC->IonEfflux RVI Regulatory Volume Increase IonInflux->RVI

Figure 1. The WNK-SPAK/OSR1 signaling pathway for regulating ion cotransporters.

Quantitative Data for NKCC Inhibitors

CompoundTransporter IsoformSpeciesIC₅₀Reference(s)
Bumetanide (B1668049) hNKCC1AHuman0.68 µM[10]
hNKCC2AHuman4.0 µM[10]
NKCC1 (Ubiquitous)Various0.05 - 0.60 µM[11]
NKCC2 (Kidney)Various0.10 - 0.50 µM[11]
Furosemide NKCC1Various10 - 50 µM[11]
NKCC2Various15 - 60 µM[11]
NKCC1Rat~71 µM (pIC₅₀=5.15)[12]
NKCC2Rat~71 µM (pIC₅₀=5.15)[12]

Note: IC₅₀ values can vary based on experimental conditions, such as the activation state of the transporter and the cell type or expression system used.[12] It is critical for researchers to perform dose-response curves to determine the optimal concentration of this compound for their specific cellular model and experimental goals.

Potential Research Applications in Cell Biology

Based on its mechanism of action, this compound can be proposed as a tool for several areas of cell biology research:

  • Study of Cell Volume Regulation: NKCC1 is a key mediator of Regulatory Volume Increase (RVI), a process where cells actively import ions to counteract shrinkage caused by hypertonic stress.[5][13] this compound can be used to inhibit RVI and study the downstream signaling events and biophysical changes associated with the failure to regulate cell volume.

  • Investigation of Neuronal Chloride Homeostasis: In mature neurons, low intracellular chloride is maintained by the KCC2 transporter, enabling the inhibitory hyperpolarizing action of GABA. However, NKCC1 activity can raise intracellular chloride, leading to a depolarizing, excitatory GABA response, a phenomenon implicated in various neurological conditions.[4] this compound could be used to probe the contribution of NKCC1 to chloride accumulation and neuronal excitability in various models.

  • Analysis of Epithelial Transport: In secretory epithelia, NKCC1 on the basolateral membrane is crucial for providing the chloride that is subsequently secreted across the apical membrane.[3] this compound can be used in cultured epithelial cell models (e.g., airway, intestinal) to block this initial step and study the regulation of transepithelial salt and fluid secretion.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to study NKCC activity. Researchers should adapt these protocols for their specific cell lines and experimental questions, including determining the optimal concentration of this compound.

Protocol 1: ⁸⁶Rb⁺ Uptake Assay for NKCC1 Activity

This protocol measures the activity of NKCC1 by tracking the uptake of radioactive Rubidium-86 (⁸⁶Rb⁺), a congener for K⁺. The bumetanide-sensitive portion of ⁸⁶Rb⁺ uptake is attributed to NKCC1 activity.

Materials:

  • Cultured cells expressing NKCC1 (e.g., HEK293, HT-29) plated in 24-well plates.

  • Uptake Buffer (Isosmotic Saline): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 0.8 mM MgSO₄, 5 mM Glucose, 5 mM HEPES, pH 7.4.

  • Wash Buffer: Ice-cold 100 mM MgCl₂.

  • Lysis Buffer: 0.25 N NaOH.

  • Neutralization Solution: Glacial Acetic Acid.

  • Ouabain (Na⁺/K⁺-ATPase inhibitor), stock solution (e.g., 100 mM).

  • This compound or Bumetanide (positive control), stock solution (e.g., 20 mM in DMSO).

  • ⁸⁶RbCl (radioactive tracer).

  • Scintillation counter.

Procedure:

  • Cell Culture: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation:

    • Aspirate culture medium and wash cells twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

    • Prepare pre-incubation solutions in Uptake Buffer:

      • Control: 1 mM Ouabain.

      • NKCC Inhibition: 1 mM Ouabain + desired concentration of this compound (e.g., 10-100 µM).

      • Positive Control: 1 mM Ouabain + 20 µM Bumetanide.

    • Add 500 µL of the appropriate solution to each well and incubate for 15 minutes at 37°C.[14]

  • ⁸⁶Rb⁺ Uptake:

    • Prepare uptake solutions identical to the pre-incubation solutions, but with the addition of ⁸⁶RbCl to a final activity of 1 µCi/mL.[14]

    • Aspirate the pre-incubation solution and immediately add 500 µL of the corresponding ⁸⁶Rb⁺-containing uptake solution.

    • Incubate for a defined period (e.g., 5-20 minutes) at 37°C. The time should be within the linear range of uptake for the specific cell type.

  • Stopping the Assay:

    • Aspirate the radioactive uptake solution.

    • Rapidly wash the cells three times with 1 mL of ice-cold Wash Buffer to remove extracellular tracer.

  • Cell Lysis and Counting:

    • Add 500 µL of Lysis Buffer to each well and incubate for 1 hour at room temperature to ensure complete lysis.[14]

    • Transfer the lysate to scintillation vials.

    • Neutralize the lysate by adding 250 µL of Glacial Acetic Acid.[14]

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in parallel wells to normalize the data (e.g., using a BCA assay).

    • Calculate the bumetanide-sensitive (or Indacrinone-sensitive) flux by subtracting the counts from the inhibitor-treated wells from the control wells.

    • Express results as nmol K⁺ (Rb⁺) / mg protein / min.

Ion_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_end Termination & Lysis cluster_analysis Analysis A1 Seed cells in 24-well plate A2 Wash cells with Uptake Buffer A1->A2 B1 Pre-incubate with Ouabain +/- Inhibitor (Indacrinone) A2->B1 B2 Add Uptake Buffer with ⁸⁶Rb⁺ +/- Inhibitor B1->B2 B3 Incubate (e.g., 10 min, 37°C) B2->B3 C1 Aspirate radioactive solution B3->C1 C2 Wash 3x with ice-cold buffer C1->C2 C3 Lyse cells (NaOH) C2->C3 D1 Measure radioactivity (Scintillation Counter) C3->D1 D2 Normalize to protein concentration D1->D2 D3 Calculate inhibitor-sensitive ion flux D2->D3

Figure 2. Experimental workflow for a radioactive ⁸⁶Rb⁺ ion flux assay.

Protocol 2: Fluorescence-Based Ion Flux Assay

This protocol uses a non-radioactive thallium (Tl⁺) influx assay as a surrogate for K⁺ flux. The assay relies on a Tl⁺-sensitive fluorescent indicator that is loaded into the cells. The influx of Tl⁺ through NKCC1 quenches the fluorescence, providing a kinetic readout of transporter activity.[15]

Materials:

  • Cultured cells expressing NKCC1 plated in black, clear-bottom 96-well microplates.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Tl⁺-sensitive dye loading buffer (commercial kits like FluxOR™ or FluxOR™ II are available).[16]

  • Stimulus Buffer: Assay buffer containing Tl₂SO₄ and other ions to create the desired gradient.

  • Inhibitor compounds: this compound, Bumetanide.

  • Fluorescence plate reader with automated injectors.

Procedure:

  • Cell Plating: Seed cells in black, clear-bottom 96-well plates to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Aspirate the culture medium.

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ reagent).

    • Add the loading solution to each well and incubate for 60-90 minutes at 37°C in the dark.

  • Compound Addition:

    • After incubation, remove the dye loading solution.

    • Add Assay Buffer containing the desired concentrations of this compound or other test compounds to the wells. Allow compounds to pre-incubate for 10-20 minutes.

  • Measurement of Tl⁺ Influx:

    • Place the 96-well plate into the fluorescence plate reader.

    • Set the reader to record fluorescence kinetically (e.g., excitation ~490 nm, emission ~525 nm) over a period of 60-120 seconds.

    • Begin recording a baseline fluorescence for 10-20 seconds.

    • Using the instrument's injector, add the Stimulus Buffer containing Tl⁺ to all wells.

    • Continue recording the fluorescence as it is quenched by the influx of Tl⁺.

  • Data Analysis:

    • The rate of fluorescence quench is proportional to the rate of Tl⁺ influx.

    • Calculate the initial slope of the fluorescence decay curve after Tl⁺ addition for each well.

    • Determine the percentage of inhibition by comparing the rates in this compound-treated wells to vehicle-treated control wells.

    • Plot the percent inhibition against the log of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀.

Protocol 3: Heterologous Expression of NKCC1 in Xenopus Oocytes

Xenopus oocytes provide a robust system for expressing and functionally characterizing ion transporters.[17][18] This protocol outlines the basic steps for expressing human NKCC1 (SLC12A2) for subsequent electrophysiological or flux analysis.

Materials:

  • Mature female Xenopus laevis.

  • Plasmid DNA containing the full-length human SLC12A2 cDNA.

  • In vitro cRNA transcription kit (e.g., mMESSAGE mMACHINE™).

  • Collagenase Type II.

  • OR-2 solution (divalent-free).

  • Modified Barth's Solution (MBS).

  • Microinjection setup (micromanipulator, injector, pulled glass needles).

Procedure:

  • cRNA Synthesis:

    • Linearize the plasmid DNA containing the SLC12A2 gene downstream of the coding sequence.

    • Use the linearized plasmid as a template for in vitro transcription using a kit with a T7, T3, or SP6 RNA polymerase promoter to synthesize capped cRNA.

    • Purify the cRNA and verify its integrity and concentration.

  • Oocyte Preparation:

    • Surgically harvest ovarian lobes from an anesthetized Xenopus laevis.

    • Isolate oocytes by incubating tissue fragments in OR-2 solution containing collagenase (e.g., 1-2 mg/mL) with gentle agitation for 1-2 hours to defolliculate the oocytes.[19]

    • Manually select healthy Stage V-VI oocytes and wash them thoroughly in MBS.

    • Incubate the oocytes in MBS at 16-18°C.

  • Microinjection:

    • Load a pulled glass microinjection needle with the purified SLC12A2 cRNA (e.g., at a concentration of 0.5-1 µg/µL).

    • Inject approximately 50 nL of cRNA solution into the cytoplasm of each oocyte.[18]

    • As a control, inject a similar volume of sterile water into a separate batch of oocytes.

  • Incubation and Expression:

    • Return the injected oocytes to fresh MBS and incubate at 16-18°C for 2-5 days to allow for protein expression and trafficking to the plasma membrane.

  • Functional Assay:

    • After the incubation period, the oocytes expressing NKCC1 are ready for functional analysis.

    • This can be done using a ⁸⁶Rb⁺ uptake assay (adapted for oocytes in multi-well plates) or using two-electrode voltage clamp (TEVC) electrophysiology to measure transporter-mediated currents.

NKCC1_Logic Effect of NKCC1 Inhibition cluster_normal Normal Cell State cluster_inhibition Pharmacological Intervention cluster_result Resulting Cellular Effect NKCC1_Active Active NKCC1 Ion_Influx Na⁺, K⁺, 2Cl⁻ Influx NKCC1_Active->Ion_Influx NKCC1_Blocked Blocked NKCC1 NKCC1_Active->NKCC1_Blocked High_Cl Maintains Intracellular [Cl⁻] and Volume Ion_Influx->High_Cl Indacrinone This compound Indacrinone->NKCC1_Active Inhibits Reduced_Influx Reduced Ion Influx NKCC1_Blocked->Reduced_Influx Low_Cl Decreased Intracellular [Cl⁻] and/or Cell Shrinkage Reduced_Influx->Low_Cl

Figure 3. Logical diagram of this compound's effect on cellular ion flux.

Conclusion

This compound, through its targeted inhibition of the Na-K-Cl cotransporter, represents a potentially powerful yet underutilized tool for basic research in cell biology. By understanding its interaction with the WNK-SPAK/OSR1 signaling pathway and applying robust functional assays, researchers can effectively probe the roles of ion transport in cell volume regulation, neuronal signaling, and epithelial physiology. The protocols and comparative data provided in this guide offer a foundational framework for scientists to design and execute novel experiments, ultimately shedding new light on these fundamental cellular processes.

References

(-)-Indacrinone: A Technical Guide for Investigating Renal Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of (-)-Indacrinone as a chemical probe for the scientific investigation of kidney function. This compound is the pharmacologically active enantiomer of the loop diuretic Indacrinone (B1671820), valued in research for its specific and potent effects on renal ion transport. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to facilitate its use in a laboratory setting.

Core Mechanism of Action

This compound exerts its diuretic effect primarily through the inhibition of the Na-K-2Cl cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of the loop of Henle.[1][2][3] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood, leading to an increase in their urinary excretion.[4] Consequently, water is retained in the tubules due to osmotic pressure, resulting in diuresis. The (+) enantiomer of indacrinone, in contrast, possesses a uricosuric effect, promoting the excretion of uric acid by inhibiting the urate transporter 1 (URAT1) in the proximal tubule.[5][6][7] This stereospecificity makes the individual enantiomers valuable tools for dissecting these distinct renal transport pathways.

Data Presentation

The following tables summarize the quantitative effects of this compound and its enantiomers on key parameters of renal function, as reported in various studies.

Table 1: Effect of Indacrinone Enantiomers on Urinary Electrolyte Excretion in Rats (In Vivo Microperfusion)

Treatment (in perfusion fluid)Sodium Reabsorption (pmol/min)Potassium Reabsorption (pmol/min)
Control155 ± 1210.8 ± 1.2
(+)-Indacrinone (5 x 10⁻⁴ M)98 ± 105.2 ± 1.5
This compound (5 x 10⁻⁴ M)45 ± 8-2.5 ± 2.0†

*p < 0.05 compared to control. †Negative value indicates net secretion. (Data adapted from in vivo microperfusion studies in the loop of Henle of rats.[4])

Table 2: Comparative Effects of Indacrinone Enantiomer Ratios and Hydrochlorothiazide on Urinary Sodium and Serum Uric Acid in Healthy Men (Clinical Trial - Day 7)

Treatment (daily dose)Mean 24-h Urinary Na+ Excretion (mEq)Mean Change in Serum Uric Acid (mg/dL) from Placebo
PlaceboBaseline0
This compound 10 mg / (+)-Indacrinone 40 mgIncreased (p < 0.01)Decreased
This compound 10 mg / (+)-Indacrinone 90 mgIncreased (p < 0.01)Further Decreased
This compound 10 mg / (+)-Indacrinone 140 mgIncreased (p < 0.01)Markedly Decreased
Hydrochlorothiazide 50 mgIncreased (p < 0.01)Increased (p < 0.05)

(Data summarized from a double-blind, randomized, multiple-dose study in healthy men on a controlled diet.[8])

Table 3: Effect of Racemic Indacrinone on Fractional Urate Clearance in Humans

ConditionFractional Urate Clearance (% of filtered load)
Control5.16%
Maximal Indacrinone-induced Saluresis12.24%

(Data from a study in fifteen male subjects.[9])

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study kidney function.

In Vivo Assessment of Diuretic and Saluretic Activity in Rats

This protocol outlines the procedure for evaluating the effects of this compound on urine and electrolyte excretion in a rat model.

Materials:

  • Male Wistar rats (200-250 g)

  • Metabolic cages for the separation and collection of urine and feces

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Saline solution (0.9% NaCl)

  • Gavage needles

  • Analytical equipment for measuring sodium and potassium concentrations (e.g., flame photometer, ion-selective electrode analyzer)

  • Analytical equipment for measuring uric acid concentration (e.g., uricase-based colorimetric assay)

Procedure:

  • Animal Acclimatization: House rats in individual metabolic cages for at least 3 days prior to the experiment to allow for adaptation. Provide free access to standard chow and water.

  • Fasting: Withhold food for 18 hours before the experiment, but allow free access to water.

  • Hydration: Administer a saline solution (e.g., 25 mL/kg body weight) by oral gavage to all animals to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: Divide the rats into experimental groups (n=6-8 per group), including a vehicle control group and one or more this compound dose groups. Administer the test substance or vehicle orally by gavage.

  • Urine Collection: Place the animals back into the metabolic cages immediately after administration. Collect urine at specified time intervals (e.g., 0-5 hours and 5-24 hours).

  • Urine Analysis:

    • Measure the total volume of urine collected for each animal at each time point.

    • Centrifuge the urine samples to remove any precipitates.

    • Determine the concentration of sodium and potassium in the urine samples using a flame photometer or an ion-selective electrode analyzer.

    • Measure the uric acid concentration using an enzymatic (uricase) colorimetric method.

  • Data Analysis: Calculate the total excretion of sodium, potassium, and uric acid for each animal. Express the results as mean ± SEM for each group. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group.

In Vitro Inhibition of the Na-K-2Cl Cotransporter (NKCC2)

This protocol describes an in vitro assay to assess the direct inhibitory effect of this compound on NKCC2 activity using a rubidium (⁸⁶Rb) flux assay in a cell line expressing NKCC2.

Materials:

  • HEK-293 cells stably expressing NKCC2

  • Cell culture medium and reagents

  • This compound

  • Bumetanide (B1668049) (positive control)

  • Ouabain (B1677812)

  • ⁸⁶RbCl (radioisotope)

  • Assay buffer (e.g., HEPES-buffered saline)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing NKCC2 in appropriate media until they reach confluence in 24-well plates.

  • Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells for 10-15 minutes at 37°C in the assay buffer containing ouabain (to inhibit the Na⁺/K⁺-ATPase) and varying concentrations of this compound or bumetanide.

  • ⁸⁶Rb Uptake: Initiate the uptake by adding the assay buffer containing ⁸⁶RbCl (1 µCi/mL) to each well.

  • Termination of Uptake: After a short incubation period (e.g., 3-5 minutes), rapidly terminate the uptake by aspirating the radioactive buffer and washing the cells multiple times with ice-cold, non-radioactive assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a detergent solution (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive ⁸⁶Rb uptake by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake. Plot the percentage of inhibition of bumetanide-sensitive ⁸⁶Rb uptake against the concentration of this compound to determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.

Diuretic_Action cluster_tubule Thick Ascending Limb Cell cluster_lumen Tubular Lumen NKCC2 NKCC2 (Na-K-2Cl Cotransporter) intracellular_ions Intracellular Ions NKCC2->intracellular_ions Na+, K+, 2Cl- Reabsorption Na_K_ATPase Na+/K+ ATPase blood Na_K_ATPase->blood Na+ to Blood Indacrinone This compound Indacrinone->NKCC2 Inhibition intracellular_ions->Na_K_ATPase ions_lumen Na+, K+, Cl- ions_lumen->NKCC2

Caption: Mechanism of diuretic action of this compound.

Uricosuric_Action cluster_tubule Proximal Tubule Cell cluster_lumen Tubular Lumen URAT1 URAT1 (Urate Transporter 1) intracellular_urate Intracellular Urate URAT1->intracellular_urate Urate Reabsorption Indacrinone (+)-Indacrinone Indacrinone->URAT1 Inhibition blood intracellular_urate->blood To Blood urate_lumen Uric Acid urate_lumen->URAT1

Caption: Mechanism of uricosuric action of (+)-Indacrinone.

Experimental_Workflow acclimatization Animal Acclimatization (Metabolic Cages) fasting Fasting (18h) acclimatization->fasting hydration Oral Saline Hydration fasting->hydration grouping Grouping & Drug Administration (Vehicle, this compound) hydration->grouping urine_collection Urine Collection (0-5h, 5-24h) grouping->urine_collection analysis Urine Analysis (Volume, Na+, K+, Uric Acid) urine_collection->analysis data_analysis Data & Statistical Analysis analysis->data_analysis

Caption: Experimental workflow for assessing diuretic activity.

References

Methodological & Application

Application Notes and Protocols for Studying NKCC1 versus NKCC2 Selectivity Using (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na-K-2Cl cotransporters, NKCC1 and NKCC2, are crucial membrane proteins that mediate the electroneutral transport of sodium, potassium, and chloride ions across the cell membrane. NKCC1 is widely expressed throughout the body and plays a key role in various physiological processes, including cell volume regulation and epithelial fluid secretion. In contrast, NKCC2 is primarily found in the thick ascending limb of the loop of Henle in the kidney, where it is essential for salt reabsorption and blood pressure regulation.[1][2] The distinct tissue distribution and physiological roles of these two isoforms make them important therapeutic targets. Differentiating the activity of NKCC1 and NKCC2 is therefore critical in research and drug development.

(-)-Indacrinone, the levorotatory enantiomer of the loop diuretic Indacrinone (B1671820), is known for its natriuretic and diuretic properties.[3] Like other loop diuretics, its mechanism of action involves the inhibition of Na-K-2Cl cotransport.[1] The primary site of action for its diuretic effect is the loop of Henle, indicating a significant inhibitory effect on NKCC2.[4] While loop diuretics are known to inhibit both NKCC1 and NKCC2, the specific selectivity profile of this compound has not been extensively quantified in publicly available literature. These application notes provide a framework for utilizing this compound as a tool to study and differentiate between NKCC1 and NKCC2 activity.

Data Presentation

CompoundTargetIC50 (µM)Primary EffectReference
This compound NKCC1Data not availableInhibition
NKCC2Data not availablePotent Inhibition (inferred from diuretic effect)[4]
Bumetanide (B1668049) NKCC10.05 - 0.60Inhibition[5]
NKCC20.10 - 0.50Inhibition[5]

Signaling Pathways and Experimental Workflows

To facilitate the design of experiments, the following diagrams illustrate the mechanism of NKCC transporters and a general workflow for assessing inhibitor selectivity.

NKCC_Inhibition_Pathway Extracellular Extracellular Intracellular Intracellular NKCC NKCC1 or NKCC2 Na_int Na+ NKCC->Na_int Ion Transport K_int K+ NKCC->K_int Cl_int 2Cl- NKCC->Cl_int Na_ext Na+ Na_ext->NKCC K_ext K+ K_ext->NKCC Cl_ext 2Cl- Cl_ext->NKCC Indacrinone This compound Indacrinone->NKCC Inhibition

Caption: Mechanism of NKCC inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Cell Lines Expressing NKCC1 or NKCC2 Assay_Prep Prepare Cells for Ion Flux Assay Cell_Culture->Assay_Prep Control Vehicle Control Assay_Prep->Control Indacrinone_Dose This compound (Dose-Response) Assay_Prep->Indacrinone_Dose Ion_Flux Measure Ion Influx (e.g., 86Rb+ Uptake) Control->Ion_Flux Indacrinone_Dose->Ion_Flux IC50_Calc Calculate IC50 Values Ion_Flux->IC50_Calc Selectivity Determine Selectivity (IC50 NKCC1 / IC50 NKCC2) IC50_Calc->Selectivity

Caption: Workflow for determining NKCC1 vs. NKCC2 selectivity.

Experimental Protocols

The following protocols are adapted from established methods for measuring NKCC activity and can be used to determine the inhibitory potency of this compound.

Protocol 1: 86Rb+ Uptake Assay for NKCC Activity

This assay measures the uptake of radioactive rubidium (86Rb+), a potassium analog, to quantify NKCC activity.

Materials:

  • Cell lines stably expressing human NKCC1 or NKCC2 (e.g., HEK-293 or CHO cells). Untransfected cells can serve as a negative control.

  • Cell culture medium (e.g., DMEM) with appropriate supplements.

  • Hanks' Balanced Salt Solution (HBSS) with and without Na+ and Cl-.

  • Ouabain (B1677812) (to inhibit Na+/K+-ATPase).

  • This compound stock solution (dissolved in DMSO).

  • 86RbCl.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate cells expressing NKCC1 or NKCC2 in 24-well plates and grow to 90-95% confluency.

  • Pre-incubation:

    • Wash cells twice with 1 mL of pre-incubation buffer (e.g., Na+- and Cl--free HBSS) to deplete intracellular ions and activate the cotransporters.

    • Incubate cells in this buffer for 15-30 minutes at 37°C.

  • Inhibition:

    • Aspirate the pre-incubation buffer.

    • Add 0.5 mL of uptake buffer (HBSS containing 1 mM ouabain) with varying concentrations of this compound (e.g., 1 nM to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 10 minutes at 37°C.

  • 86Rb+ Uptake:

    • Add 86RbCl to each well to a final activity of 1 µCi/mL.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Assay:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with 1 mL of ice-cold wash buffer (e.g., isotonic MgCl2) to remove extracellular 86Rb+.

  • Cell Lysis and Counting:

    • Lyse the cells in each well with 0.5 mL of 0.1 M NaOH or 1% SDS.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the data.

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Thallium Flux Assay for NKCC Activity

This is a non-radioactive, fluorescence-based assay that uses the K+ surrogate thallium (Tl+) and a Tl+-sensitive fluorescent dye.

Materials:

  • Cell lines expressing NKCC1 or NKCC2.

  • FluxOR™ II Green Potassium Ion Channel Assay Kit (or similar).

  • HBSS.

  • Ouabain.

  • This compound stock solution.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Plate cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading:

    • Wash cells with HBSS.

    • Load cells with the Tl+-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Inhibition:

    • Wash the cells to remove excess dye.

    • Add HBSS containing 1 mM ouabain and varying concentrations of this compound.

    • Incubate for 10 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add a Tl+-containing stimulus buffer (provided with the kit) to initiate Tl+ influx.

    • Measure the change in fluorescence over time.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of Tl+ influx.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting a dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for the study of Na-K-2Cl cotransporters. Its potent diuretic effect points to strong inhibition of the kidney-specific isoform, NKCC2. The protocols outlined above provide a robust framework for researchers to quantitatively assess the inhibitory potency and selectivity of this compound against both NKCC1 and NKCC2. Such studies will be instrumental in further elucidating the distinct roles of these transporters and in the development of more selective inhibitors for therapeutic applications.

References

Application Notes and Protocols for Utilizing (-)-Indacrinone in Xenopus Oocyte Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels, transporters, and receptors. This document provides a detailed protocol for the use of (-)-Indacrinone, a compound known for its diuretic and uricosuric properties, in Xenopus oocytes expressing heterologous proteins. This compound and its enantiomers are valuable tools for investigating the pharmacology and physiology of various membrane transport proteins. These application notes will focus on the study of the human urate transporter 1 (URAT1/SLC22A12), a key protein in renal urate reabsorption and a target for uricosuric drugs. The protocols outlined below describe two primary methodologies: radiolabeled substrate uptake assays and two-electrode voltage clamp (TEVC) electrophysiology.

Principle of the Assays

The experimental approach involves the expression of the target protein, such as human URAT1 (hURAT1), in Xenopus oocytes by microinjection of its complementary RNA (cRNA). The functional activity of the expressed transporter is then assessed in the presence and absence of this compound.

  • Radiolabeled Substrate Uptake Assay: This method directly measures the transport activity by quantifying the uptake of a radiolabeled substrate (e.g., [¹⁴C]-uric acid) into the oocytes. The inhibitory effect of this compound is determined by the reduction in substrate accumulation.

  • Two-Electrode Voltage Clamp (TEVC): This electrophysiological technique measures the ionic currents associated with the transport activity of electrogenic transporters or ion channels. Changes in these currents upon application of this compound provide insights into its modulatory or inhibitory effects.

Data Presentation

Table 1: Illustrative Quantitative Data for this compound Inhibition of hURAT1 in Xenopus Oocytes
ParameterValueExperimental Condition
IC₅₀ 5.2 µMInhibition of [¹⁴C]-uric acid (10 µM) uptake in hURAT1-expressing oocytes.
Hill Coefficient 1.1Concentration-response curve for this compound inhibition.
Inhibition at 10 µM ~65%Percentage reduction in uric acid uptake.
Inhibition at 1 µM ~15%Percentage reduction in uric acid uptake.

Note: The data presented in this table are illustrative and based on typical potencies of uricosuric agents. Researchers should determine these values experimentally for their specific conditions.

Experimental Protocols

Part 1: Preparation and cRNA Injection of Xenopus Oocytes
  • Oocyte Harvesting and Defolliculation:

    • Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution.

    • Surgically remove a portion of the ovary and place it in a calcium-free OR2 solution (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

    • Tease the ovarian lobes into small clumps of oocytes.

    • To remove the follicular layer, incubate the oocytes in OR2 solution containing 2 mg/mL collagenase type I for 60-90 minutes with gentle agitation.

    • Manually defolliculate the oocytes using fine forceps.

    • Wash the oocytes thoroughly with OR2 solution and then transfer them to ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5) supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin.

    • Select healthy stage V-VI oocytes for injection.

  • cRNA Preparation and Microinjection:

    • Linearize the plasmid DNA containing the target cDNA (e.g., hURAT1) and use it as a template for in vitro transcription to synthesize capped cRNA using a commercially available kit.

    • Purify the cRNA and dissolve it in RNase-free water. Quantify the cRNA concentration and assess its integrity by gel electrophoresis.

    • Pull microinjection needles from borosilicate glass capillaries.

    • Backfill the needles with the cRNA solution (typically 25-50 ng per oocyte in a 50 nL injection volume).

    • Inject the cRNA into the cytoplasm of the selected oocytes using a microinjection setup.

    • Inject a control group of oocytes with an equivalent volume of RNase-free water.

    • Incubate the injected oocytes at 16-18°C in supplemented ND96 solution for 2-5 days to allow for protein expression.

Part 2: [¹⁴C]-Uric Acid Uptake Assay
  • Solution Preparation:

    • Uptake Buffer: ND96 solution.

    • Substrate Solution: Prepare a stock solution of [¹⁴C]-uric acid. On the day of the experiment, dilute it in uptake buffer to the desired final concentration (e.g., 10 µM).

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions in uptake buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.5%.

  • Uptake Measurement:

    • On the day of the experiment, transfer groups of 5-10 oocytes (both hURAT1-expressing and water-injected controls) to individual wells of a multi-well plate.

    • Wash the oocytes three times with 1 mL of uptake buffer.

    • Pre-incubate the oocytes for 10 minutes in uptake buffer containing either vehicle or the desired concentration of this compound.

    • Initiate the uptake by adding 200 µL of the substrate solution (containing [¹⁴C]-uric acid and the corresponding concentration of this compound or vehicle).

    • Incubate for a predetermined time (e.g., 30 minutes) at room temperature. This time should be within the linear range of uptake.

    • Terminate the uptake by rapidly washing the oocytes five times with 1 mL of ice-cold uptake buffer.

    • Individually transfer each oocyte to a scintillation vial.

    • Lyse the oocytes by adding 200 µL of 10% SDS and shaking for 30 minutes.

    • Add 3 mL of scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the average counts per minute (CPM) of the water-injected oocytes (background uptake) from the CPM of the hURAT1-expressing oocytes to determine the specific uptake.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to generate a concentration-response curve and determine the IC₅₀ value.

Part 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Electrode and Oocyte Preparation:

    • Pull microelectrodes from borosilicate glass and fill them with 3 M KCl. The resistance should be between 0.5 and 2 MΩ.

    • Place an oocyte (hURAT1-expressing or water-injected) in the recording chamber, which is continuously perfused with ND96 solution.

    • Impale the oocyte with the two microelectrodes (one for voltage recording and one for current injection).

  • Recording Protocol:

    • Clamp the oocyte membrane potential at a holding potential of -50 mV.

    • Record baseline currents in the ND96 solution.

    • Apply voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) to elicit membrane currents and establish a current-voltage (I-V) relationship.

    • Perfuse the chamber with ND96 solution containing the substrate for the transporter (if it is electrogenic) or a known activator to establish a stable baseline current.

    • Once a stable baseline is achieved, perfuse the chamber with a solution containing this compound at various concentrations.

    • Record the changes in the holding current and the current responses to the voltage steps in the presence of the compound.

    • After application, wash out the compound with ND96 solution to observe any recovery of the current.

  • Data Analysis:

    • Measure the amplitude of the current at a specific voltage in the presence and absence of this compound.

    • Calculate the percentage of inhibition or stimulation of the current by this compound.

    • Construct a concentration-response curve by plotting the percentage of current modulation against the logarithm of the this compound concentration to determine the IC₅₀ or EC₅₀.

    • Analyze the I-V relationships to determine if this compound affects the voltage dependence of the transporter or channel.

Mandatory Visualizations

Experimental_Workflow cluster_Oocyte_Prep Oocyte Preparation cluster_Expression Protein Expression cluster_Assay Functional Assay cluster_Analysis Data Analysis Oocyte_Harvest Harvest Oocytes from Xenopus Defolliculation Defolliculation (Collagenase) Oocyte_Harvest->Defolliculation Oocyte_Selection Select Stage V-VI Oocytes Defolliculation->Oocyte_Selection Microinjection Microinject cRNA into Oocytes Oocyte_Selection->Microinjection cRNA_Prep cRNA Synthesis (e.g., hURAT1) cRNA_Prep->Microinjection Incubation Incubate 2-5 days Microinjection->Incubation Uptake_Assay Radiolabeled Uptake Assay ([¹⁴C]-Uric Acid) Incubation->Uptake_Assay TEVC Two-Electrode Voltage Clamp (TEVC) Incubation->TEVC Concentration_Response Concentration-Response Curve Uptake_Assay->Concentration_Response TEVC->Concentration_Response IC50 Determine IC₅₀ Concentration_Response->IC50 Indacrinone This compound Application Indacrinone->Uptake_Assay Indacrinone->TEVC

Caption: Experimental workflow for assessing this compound effects in Xenopus oocytes.

URAT1_Inhibition_Pathway cluster_membrane Apical Membrane of Proximal Tubule Cell URAT1 URAT1 (SLC22A12) Urate_Cell Uric Acid (Cell) URAT1->Urate_Cell Urate_Lumen Uric Acid (Lumen) Urate_Lumen->URAT1 Reabsorption Anion_Cell Intracellular Anion (e.g., Lactate) Anion_Cell->URAT1 Exchange Indacrinone This compound Indacrinone->URAT1 Inhibition

Caption: Proposed mechanism of URAT1 inhibition by this compound.

Application Note and Protocol: Measuring Changes in Intracellular Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Understanding and Measuring Changes in Intracellular Chloride with (-)-Indacrinone and Fluorescent Indicators

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular chloride (Cl⁻) is a critical ion involved in numerous physiological processes, including the regulation of cell volume, pH, and neuronal excitability.[1][2] Dysregulation of Cl⁻ homeostasis is implicated in various pathologies, making the study of its dynamics essential.[2]

This document clarifies the role of this compound in altering intracellular chloride concentrations and provides a detailed protocol for measuring these changes using established fluorescent indicators. It is important to note that This compound is not a fluorescent indicator for chloride; rather, it is a pharmacologically active compound—a loop diuretic—that modulates intracellular chloride levels by affecting ion transport proteins. [3][4] The (-)-enantiomer of Indacrinone (B1671820) is primarily responsible for its natriuretic (sodium excretion) effects, which are linked to changes in chloride transport.[3][4]

This guide will first describe the mechanism by which this compound affects ion transport and then provide a comprehensive protocol for measuring the resulting changes in intracellular chloride using quinoline-based fluorescent dyes, a common class of chloride indicators.

Part 1: The Role of this compound in Modulating Intracellular Chloride

Indacrinone is a diuretic that influences transepithelial ion transport.[5] Its two enantiomers have distinct pharmacological activities: the (-)-enantiomer is a potent natriuretic agent, while the (+)-enantiomer has uricosuric (uric acid excretion) properties.[3][4] The diuretic effect of the (-)-enantiomer, similar to other loop diuretics, involves the inhibition of ion transporters in the kidney, leading to altered electrolyte balance, including changes in chloride reabsorption.[5][6] This modulation of chloride transport can be studied in various cell types to understand the compound's effects on cellular function.

Signaling Pathway: Mechanism of Action of Indacrinone on Ion Transport

The following diagram illustrates the general mechanism by which loop diuretics like Indacrinone are understood to affect ion transport at a cellular level, leading to changes in intracellular ion concentrations.

transporter Ion Transporter (e.g., Na-K-Cl Cotransporter) int_Na Na+ transporter->int_Na int_Cl Cl- transporter->int_Cl channel_Na Na+ Channel channel_Na->int_Na channel_Cl Cl- Channel channel_Cl->int_Cl ext_Na Na+ ext_Na->transporter Transport ext_Na->channel_Na Influx ext_Cl Cl- ext_Cl->transporter Transport ext_Cl->channel_Cl Influx/Efflux Indacrinone This compound Indacrinone->transporter Inhibits

Caption: Mechanism of this compound on cellular ion transport.

Part 2: Measuring Intracellular Chloride with Fluorescent Indicators

To measure the changes in intracellular Cl⁻ induced by compounds like this compound, fluorescent indicators are widely used.[7] These can be broadly categorized into small molecule dyes and genetically encoded sensors.

Commonly Used Fluorescent Chloride Indicators:

Indicator TypeExamplesPrinciple of DetectionExcitation/Emission (approx.)Key Characteristics
Quinoline-based Dyes MQAE, SPQCollisional quenching of fluorescence by Cl⁻.[8][9]UV excitation (~350 nm) / Blue emission (~460 nm)High sensitivity, pH-insensitive in physiological range, requires UV excitation.[9]
Genetically Encoded YFP-based sensors, Clomeleon, SuperClomeleonCl⁻ binding alters chromophore environment, affecting fluorescence intensity or FRET.[8][10][11]Visible light excitation (e.g., ~488 nm for YFP)Can be targeted to specific cells or organelles, allows ratiometric measurements (FRET), may be pH-sensitive.[2][8]

This protocol will focus on the use of MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide) , a widely used quinoline-based dye.

Principle of Chloride Detection with MQAE

MQAE's fluorescence is quenched by chloride ions through a process of collisional quenching. The relationship between fluorescence intensity and chloride concentration is described by the Stern-Volmer equation:

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

  • F₀ is the fluorescence intensity in the absence of chloride.

  • F is the fluorescence intensity in the presence of chloride.

  • Kₛᵥ is the Stern-Volmer constant, which represents the sensitivity of the dye to chloride.

  • [Cl⁻] is the chloride concentration.

cluster_process Fluorescence Quenching by Chloride MQAE_ground MQAE (Ground State) MQAE_excited MQAE* (Excited State) MQAE_ground->MQAE_excited Excitation (UV Light) Collision Collisional Quenching MQAE_excited->Collision Collision Fluorescence Fluorescence Emission MQAE_excited->Fluorescence Photon Emission Chloride Chloride Ion (Cl⁻) Chloride->Collision Collision->MQAE_ground Non-radiative decay

Caption: Principle of collisional quenching of MQAE by chloride ions.

Experimental Protocol: Measurement of Intracellular Chloride using MQAE

This protocol provides a general workflow for loading cells with MQAE, performing an in situ calibration, and measuring changes in intracellular chloride concentration.

Materials
  • MQAE (N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide)

  • DMSO (anhydrous)

  • HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM Glucose, 10 mM HEPES, pH 7.4

  • Calibration Buffers: High K⁺ buffers with varying Cl⁻ concentrations (e.g., 0, 20, 40, 80, 120 mM Cl⁻). To maintain osmolarity, Cl⁻ is typically replaced with an impermeant anion like gluconate.

  • Ionophores: Nigericin (B1684572) and Tributyltin (for calibration)

  • Cells grown on glass-bottom dishes or coverslips

  • Fluorescence microscope with UV excitation capability (e.g., 350 nm filter) and an emission filter around 460 nm.

Methodology

1. Cell Preparation and Dye Loading a. Plate cells on glass-bottom dishes or coverslips to an appropriate confluency. b. Prepare a 10 mM stock solution of MQAE in DMSO. c. Dilute the MQAE stock solution in HBS to a final working concentration of 1-10 mM. d. Remove the culture medium from the cells and wash twice with HBS. e. Incubate the cells with the MQAE loading solution at 37°C for 30-60 minutes. f. After incubation, wash the cells three times with HBS to remove extracellular dye.

2. Measurement of Chloride Changes a. Mount the coverslip with loaded cells onto the fluorescence microscope stage. b. Continuously perfuse the cells with HBS. c. Acquire baseline fluorescence images (F_baseline) at regular intervals (e.g., every 30 seconds). d. Introduce the experimental compound (e.g., this compound) into the perfusion buffer at the desired concentration. e. Continue to acquire fluorescence images to monitor changes in intracellular chloride (observed as a change in fluorescence intensity). An increase in fluorescence indicates a decrease in [Cl⁻]i, and vice versa.

3. In Situ Calibration a. At the end of the experiment, perform an in situ calibration to convert fluorescence values into chloride concentrations.[2] b. Prepare a high K⁺ calibration buffer containing the ionophores nigericin (a K⁺/H⁺ exchanger) and tributyltin (a Cl⁻/OH⁻ exchanger). These ionophores will clamp the intracellular ion concentrations to the levels in the extracellular buffer. c. Sequentially perfuse the cells with calibration buffers containing known concentrations of Cl⁻ (e.g., 120, 80, 40, 20, 0 mM). d. Record the steady-state fluorescence intensity (F) for each known Cl⁻ concentration. e. At the end, obtain the F₀ value by perfusing with the 0 mM Cl⁻ calibration buffer.

4. Data Analysis a. Measure the average fluorescence intensity from regions of interest (ROIs) drawn around individual cells for each time point and each calibration concentration. b. Construct a calibration curve by plotting F₀/F versus [Cl⁻] for the calibration data. c. Fit the calibration data to the Stern-Volmer equation to determine the Kₛᵥ. d. Use the Kₛᵥ and the baseline fluorescence (F_baseline) to calculate the resting intracellular chloride concentration for each cell. e. Quantify the changes in intracellular chloride during the experiment by applying the Stern-Volmer equation to the fluorescence data.

Experimental Workflow Diagram

cluster_workflow Workflow for Measuring Intracellular Chloride A 1. Cell Culture (on glass coverslips) B 2. MQAE Loading (1-10 mM, 30-60 min) A->B C 3. Baseline Fluorescence (Perfusion with HBS) B->C D 4. Experimental Treatment (e.g., add this compound) C->D E 5. In Situ Calibration (High K+ buffers + Ionophores with known [Cl⁻]) D->E F 6. Data Analysis (Stern-Volmer Plot & [Cl⁻] calculation) E->F

References

Application Notes and Protocols for (-)-Indacrinone in Kidney Slice Preparations for Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the levorotatory enantiomer of indacrinone, a phenoxyacetic acid derivative known for its potent diuretic and natriuretic effects. Its primary mechanism of action involves the inhibition of ion transport in the renal tubules, particularly in the loop of Henle. This document provides detailed application notes and protocols for utilizing this compound as a tool to study organic anion transport in ex vivo kidney slice preparations. Kidney slices offer a robust model system that preserves the native architecture and function of the renal tubules, making them ideal for investigating the interaction of drugs with renal transporters.

Organic anion transporters (OATs), such as OAT1 (SLC22A6) and OAT3 (SLC22A8), are critical for the secretion of a wide range of endogenous and exogenous organic anions, including many drugs and their metabolites. Inhibition of these transporters can lead to significant drug-drug interactions and alterations in drug disposition. These protocols will guide researchers in assessing the inhibitory effects of this compound on OAT-mediated transport.

Mechanism of Action: Inhibition of Organic Anion Transport

This compound exerts its effects on the kidney by interacting with and inhibiting key transporters responsible for ion and organic anion movement across the renal tubule epithelium. The primary targets are the organic anion transporters located on the basolateral membrane of the proximal tubule cells. By blocking these transporters, this compound can reduce the uptake of organic anions from the blood into the tubular cells, thereby affecting their renal clearance.

The following diagram illustrates the general mechanism of organic anion transport in a renal proximal tubule cell and the proposed site of action for this compound.

cluster_cell Renal Proximal Tubule Cell cluster_blood Blood (Basolateral Side) cluster_lumen Tubular Lumen (Apical Side) OAT OAT1/OAT3 dicarboxylate α-KG²⁻ OAT->dicarboxylate Exchange NaK_ATPase Na+/K+ ATPase apical_transporter Apical Efflux Transporter (e.g., MRP2/4) NaDC3 NaDC3 NaDC3->dicarboxylate Co-transport lumen_OA Secreted Organic Anion apical_transporter->lumen_OA Efflux blood_OA Organic Anion (e.g., PAH) blood_OA->OAT Uptake blood_Na Na⁺ blood_Na->NaDC3 indacrinone This compound indacrinone->OAT Inhibition A Excise and Prepare Kidney B Prepare Precision-Cut Kidney Slices A->B C Pre-incubate Slices in Buffer B->C D Add this compound (Inhibitor Group) C->D E Add [³H]-PAH (Initiate Uptake) C->E Control Group D->E F Incubate at 37°C E->F G Wash Slices in Cold Buffer F->G H Solubilize Tissue and Measure Radioactivity G->H I Data Analysis (Calculate Uptake and Inhibition) H->I A Measure [³H]-PAH uptake in control kidney slices C Calculate Percent Inhibition for each concentration A->C B Measure [³H]-PAH uptake in the presence of varying concentrations of this compound B->C D Plot Percent Inhibition vs. log[this compound] C->D E Determine IC50 value from dose-response curve D->E

Application Notes and Protocols for the Use of (-)-Indacrinone in Patch Clamp Studies of Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of Indacrinone (B1671820), a potent loop diuretic. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), particularly the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney. This inhibition leads to a powerful natriuretic and diuretic effect. While NKCC2 is a cotransporter and not a traditional ion channel, its activity is electrophysiologically coupled to the function of several ion channels, making patch clamp a valuable technique to study the direct and indirect effects of this compound.

These application notes provide detailed protocols for utilizing this compound in patch clamp studies to investigate its effects on both its primary target and potential off-target ion channels.

Data Presentation

The following table summarizes the known and hypothetical effects of this compound on various ion transport proteins, providing a basis for experimental design.

TargetCell TypeMethodThis compound ConcentrationObserved/Expected EffectIC50/EC50
Na-K-Cl Cotransporter (NKCC2) Thick Ascending Limb (TAL) CellsMicroperfusion500 µMInhibition of Na+ and K+ reabsorption[1]Not Reported
Renal Outer Medullary K+ Channel (ROMK/Kir1.1) TAL CellsWhole-Cell Patch Clamp1 µM - 1 mMIndirect inhibition due to reduced K+ recycling secondary to NKCC2 blockNot Reported
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Epithelial Cells (e.g., Calu-3, T84)Whole-Cell Patch Clamp1 µM - 100 µMScreening for off-target inhibition or potentiationNot Reported
Voltage-gated K+ Channels (Kv) VariousWhole-Cell Patch Clamp1 µM - 100 µMScreening for off-target effectsNot Reported
Inwardly Rectifying K+ Channels (Kir) VariousWhole-Cell Patch Clamp1 µM - 100 µMScreening for off-target effectsNot Reported

Mandatory Visualizations

Signaling Pathway of this compound in Renal Epithelial Cells

Indacrinone This compound NKCC2 NKCC2 Indacrinone->NKCC2 K_in K+ NKCC2->K_in Na_in Na+ NKCC2->Na_in Cl_in 2Cl- NKCC2->Cl_in ROMK ROMK (Kir1.1) ROMK->K_in K+ Recycling Na_K_ATPase Na+/K+ ATPase K_out K+ Na_K_ATPase->K_out 2K+ Na_out Na+ Na_K_ATPase->Na_out 3Na+ ClC_Kb ClC-Kb Cl_in->ClC_Kb

Caption: Mechanism of action of this compound on ion transport in a TAL cell.

Experimental Workflow for Patch Clamp Analysis

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture/Isolation (e.g., TAL cells, HEK293 expressing target) solution_prep Prepare Intra- & Extracellular Solutions giga_seal Obtain Giga-Ohm Seal cell_culture->giga_seal drug_prep Prepare this compound Stock & Dilutions solution_prep->giga_seal drug_app Apply this compound drug_prep->drug_app whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline Currents whole_cell->baseline baseline->drug_app record_effect Record Drug Effect drug_app->record_effect washout Washout record_effect->washout iv_curve Generate I-V Curves record_effect->iv_curve washout->baseline Check for Reversibility dose_response Construct Dose-Response Curve iv_curve->dose_response calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: General workflow for patch clamp analysis of this compound effects.

Experimental Protocols

Protocol 1: Investigating the Indirect Effect of this compound on ROMK Channels in Renal TAL Cells

Objective: To assess the effect of this compound on ROMK (Kir1.1) channel activity, which is functionally coupled to NKCC2, in primary cultures of thick ascending limb (TAL) cells.

Materials:

  • Cells: Primary culture of TAL cells isolated from rabbit or mouse kidney.

  • This compound Stock Solution: 100 mM in DMSO.

  • Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.1 Na-GTP (pH 7.2 with KOH).

Procedure:

  • Cell Preparation: Plate freshly isolated TAL cells on collagen-coated glass coverslips and culture for 24-48 hours.

  • Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Whole-Cell Configuration:

    • Transfer a coverslip with TAL cells to the recording chamber on an inverted microscope and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Apply a series of voltage steps from -100 mV to +60 mV in 20 mV increments for 200 ms (B15284909) to elicit whole-cell currents. Record the characteristic inwardly rectifying K+ current mediated by ROMK.

  • Application of this compound:

    • Prepare working concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM, 500 µM) in the extracellular solution.

    • Perfuse the cell with the lowest concentration of this compound for 2-3 minutes.

    • Repeat the voltage-step protocol to record currents in the presence of the drug.

  • Dose-Response and Washout:

    • Repeat step 5 with increasing concentrations of this compound to establish a dose-response relationship.

    • After the highest concentration, perfuse the cell with the drug-free extracellular solution for 5-10 minutes to assess the reversibility of the effect.

  • Data Analysis:

    • Measure the current amplitude at the end of each voltage step.

    • Construct current-voltage (I-V) relationships for baseline and each drug concentration.

    • Plot the percentage of current inhibition as a function of this compound concentration to determine the IC50.

Protocol 2: Screening for Off-Target Effects of this compound on CFTR Chloride Channels

Objective: To determine if this compound has any direct inhibitory or potentiating effect on the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human wild-type CFTR.

  • This compound Stock Solution: 100 mM in DMSO.

  • Extracellular (Bath) Solution (in mM): 140 N-methyl-D-glucamine (NMDG)-Cl, 2 MgCl2, 2 CaCl2, 10 HEPES, 10 Mannitol (pH 7.4 with NMDG).

  • Intracellular (Pipette) Solution (in mM): 140 NMDG-Cl, 2 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP (pH 7.2 with NMDG).

  • CFTR Activators: Forskolin (10 µM) and Genistein (50 µM).

  • CFTR Inhibitor: CFTRinh-172 (10 µM).

Procedure:

  • Cell Preparation and Patch Clamp: Follow steps 1-3 from Protocol 1, using the CFTR-expressing cells and the specified solutions for this protocol.

  • CFTR Activation and Baseline Recording:

    • Clamp the membrane potential at -40 mV.

    • Apply a voltage ramp from -100 mV to +100 mV over 500 ms.

    • Perfuse the cell with the extracellular solution containing Forskolin and Genistein to activate CFTR channels.

    • Once the current has stabilized, record the activated CFTR current as the baseline.

  • Application of this compound:

    • While continuously activating CFTR, perfuse the cell with a test concentration of this compound (e.g., 10 µM).

    • Record the current using the same voltage ramp protocol to observe any inhibition or further potentiation.

  • Dose-Response and Control:

    • Test a range of this compound concentrations (e.g., 1 µM to 100 µM).

    • At the end of the experiment, apply the known CFTR inhibitor, CFTRinh-172, to confirm that the recorded current is mediated by CFTR.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +80 mV) for each condition.

    • Calculate the percentage of inhibition or potentiation relative to the activated baseline current.

    • Construct a dose-response curve and calculate the IC50 or EC50 if a significant effect is observed.

Concluding Remarks

The provided protocols offer a framework for the detailed investigation of this compound's effects on ion transport using patch clamp electrophysiology. While the primary target, NKCC2, is not directly amenable to traditional patch clamp analysis, its functional coupling with ion channels like ROMK provides a means to study its inhibition indirectly. Furthermore, screening for off-target effects on other critical ion channels such as CFTR is essential for a comprehensive understanding of the compound's pharmacological profile. These studies will contribute valuable insights for researchers in renal physiology, pharmacology, and drug development.

References

Application Notes and Protocols for (-)-Indacrinone in In Vivo Microperfusion Studies of the Loop of Henle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of the loop diuretic indacrinone (B1671820). It exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle, a critical segment of the nephron responsible for a significant portion of salt reabsorption. In vivo microperfusion is a powerful technique that allows for the direct study of tubular transport processes in their native environment. This document provides detailed application notes and protocols for the use of this compound in in vivo microperfusion studies of the loop of Henle, designed to investigate its mechanism of action and effects on ion transport.

Mechanism of Action

This compound, like other loop diuretics, primarily targets the Na-K-2Cl cotransporter (NKCC2), which is located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2][3] By inhibiting NKCC2, this compound blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the cell. This inhibition leads to an increased excretion of these ions and water, resulting in diuresis. The (-) enantiomer of indacrinone has been shown to be significantly more effective in this regard than the (+) enantiomer.[4]

Data Presentation

The following tables summarize the expected quantitative effects of this compound on ion transport in the loop of Henle, based on in vivo microperfusion studies. The data is illustrative and reflects the known inhibitory action of the compound.

Table 1: Effect of this compound on Net Ion Flux in the Loop of Henle

Perfusate CompositionNet Na+ Flux (pmol/min)Net K+ Flux (pmol/min)
Control (Artificial Tubular Fluid)150 ± 1510 ± 2
This compound (5 x 10⁻⁴ M)50 ± 10-5 ± 3 (net secretion)

Values are presented as mean ± SEM.

Table 2: Effect of Indacrinone Enantiomers on Fractional Ion Reabsorption in the Loop of Henle

Perfusate CompositionFractional Na+ Reabsorption (%)Fractional K+ Reabsorption (%)
Control65 ± 580 ± 7
(+)-Indacrinone (5 x 10⁻⁴ M)45 ± 650 ± 8
This compound (5 x 10⁻⁴ M)20 ± 4-40 ± 10 (net secretion)

Values are presented as mean ± SEM.

Experimental Protocols

This section provides a detailed protocol for in vivo microperfusion of the loop of Henle in rats to study the effects of this compound.

Animal Preparation
  • Animal Model: Male Sprague-Dawley rats (200-250 g) are a suitable model.

  • Anesthesia: Anesthetize the rat with an intraperitoneal injection of sodium pentobarbital (B6593769) (50 mg/kg body weight) or another suitable anesthetic. The depth of anesthesia should be monitored regularly.

  • Surgical Procedure:

    • Place the anesthetized rat on a thermostatically controlled surgical table to maintain body temperature at 37°C.

    • Perform a tracheotomy to ensure a clear airway.

    • Catheterize the jugular vein for infusion of saline and any necessary supplements.

    • Expose the left kidney through a flank incision.

    • Gently dissect the kidney from the surrounding adrenal and fatty tissue and place it in a stable, heated Lucite cup to minimize movement.

    • The kidney surface is then illuminated for micropuncture.

Micropuncture and Microperfusion
  • Pipette Preparation: Prepare glass micropipettes with a tip diameter of 7-10 µm using a microforge.

  • Identification of Tubules: Identify a late proximal tubule of a superficial nephron for perfusion.

  • Perfusion:

    • Fill a perfusion pipette with artificial tubular fluid (see Table 3 for composition) containing a non-reabsorbable marker such as ³H-inulin. For the experimental group, add this compound to the perfusate at the desired concentration (e.g., 5 x 10⁻⁴ M).

    • Insert the perfusion pipette into the late proximal tubule.

    • Place an oil block distal to the perfusion site to prevent retrograde flow of tubular fluid.

    • Perfuse the loop of Henle at a controlled rate (e.g., 20 nL/min) using a microperfusion pump.

  • Sample Collection:

    • Identify the early distal tubule of the same nephron.

    • Insert a collection pipette filled with colored mineral oil into the early distal tubule.

    • Place an oil block downstream to prevent contamination from distal tubular fluid.

    • Collect the perfusate from the early distal tubule for a timed interval.

Table 3: Composition of Artificial Tubular Fluid

ComponentConcentration (mM)
NaCl115
NaHCO₃25
KCl5
CaCl₂1.8
MgSO₄1.0
NaH₂PO₄4.0
Urea5.0
Glucose5.0
pH7.4
Sample Analysis
  • Volume Measurement: Determine the volume of the collected sample.

  • Inulin Concentration: Measure the concentration of ³H-inulin to calculate the rate of water reabsorption.

  • Ion Concentration: Analyze the concentrations of Na+ and K+ in the collected fluid and the initial perfusate using methods suitable for nanoliter samples, such as atomic absorption spectrometry or ion-selective microelectrodes.

  • Calculation of Ion Flux: Calculate the net flux (J) of Na+ and K+ using the following formula: J = (V_p x C_p) - (V_c x C_c) where V_p is the perfusion rate, C_p is the ion concentration in the perfusate, V_c is the collection rate, and C_c is the ion concentration in the collected fluid.

Mandatory Visualizations

Signaling Pathway of this compound Action

G Signaling Pathway of this compound in the Thick Ascending Limb cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell Indacrinone This compound NKCC2 Na-K-2Cl Cotransporter (NKCC2) Indacrinone->NKCC2 Inhibition Na_out Na+ K_out K+ Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 NaK_ATPase Na/K-ATPase Na_out->NaK_ATPase K_out->NaK_ATPase cluster_interstitium cluster_interstitium NaK_ATPase->cluster_interstitium 3Na+ cluster_interstitium->NaK_ATPase 2K+

Caption: this compound inhibits the NKCC2 cotransporter in the thick ascending limb.

Experimental Workflow for In Vivo Microperfusion

G Experimental Workflow for In Vivo Microperfusion A Animal Preparation (Anesthesia & Surgery) B Kidney Exposure & Stabilization A->B C Identification of Superficial Nephron B->C D Late Proximal Tubule Perfusion (Control vs. This compound) C->D E Early Distal Tubule Sample Collection D->E F Sample Analysis (Volume, Inulin, Na+, K+) E->F G Data Calculation & Statistical Analysis F->G

Caption: Workflow for studying this compound effects via in vivo microperfusion.

References

Development of Biochemical Assays for (-)-Indacrinone Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of indacrinone (B1671820), a loop diuretic that exerts its effects by inhibiting sodium and potassium reabsorption in the kidneys. The primary molecular target of this compound has been identified as the Na-K-Cl cotransporter 2 (NKCC2), also known as Solute Carrier Family 12 Member 1 (SLC12A1). This transporter is predominantly expressed in the apical membrane of the thick ascending limb of the loop of Henle. By inhibiting NKCC2, this compound disrupts the reabsorption of electrolytes, leading to increased excretion of water and salts.

These application notes provide detailed protocols for two key biochemical assays to assess the engagement of this compound with its target, NKCC2: a cell-based functional assay (Thallium Flux Assay) and a direct competitive binding assay (Radioligand Binding Assay). These assays are essential tools for screening and characterizing potential modulators of NKCC2 activity in drug discovery and development.

Quantitative Data Summary

CompoundTargetAssay TypeParameterValueReference
Bumetanide (B1668049)NKCC286Rb+ influx in oocytesIC50~4 µM[2]
This compoundCation TransportMicroperfusion in rat kidneyInhibitionMore potent than (+)-enantiomer[1]

Experimental Protocols

Thallium Flux Assay for NKCC2 Function

This cell-based assay provides a functional readout of NKCC2 activity by measuring the influx of thallium (Tl+), a surrogate for K+, into cells expressing the transporter. Inhibition of Tl+ influx by a test compound indicates its potential to block NKCC2 activity.

Signaling Pathway and Experimental Workflow

Thallium_Flux_Assay cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway start Seed HEK293-NKCC2 cells in 96-well plate load_dye Load cells with Thallium-sensitive dye start->load_dye pre_incubate Pre-incubate with This compound or control load_dye->pre_incubate add_tl Add Thallium and Chloride pre_incubate->add_tl measure_fluorescence Measure fluorescence increase over time (kinetic read) add_tl->measure_fluorescence analyze Analyze data and determine IC50 measure_fluorescence->analyze extracellular Extracellular Space intracellular Intracellular Space nkcc2 NKCC2 na_in Na+ na_in->nkcc2 Influx k_in K+ (Tl+) k_in->nkcc2 Influx cl_in 2Cl- cl_in->nkcc2 Influx indacrinone This compound indacrinone->nkcc2 Inhibition

Caption: Workflow and mechanism of the Thallium Flux Assay for NKCC2.

Materials and Reagents:

  • HEK293 cells stably expressing human NKCC2 (HEK293-NKCC2)

  • 96-well black-walled, clear-bottom cell culture plates

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar

  • Chloride-free buffer (e.g., substituting chloride salts with gluconate salts)

  • Thallium-sensitive fluorescent dye kit (e.g., FluxOR™ Thallium Detection Kit)

  • This compound

  • Bumetanide (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Fluorescence plate reader with kinetic read capabilities and automated liquid handling

Protocol:

  • Cell Plating:

    • Seed HEK293-NKCC2 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

  • Dye Loading:

    • On the day of the assay, remove the growth medium from the wells.

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions, typically in a chloride-free buffer to pre-stimulate the transporter.

    • Add the dye loading solution to each well and incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and bumetanide in assay buffer. The final DMSO concentration should be kept below 0.5%.

    • After dye loading, carefully remove the loading solution and wash the cells with assay buffer.

    • Add the compound dilutions to the respective wells. Include wells with assay buffer and DMSO as a negative control.

    • Incubate the plate for 15-30 minutes at room temperature.

  • Thallium Influx and Measurement:

    • Prepare a stimulus solution containing thallium sulfate (B86663) and sodium chloride in assay buffer.

    • Using a fluorescence plate reader with an integrated liquid handler, add the thallium stimulus solution to all wells simultaneously.

    • Immediately begin kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm) for 2-5 minutes, with readings every 1-2 seconds.

  • Data Analysis:

    • The rate of fluorescence increase corresponds to the rate of thallium influx.

    • Calculate the initial rate of influx for each well.

    • Normalize the data to the control wells (0% inhibition for DMSO, 100% inhibition for a saturating concentration of bumetanide).

    • Plot the normalized rate of influx against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Competitive Binding Assay for NKCC2

This assay directly measures the binding of a radiolabeled ligand to NKCC2 and the ability of a test compound to compete for this binding. [3H]bumetanide is a commonly used radioligand for NKCC transporters.

Experimental Workflow

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Prepare membranes from HEK293-NKCC2 cells incubate Incubate membranes with [3H]bumetanide and This compound start->incubate separate Separate bound and free radioligand via filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash count Quantify bound radioactivity using scintillation counting wash->count analyze Analyze data and determine Ki count->analyze

Caption: Workflow for the Radioligand Competitive Binding Assay.

Materials and Reagents:

  • HEK293-NKCC2 cell membranes

  • [3H]bumetanide (radioligand)

  • Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold Binding Buffer

  • This compound

  • Unlabeled bumetanide (for determining non-specific binding)

  • 96-well filter plates with GF/B or GF/C filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Harvest HEK293-NKCC2 cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in Binding Buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, set up the binding reactions in a final volume of 200 µL.

    • To each well, add:

      • Binding Buffer

      • A fixed concentration of [3H]bumetanide (typically at or below its Kd)

      • Varying concentrations of this compound or unlabeled bumetanide.

      • Membrane preparation (e.g., 20-50 µg of protein).

    • For total binding, omit the unlabeled competitor.

    • For non-specific binding, add a high concentration of unlabeled bumetanide (e.g., 100 µM).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The Thallium Flux Assay and the Radioligand Competitive Binding Assay are robust and complementary methods for studying the interaction of this compound with its molecular target, NKCC2. The functional thallium flux assay provides insights into the inhibitory effect of the compound on the transporter's activity in a cellular context. The direct binding assay allows for the quantitative determination of the compound's affinity for the transporter. Together, these assays are invaluable for the characterization of this compound and the screening and development of novel NKCC2 inhibitors.

References

Application Notes and Protocols for the Use of (-)-Indacrinone in Hypertension Research Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of Indacrinone (B1671820), a loop diuretic with potent natriuretic effects.[1][2] Its mechanism of action involves the inhibition of the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, leading to increased urinary sodium and water excretion, and consequently, a reduction in blood pressure.[3] This document provides detailed application notes and protocols for the use of this compound in established animal models of hypertension, namely the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone Acetate (DOCA)-salt hypertensive rat.

While extensive clinical data exists for indacrinone in humans, detailed preclinical studies using this compound in these specific rat models are not widely published.[2][4] Therefore, the following protocols are based on the known pharmacology of this compound and standard, validated methods for inducing and studying hypertension in rodents.[5][6][7]

Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter

This compound exerts its diuretic and antihypertensive effects by targeting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[3] By blocking this transporter, this compound inhibits the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the renal interstitium. This leads to an increased excretion of these ions and water, resulting in diuresis and a subsequent reduction in blood volume and blood pressure.

Below is a diagram illustrating the signaling pathway of this compound's action.

cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Indacrinone This compound NKCC2 Na-K-2Cl Cotransporter (NKCC2) Indacrinone->NKCC2 Inhibits Na_out Na+ NKCC2->Na_out Reabsorption K_out K+ NKCC2->K_out Na_in Na+ K_in K+ Cl_in 2Cl- NaK_ATPase Na+/K+ ATPase Na_out->NaK_ATPase K_out->NaK_ATPase Blood Bloodstream NaK_ATPase->Blood To Blood A Acclimatization (1 week) B Baseline BP Measurement A->B C Randomization into Groups B->C D Treatment with this compound or Vehicle (4-8 weeks) C->D E Weekly BP and Body Weight Monitoring D->E F Terminal Data Collection (Blood, Urine, Tissues) E->F A Unilateral Nephrectomy B Recovery (1 week) A->B C DOCA-Salt Administration B->C D Baseline BP Measurement C->D E Randomization into Groups D->E F Treatment with this compound or Vehicle (4 weeks) E->F G Weekly BP Monitoring F->G H Terminal Data Collection G->H

References

Protocols for Assessing the Diuretic Effect of (-)-Indacrinone in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction:

Indacrinone (B1671820) is a potent, long-acting loop diuretic that operates through the inhibition of sodium and chloride reabsorption in the kidneys.[1][2] It exists as a racemic mixture of two enantiomers: (R)-(+)-indacrinone and (S)-(-)-indacrinone. The diuretic and natriuretic (sodium excretion) activities of indacrinone are primarily attributed to the (-)-enantiomer.[1][3][4] Conversely, the (+)-enantiomer has a uricosuric effect, meaning it promotes the excretion of uric acid.[5] This unique pharmacological profile, where one enantiomer is the active diuretic agent, makes the study of the individual (-)-enantiomer critical for understanding its therapeutic potential and for the development of new diuretic agents.

These application notes provide detailed protocols for assessing the diuretic effect of (-)-Indacrinone in rat models, a common preclinical species for renal pharmacology studies. The protocols cover both in vivo assessment using metabolic cages and refer to more mechanistic studies at the nephron level. The information is intended to guide researchers in designing and executing robust experiments to evaluate the diuretic and natriuretic properties of this compound.

Mechanism of Action:

This compound exerts its diuretic effect by acting on the thick ascending limb of the loop of Henle in the nephron.[6] It inhibits the Na+/K+/2Cl- symporter, a transport protein responsible for reabsorbing a significant portion of filtered sodium, potassium, and chloride from the tubular fluid back into the blood.[6] By blocking this symporter, this compound increases the urinary excretion of these ions, and consequently, water, leading to diuresis. Studies have also indicated an inhibitory effect on sodium reabsorption in the distal tubule.[6]

Key Experimental Protocols

This section outlines the detailed methodologies for assessing the diuretic effect of this compound in rats.

Protocol 1: In Vivo Assessment of Diuresis and Natriuresis using Metabolic Cages

This protocol is designed to measure the overall diuretic and electrolyte excretion effects of orally administered this compound in conscious rats.

1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Acclimatization: House the rats in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization. Provide free access to standard chow and water.

2. Experimental Groups:

  • Group 1: Vehicle Control: Administered the vehicle used to dissolve/suspend this compound (e.g., 0.5% carboxymethylcellulose in sterile water).

  • Group 2: Positive Control: Administered a standard diuretic, such as Furosemide (e.g., 10 mg/kg, oral gavage), to validate the experimental setup.

  • Group 3-5: this compound Treatment Groups: Administered varying doses of this compound (e.g., 10, 30, and 100 mg/kg, oral gavage) to establish a dose-response relationship. Note: As specific oral dose-response data for this compound in rats is limited in publicly available literature, these are suggested starting doses and may require optimization.

3. Experimental Procedure:

  • Fasting: Fast the rats for 18 hours before the experiment, with free access to water, to ensure an empty stomach and uniform hydration status.

  • Hydration: On the day of the experiment, administer a saline load (0.9% NaCl) of 25 ml/kg body weight via oral gavage to all animals to ensure a baseline level of hydration and urine output.

  • Drug Administration: Thirty minutes after the saline load, administer the vehicle, positive control, or this compound to the respective groups via oral gavage.

  • Metabolic Cage Housing: Immediately after drug administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

  • Urine Collection: Collect urine at predetermined time intervals, typically over a 5 to 24-hour period. Common collection points are at 1, 2, 4, 6, 8, and 24 hours post-administration.

  • Urine Analysis:

    • Volume: Measure the volume of urine collected at each time point.

    • Electrolytes: Analyze the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples using a flame photometer or ion-selective electrodes.

    • pH: Measure the pH of the collected urine.

4. Data Analysis:

  • Calculate the total urine output and electrolyte excretion for each animal over the collection period.

  • Express the results as mean ± standard error of the mean (SEM) for each group.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control group.

Protocol 2: In Vivo Microperfusion of Single Nephrons

This advanced technique allows for the direct investigation of the effect of this compound on specific segments of the nephron. This protocol is based on studies investigating the localized effects of indacrinone enantiomers.[6]

1. Animal Preparation:

  • Anesthetize a rat (e.g., with sodium pentobarbital) and place it on a thermostatically controlled table to maintain body temperature.

  • Surgically expose the kidney for micropuncture.

2. Microperfusion Procedure:

  • Identify a suitable loop of Henle or distal tubule on the surface of the kidney.

  • Use a microperfusion pump to infuse an artificial tubular fluid containing a known concentration of this compound (e.g., 5 x 10-4 M) into the selected nephron segment.[6]

  • Collect the tubular fluid at a downstream site.

3. Sample Analysis:

  • Measure the concentrations of sodium and potassium in the collected fluid.

  • Compare the reabsorption of these ions in the presence and absence of this compound to determine its inhibitory effect at that specific nephron site.[6]

Data Presentation

Table 1: Effect of Oral this compound on Urine Volume in Rats (Hypothetical Data)

Treatment GroupDose (mg/kg)Urine Volume (mL/5 hours)
Vehicle Control-2.5 ± 0.5
This compound105.0 ± 0.8
This compound308.5 ± 1.2
This compound10012.0 ± 1.5
Furosemide1010.5 ± 1.0
*p < 0.05 compared to Vehicle Control

Table 2: Effect of Oral this compound on Urinary Electrolyte Excretion in Rats over 5 Hours (Hypothetical Data)

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/kg)K+ Excretion (mEq/kg)Cl- Excretion (mEq/kg)
Vehicle Control-0.20 ± 0.050.15 ± 0.030.25 ± 0.06
This compound100.80 ± 0.100.25 ± 0.040.90 ± 0.12
This compound301.50 ± 0.200.35 ± 0.051.60 ± 0.22
This compound1002.50 ± 0.300.45 ± 0.062.60 ± 0.35
Furosemide102.20 ± 0.250.40 ± 0.052.30 ± 0.28
p < 0.05 compared to Vehicle Control

Mandatory Visualizations

The following diagrams illustrate the mechanism of action and experimental workflow.

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Blood (Interstitial Fluid) Na+ Na+ NKCC2 Na+/K+/2Cl- Symporter Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 NaK_ATPase Na+/K+ ATPase ROMK ROMK Channel ROMK->K+ Na+_blood Na+ NaK_ATPase->Na+_blood K+_blood K+ K+_blood->NaK_ATPase Indacrinone This compound Indacrinone->NKCC2 Inhibits

Caption: Mechanism of action of this compound in the thick ascending limb.

G A Animal Acclimatization (Wistar/Sprague-Dawley Rats) B Fasting (18h) with Free Access to Water A->B C Saline Loading (0.9% NaCl, 25 ml/kg, p.o.) B->C D Drug Administration (Vehicle, this compound, or Positive Control) C->D E Placement in Metabolic Cages D->E F Urine Collection (0-24 hours) E->F G Measurement of Urine Volume F->G H Analysis of Urinary Electrolytes (Na+, K+, Cl-) F->H I Data Analysis and Interpretation G->I H->I

Caption: Experimental workflow for assessing diuretic activity in rats.

References

Application Notes and Protocols: Synthesis and Use of Radiolabeled (-)-Indacrinone for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indacrinone (B1671820) is a potent loop diuretic that has been studied for its effects on renal salt and uric acid transport. The compound exists as two enantiomers, with the (-)-enantiomer being primarily responsible for the natriuretic (diuretic) effects, while the (+)-enantiomer exhibits uricosuric (uric acid excretion) properties.[1] To investigate the mechanism of action and quantify the interaction of the pharmacologically active (-)-enantiomer with its biological targets, a radiolabeled version is an invaluable tool. These application notes provide a comprehensive overview of the synthesis of radiolabeled (-)-indacrinone and detailed protocols for its use in receptor binding assays.

Synthesis of Radiolabeled this compound ([¹⁴C]-(-)-Indacrinone)

A study on the disposition and metabolism of indacrinone in Rhesus monkeys utilized indacrinone-14C, confirming the feasibility of its synthesis.[2] General strategies for the synthesis of carbon-14 (B1195169) labeled compounds often start with simple, commercially available radiolabeled precursors like barium [¹⁴C]carbonate ([¹⁴C]BaCO₃) or [¹⁴C]carbon dioxide ([¹⁴C]CO₂).[3][4][5]

Proposed Synthetic Pathway:

A potential strategy involves a Friedel-Crafts acylation followed by an intramolecular cyclization. A key intermediate, a substituted phenoxyacetic acid, can be synthesized with the ¹⁴C label in the carboxyl group.

Experimental Protocol: Synthesis of [¹⁴C]-Racemic Indacrinone

Materials:

  • [¹⁴C]Carbon dioxide ([¹⁴C]CO₂)

  • 2,3-dichloroanisole (B143163)

  • n-Butyllithium

  • Thionyl chloride

  • Aluminum chloride (AlCl₃)

  • 2-Thienylmagnesium bromide

  • Appropriate solvents (e.g., diethyl ether, dichloromethane, carbon disulfide)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Carboxylation of 2,3-dichloroanisole: React 2,3-dichloroanisole with n-butyllithium to form the corresponding lithiated intermediate. This is then quenched with [¹⁴C]CO₂ to introduce the carbon-14 label, yielding 2,3-dichloro-[1-¹⁴C]-phenoxyacetic acid after acidic workup.

  • Formation of the Acid Chloride: The resulting radiolabeled carboxylic acid is converted to its more reactive acid chloride derivative using thionyl chloride.

  • Friedel-Crafts Acylation: The radiolabeled acid chloride is reacted with a suitable aromatic precursor (e.g., a protected thiophene (B33073) derivative if the final structure requires it, though the core indanone synthesis might proceed differently) in the presence of a Lewis acid catalyst like AlCl₃. This step would be analogous to the general synthesis of 1-indanones from arylpropionic acids.[6]

  • Intramolecular Cyclization: The product from the acylation is then cyclized, typically under acidic conditions, to form the 2,3-dihydro-1H-inden-1-one ring structure of indacrinone.

  • Further Modification (if necessary): Depending on the precise synthetic route, additional steps may be required to introduce the final functional groups of indacrinone.

  • Purification: The resulting racemic [¹⁴C]-indacrinone is purified using standard techniques such as column chromatography (e.g., silica (B1680970) gel) to achieve high chemical and radiochemical purity.

Experimental Protocol: Chiral Separation of [¹⁴C]-(-)-Indacrinone

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective method for the separation of enantiomers.[7][8][9][10][11]

Materials and Equipment:

  • Racemic [¹⁴C]-indacrinone

  • HPLC system with a UV and a radioactivity detector

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD)

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol)

Procedure:

  • Method Development: Develop a suitable mobile phase composition to achieve baseline separation of the two enantiomers of indacrinone on the chosen chiral column. This is typically an empirical process involving screening different solvent mixtures.

  • Preparative Separation: Inject the purified racemic [¹⁴C]-indacrinone onto the chiral HPLC column.

  • Fraction Collection: Collect the fractions corresponding to the two separated enantiomer peaks, as identified by the UV and radioactivity detectors.

  • Enantiomeric Purity Analysis: Analyze the collected fractions by analytical chiral HPLC to confirm the enantiomeric purity of the isolated [¹⁴C]-(-)-indacrinone.

  • Solvent Removal: Evaporate the solvent from the fraction containing the desired (-)-enantiomer under reduced pressure.

  • Quantification and Specific Activity Determination: Determine the concentration and total radioactivity of the final product to calculate the specific activity (e.g., in mCi/mmol or GBq/mmol).

Data Presentation: Synthesis of [¹⁴C]-(-)-Indacrinone

ParameterResult
Starting Material[¹⁴C]CO₂
Overall Radiochemical YieldTo be determined experimentally
Chemical Purity>98% (by HPLC)
Radiochemical Purity>98% (by radio-HPLC)
Enantiomeric Purity>99% ee (by chiral HPLC)
Specific ActivityTo be determined experimentally

Binding Assays with Radiolabeled this compound

The primary diuretic effect of loop diuretics like this compound is mediated through the inhibition of the Na-K-Cl cotransporter (NKCC), specifically the NKCC2 isoform found in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[2][12] Therefore, a binding assay using membranes from a source rich in NKCC2 is appropriate. As a direct binding assay protocol for radiolabeled this compound is not available, a competitive binding assay using a well-characterized radioligand for NKCC, such as [³H]-bumetanide, can be employed to determine the binding affinity of unlabeled this compound. Once [¹⁴C]-(-)-indacrinone is synthesized, a direct saturation binding assay can be performed.

Experimental Protocol: Preparation of Renal Brush Border Membranes

A preparation of renal brush border membranes, which are rich in transporters, is a suitable tissue source for the binding assay.[6][10][13][14]

Materials:

  • Fresh or frozen animal kidneys (e.g., rabbit or rat)

  • Homogenization buffer (e.g., 50 mM Tris-HCl, 250 mM sucrose, pH 7.4)

  • High-speed centrifuge

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Tissue Homogenization: Dissect the renal cortex and homogenize the tissue in ice-cold homogenization buffer.

  • Differential Centrifugation: Subject the homogenate to a series of centrifugation steps to enrich for the membrane fraction containing the brush border. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the membranes.

  • Membrane Resuspension: Resuspend the final membrane pellet in an appropriate assay buffer.

  • Protein Concentration Determination: Measure the protein concentration of the membrane preparation.

  • Storage: Store the membrane aliquots at -80°C until use.

Experimental Protocol: Competitive Binding Assay with [³H]-Bumetanide

This protocol is adapted from established [³H]-bumetanide binding assays for NKCC.[7][15][16][17]

Materials:

  • [³H]-Bumetanide (radioligand)

  • Unlabeled this compound (competitor)

  • Unlabeled bumetanide (B1668049) (for non-specific binding determination)

  • Renal brush border membrane preparation

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM KCl, pH 7.4)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup: In a series of tubes, add a fixed concentration of [³H]-bumetanide (typically at or below its Kd) and increasing concentrations of unlabeled this compound.

  • Total and Non-specific Binding: Include tubes for total binding (only [³H]-bumetanide and membranes) and non-specific binding (with an excess of unlabeled bumetanide).

  • Incubation: Add the renal membrane preparation to each tube to initiate the binding reaction. Incubate at a defined temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter under vacuum to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: Saturation Binding Assay with [¹⁴C]-(-)-Indacrinone

Materials:

  • [¹⁴C]-(-)-Indacrinone (radioligand)

  • Unlabeled this compound (for non-specific binding determination)

  • Renal brush border membrane preparation

  • Assay buffer

  • Filtration apparatus and supplies as described above

Procedure:

  • Assay Setup: Set up two sets of tubes. In one set (for total binding), add increasing concentrations of [¹⁴C]-(-)-indacrinone. In the second set (for non-specific binding), add the same increasing concentrations of [¹⁴C]-(-)-indacrinone plus a large excess of unlabeled this compound.

  • Incubation, Termination, and Counting: Follow the same procedures as for the competitive binding assay.

  • Data Analysis: Calculate specific binding at each concentration of [¹⁴C]-(-)-indacrinone. Plot the specific binding against the concentration of the radioligand. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Data Presentation: Binding Assay Results

Assay TypeLigandParameterValue
CompetitiveThis compound vs. [³H]-BumetanideIC₅₀To be determined experimentally
KᵢTo be calculated from IC₅₀
Saturation[¹⁴C]-(-)-IndacrinoneKₑTo be determined experimentally
BₘₐₓTo be determined experimentally

Visualization of Pathways and Workflows

Diagram: Proposed Synthesis Workflow for [¹⁴C]-(-)-Indacrinone

G cluster_synthesis Radiosynthesis of Racemic [¹⁴C]-Indacrinone cluster_separation Chiral Separation start [¹⁴C]CO₂ step1 Carboxylation of 2,3-dichloroanisole start->step1 intermediate1 2,3-dichloro-[1-¹⁴C]- phenoxyacetic acid step1->intermediate1 step2 Formation of Acid Chloride intermediate1->step2 intermediate2 Radiolabeled Acid Chloride step2->intermediate2 step3 Friedel-Crafts Acylation & Cyclization intermediate2->step3 product Racemic [¹⁴C]-Indacrinone step3->product hplc Chiral HPLC product->hplc final_product [¹⁴C]-(-)-Indacrinone hplc->final_product

Caption: Workflow for the synthesis and purification of [¹⁴C]-(-)-Indacrinone.

Diagram: Experimental Workflow for Competitive Binding Assay

G start Start prepare_reagents Prepare Reagents: [³H]-Bumetanide, This compound, Membranes start->prepare_reagents assay_setup Set up Assay Tubes: Total, Non-specific, & Competition prepare_reagents->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting washing->counting analysis Data Analysis: Calculate IC₅₀ & Kᵢ counting->analysis end End analysis->end

Caption: Workflow for the competitive radioligand binding assay.

Diagram: Signaling Pathway of this compound in the Renal Tubule

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_blood Blood lumen_ions Na⁺, K⁺, 2Cl⁻, Urate nkcc2 NKCC2 lumen_ions->nkcc2 inhibition Inhibition nkcc2->inhibition ion_transport Ion Reabsorption Blocked inhibition->ion_transport diuresis Increased Na⁺, K⁺, Cl⁻ Excretion (Diuresis) ion_transport->diuresis blood_ions Decreased Ion Reabsorption ion_transport->blood_ions diuresis->lumen_ions indacrinone This compound indacrinone->inhibition

Caption: Mechanism of diuretic action of this compound via NKCC2 inhibition.

References

Application Notes and Protocols: (-)-Indacrinone in Epithelial Transport Physiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone, the pharmacologically active enantiomer of the loop diuretic Indacrinone (B1671820), serves as a valuable tool for investigating epithelial ion transport.[1][2] As a potent inhibitor of sodium and chloride reabsorption, its primary application lies in the study of ion channel and transporter physiology, particularly in renal and other epithelial tissues.[3] This document provides detailed application notes and experimental protocols for the use of this compound in epithelial transport research.

Key Features of this compound:

  • Primary Target: The Na-K-Cl cotransporter (NKCC), particularly the NKCC2 isoform found in the thick ascending limb of the loop of Henle.[4][5]

  • Mechanism of Action: As a loop diuretic, this compound inhibits the coupled transport of sodium, potassium, and chloride ions across the apical membrane of epithelial cells.[4][5]

  • Enantiomer Specificity: The (-)-enantiomer is significantly more potent in inducing natriuresis (sodium excretion) compared to the (+)-enantiomer.[6]

Applications in Epithelial Transport Research

This compound is a crucial pharmacological tool for:

  • Characterizing Na-K-Cl Cotransporter Function: Investigating the role of NKCC in various epithelia, including the kidney, intestine, and airway.

  • Studying Chloride Secretion and Absorption: Elucidating the mechanisms of chloride movement across epithelial barriers.

  • Screening for Novel Diuretics: Serving as a reference compound in the development of new diuretic agents.

  • Investigating Epithelial Polarity: Differentiating between apical and basolateral transport processes.

Quantitative Data

ParameterEpithelial ModelConcentrationEffectReference(s)
Sodium Reabsorption Rat Loop of Henle5 x 10⁻⁴ MSignificant Inhibition[6]
Potassium Reabsorption Rat Loop of Henle5 x 10⁻⁴ MAbolished[6]
Sodium Reabsorption Rat Distal Tubule5 x 10⁻⁴ MInhibition[6]
Short-Circuit Current (Isc) Amphibian SkinNot SpecifiedStimulated (due to increased Na+ conductance)
Transepithelial Conductance (gt) Amphibian SkinNot SpecifiedDecreased (due to reduced Cl- shunt)
Transepithelial Chloride Flux Amphibian SkinNot SpecifiedDecreased

Experimental Protocols

Ussing Chamber Assay for Measuring Transepithelial Ion Transport

The Ussing chamber is an essential tool for studying the transport of ions, nutrients, and drugs across epithelial tissues.[7] This protocol outlines the use of a Ussing chamber to measure the effect of this compound on short-circuit current (Isc), a direct measure of net ion transport.

Materials:

  • Epithelial tissue (e.g., cultured cell monolayer on a permeable support, or excised native tissue)

  • Ussing Chamber System

  • Voltage-Current Clamp Amplifier

  • Ag/AgCl electrodes with 3M KCl agar (B569324) bridges

  • Ringer's solution or other appropriate physiological buffer

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Other relevant pharmacological agents (e.g., amiloride (B1667095) for ENaC inhibition, forskolin (B1673556) for CFTR activation)

Procedure:

  • Preparation:

    • Prepare and warm the Ringer's solution to 37°C and bubble with 95% O₂/5% CO₂.

    • Mount the epithelial tissue in the Ussing chamber, separating the apical and basolateral compartments.

    • Fill both compartments with an equal volume of Ringer's solution.

    • Place the Ag/AgCl electrodes in their respective bridges and position them close to the tissue.

  • Equilibration and Baseline Measurement:

    • Allow the tissue to equilibrate for 20-30 minutes until a stable transepithelial potential difference (Vt) and resistance (Rt) are achieved.

    • Clamp the voltage across the epithelium to 0 mV. The resulting current is the short-circuit current (Isc).

    • Record a stable baseline Isc for at least 10-15 minutes.

  • Application of this compound:

    • Add this compound to the apical or basolateral compartment. It is recommended to start with a dose-response curve (e.g., 10⁻⁸ M to 10⁻⁴ M) to determine the optimal inhibitory concentration.

    • Record the change in Isc until a new steady state is reached. A decrease in Isc is expected if this compound inhibits net ion absorption or stimulates net ion secretion.

  • Controls and Further Characterization (Optional):

    • To investigate the specific transporters involved, other inhibitors can be used. For example, after observing the effect of this compound, add amiloride to the apical side to block the epithelial sodium channel (ENaC) and assess the remaining current.

    • To study effects on chloride secretion, stimulate the tissue with an agent like forskolin (to activate CFTR) and then apply this compound to the basolateral side to observe its effect on the stimulated Isc.

  • Data Analysis:

    • Calculate the change in Isc (ΔIsc) in response to this compound.

    • Normalize the data to the surface area of the epithelium (µA/cm²).

    • If a dose-response experiment was performed, plot the percent inhibition of Isc against the log concentration of this compound to estimate the IC50.

Patch-Clamp Electrophysiology for Single-Channel Analysis

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in the membrane of epithelial cells. This technique can be used to investigate the direct effects of this compound on specific ion channels.

Materials:

  • Isolated epithelial cells or cultured cells grown on coverslips

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette and bath solutions appropriate for the ion channel of interest (e.g., for NKCC, solutions will contain Na+, K+, and Cl-)

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Isolate single epithelial cells or use cultured cells grown to a low density on glass coverslips.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate pipette solution.

  • Seal Formation and Configuration:

    • Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Depending on the experimental goal, establish a whole-cell, inside-out, or outside-out patch configuration. For studying the direct extracellular effects of this compound, the outside-out configuration is suitable.

  • Recording and Drug Application:

    • In the chosen configuration, apply a voltage protocol to elicit channel activity.

    • Record baseline channel activity for a few minutes.

    • Perfuse the bath with a solution containing this compound at the desired concentration.

    • Record the changes in channel activity (e.g., open probability, single-channel conductance, mean open/closed times).

  • Data Analysis:

    • Analyze the single-channel recordings to determine the effect of this compound on the channel's biophysical properties.

    • Compare the channel activity before and after drug application to quantify the inhibitory or modulatory effect.

Visualizations

cluster_epithelial_cell Epithelial Cell NKCC1 NKCC1 Intracellular Space Intracellular Space NaK_ATPase Na+/K+ ATPase Na_out Na+ NaK_ATPase->Na_out 3Na+ K_channel K+ Channel K_out K+ K_channel->K_out K+ CFTR CFTR Cl_out Cl- CFTR->Cl_out Cl- Indacrinone This compound Indacrinone->NKCC1 Inhibition Na_in Na+ Na_in->NKCC1 K_in K+ K_in->NKCC1 Cl_in 2Cl- Cl_in->NKCC1 K_out_pump 2K+ K_out_pump->NaK_ATPase Basolateral Basolateral Apical Apical Lumen Lumen/Apical Side cluster_epithelial_cell cluster_epithelial_cell Blood Blood/Basolateral Side

Caption: Mechanism of action of this compound on a typical secretory epithelial cell.

start Start: Prepare Ussing Chamber and Epithelial Tissue equilibrate Equilibrate Tissue and Establish Baseline Isc start->equilibrate dose_response Perform Dose-Response for this compound (Apical or Basolateral) equilibrate->dose_response add_inhibitor Add Specific Ion Transport Inhibitors (e.g., Amiloride) dose_response->add_inhibitor Optional add_stimulator Add Ion Transport Stimulators (e.g., Forskolin) dose_response->add_stimulator Optional washout Washout and Recovery dose_response->washout analyze Data Analysis: Calculate ΔIsc and IC50 add_inhibitor->analyze add_stimulator->analyze washout->analyze

Caption: Experimental workflow for a Ussing chamber study with this compound.

References

Screening for Na-K-Cl Cotransporter Inhibitors: In Vitro Assays and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The Na-K-Cl cotransporters (NKCCs) are a family of integral membrane proteins that mediate the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane in a 1:1:2 stoichiometry.[1][2] Two main isoforms, NKCC1 and NKCC2, play critical roles in various physiological processes, including cell volume regulation, ion homeostasis, and renal salt reabsorption.[3][4] Dysregulation of NKCC activity is implicated in several pathological conditions such as hypertension, epilepsy, and cerebral edema, making these transporters attractive therapeutic targets.[3][5]

The development of potent and selective NKCC inhibitors requires robust and reliable in vitro screening assays. This document provides detailed protocols for the most common and effective assays used to identify and characterize novel inhibitors of NKCC activity. The assays described herein are suitable for high-throughput screening (HTS) and detailed mechanistic studies.

Key Assay Principles

The screening of NKCC inhibitors primarily relies on measuring the flux of ions through the cotransporter. Since K+ is a substrate for NKCC, its surrogates, such as radioactive rubidium (⁸⁶Rb+), non-radioactive rubidium (Rb+), and thallium (Tl+), are commonly used as tracers.[6][7] The inhibition of NKCC activity is quantified by the reduction in the influx of these tracer ions in the presence of a test compound.

Data Presentation: Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of common loop diuretics against NKCC1 and NKCC2, providing a benchmark for inhibitor potency.

CompoundTargetIC₅₀ (µM)Reference
Bumetanide (B1668049)hNKCC1A0.68[8]
BumetanidehNKCC2A4.0[5][8]
FurosemideNKCC1-[1]
FurosemideNKCC2-[1]

Note: Specific IC₅₀ values for Furosemide were not consistently reported in the search results but it is a known inhibitor.

Experimental Protocols

Non-Radioactive Rubidium (Rb+) Flux Assay

This high-throughput assay utilizes non-radioactive rubidium as a tracer for K+ and measures its intracellular accumulation using atomic absorption spectroscopy.[6][9] It offers a safer and more convenient alternative to radioactive assays.

Protocol:

  • Cell Culture: Plate HEK293 cells stably expressing the target NKCC isoform in 384-well plates and culture until they reach approximately 95% confluency.[6]

  • Compound Pre-incubation:

    • Prepare a compound plate with the test compounds and controls (e.g., bumetanide as a positive control, vehicle as a negative control) diluted in a hypotonic, Cl⁻-free buffer.

    • Remove the culture medium from the cell plate and replace it with the compound solution.

    • Incubate at room temperature for 10-60 minutes.[6]

  • Rb+ Influx:

    • Replace the compound solution with an influx buffer containing RbCl (e.g., 7.5 mM).[6]

    • Allow the influx to proceed for a short period (e.g., 2 minutes).[6]

  • Wash Steps:

    • Rapidly terminate the influx by washing the cells multiple times (e.g., four times) with a cold wash buffer to remove extracellular Rb+.[6]

  • Cell Lysis:

    • Add a lysis buffer (e.g., 1% NP-40) to each well to release the intracellular contents.[6]

  • Detection:

    • Determine the intracellular Rb+ concentration in the cell lysates using an ion channel reader or atomic absorption spectrometer.[6][9]

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the Rb+ influx in the presence of the test compound to the controls.

Thallium (Tl+) Flux Assay

This fluorescence-based assay uses the K+ surrogate thallium (Tl+) and a Tl+-sensitive fluorescent dye (e.g., FluxOR™).[3][7][10] The influx of Tl+ through NKCC quenches the fluorescence of the dye, providing a real-time measurement of cotransporter activity.

Protocol:

  • Cell Culture: Plate cells expressing the target NKCC isoform in a 96- or 384-well plate and grow to confluence.[10]

  • Dye Loading:

    • Remove the culture medium and add a loading buffer containing the Tl+-sensitive fluorescent dye (e.g., FluxOR™) and probenecid.

    • Incubate at room temperature for 60-90 minutes in the dark to allow the cells to load the dye.[7][10]

  • Compound Addition:

    • Prepare a compound plate with the test compounds and controls.

    • Transfer the compound solutions to the cell plate and incubate at room temperature for 30 minutes.[10]

  • Thallium Influx and Fluorescence Reading:

    • Prepare a thallium stimulus buffer.

    • Using a fluorescence plate reader with an integrated liquid handler, add the thallium stimulus buffer to each well.

    • Immediately begin kinetic fluorescence reading (e.g., Excitation: 490 nm, Emission: 525 nm) for a set duration (e.g., 2 minutes), with readings every few seconds.[10]

  • Data Analysis:

    • The rate of fluorescence quench is proportional to the rate of Tl+ influx. Calculate the percentage of inhibition by comparing the rates in the presence of test compounds to the controls.

Radiometric ⁸⁶Rb+ Uptake Assay

This is a classic and highly reliable method for quantifying NKCC activity by measuring the uptake of radioactive Rubidium (⁸⁶Rb+), a congener of K+.[1][11]

Protocol:

  • Cell Culture: Plate cells expressing the target NKCC isoform in multi-well plates and grow to confluence.[1]

  • Depletion Medium (NKCC1 Activation):

    • Pre-incubate the cells in a Cl⁻-free, hypotonic medium for 30 minutes to activate NKCC1.[1]

  • Inhibitor Pre-incubation:

    • Add the test inhibitor at various concentrations to a medium containing 20 mM Cl⁻ and incubate for 15-20 minutes.[1]

  • ⁸⁶Rb+ Influx:

    • Initiate the influx by adding a buffer containing ¹µCi/mL ⁸⁶Rb+ and other necessary ions (Na⁺, Cl⁻).[11]

    • After a defined incubation period (e.g., 15 minutes), stop the influx by washing the cells with a cold stop solution.[11][12]

  • Cell Lysis and Detection:

    • Lyse the cells and measure the incorporated ⁸⁶Rb+ using a scintillation counter.[12]

  • Data Analysis:

    • Calculate the rate of ⁸⁶Rb+ influx and determine the percentage of inhibition for each compound concentration to calculate the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_plating Plate Cells Expressing NKCC pre_incubation Pre-incubate Cells with Compounds cell_plating->pre_incubation compound_prep Prepare Test Compounds & Controls compound_prep->pre_incubation ion_influx Initiate Ion Influx (Rb+, Tl+, or ⁸⁶Rb+) pre_incubation->ion_influx wash Stop Influx & Wash Cells ion_influx->wash lysis Lyse Cells wash->lysis detection Measure Intracellular Ion Concentration lysis->detection data_analysis Calculate % Inhibition & IC₅₀ detection->data_analysis signaling_pathway cluster_regulation NKCC1 Regulation & Inhibition WNK_SPAK WNK-SPAK/OSR1 Kinases NKCC1_inactive NKCC1 (Inactive) WNK_SPAK->NKCC1_inactive Phosphorylation NKCC1_active NKCC1 (Active/Phosphorylated) NKCC1_inactive->NKCC1_active Ion_Transport Na+, K+, 2Cl- Influx NKCC1_active->Ion_Transport Bumetanide Bumetanide Bumetanide->NKCC1_active Inhibition

References

Application Notes and Protocols for Investigating Drug-Drug Interactions with (-)-Indacrinone and Amiloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for investigating the drug-drug interactions between the loop diuretic (-)-Indacrinone and the potassium-sparing diuretic amiloride (B1667095). This compound is the natriuretic enantiomer of the racemic drug indacrinone (B1671820), which exerts its effects in the thick ascending limb of the loop of Henle. Amiloride acts on the distal renal tubules and collecting ducts. The co-administration of these two agents is of clinical interest for achieving potent diuresis while mitigating the risk of hypokalemia. Understanding the pharmacokinetic and pharmacodynamic interactions between these drugs is crucial for optimizing therapeutic outcomes and ensuring patient safety.

Mechanism of Action

This compound: As a loop diuretic, the primary mechanism of action for this compound is the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water.[1] The increased delivery of sodium to the distal nephron can lead to increased potassium excretion, potentially causing hypokalemia.

Amiloride: Amiloride is a potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the apical membrane of the principal cells in the late distal tubule and collecting duct.[2][3] By inhibiting sodium reabsorption at this site, amiloride reduces the electrochemical gradient that drives potassium secretion into the tubular lumen, thereby conserving potassium.[4]

Pharmacokinetics

ParameterThis compoundAmilorideReference
Absorption Well absorbed orally.Oral bioavailability of approximately 50%.[5][6]
Distribution Information not readily available.High volume of distribution (350 to 380 L). Low plasma protein binding (<40%).[4]
Metabolism Undergoes hydroxylation to a p-OH metabolite. The disposition and metabolism are stereoselective.Not metabolized by the liver; excreted unchanged.[6]
Excretion Primarily renal.Approximately 50% is excreted unchanged in the urine, and about 40% is excreted in the feces.[5][5]
Half-life Information not readily available.6 to 9 hours.[5][5]

Metabolic Pathways: The specific cytochrome P450 (CYP) isozymes responsible for the hydroxylation of this compound have not been definitively identified in the reviewed literature. Further in vitro studies using human liver microsomes and recombinant CYP enzymes would be necessary to elucidate the specific metabolic pathways. Amiloride does not undergo significant hepatic metabolism.[4]

Signaling Pathways and Experimental Workflows

Renal Tubule Ion Transport Pathways

cluster_TAL Thick Ascending Limb cluster_CD Collecting Duct TAL Tubular Lumen NKCC2 Na-K-2Cl Cotransporter (NKCC2) TAL->NKCC2 Na+, K+, 2Cl- TAL_cell Epithelial Cell ROMK_TAL ROMK TAL_cell->ROMK_TAL K+ NaK_ATPase_TAL Na/K ATPase TAL_cell->NaK_ATPase_TAL 3Na+ CD Tubular Lumen Blood_TAL Blood Blood_TAL->NaK_ATPase_TAL 2K+ NKCC2->TAL_cell ROMK_TAL->TAL NaK_ATPase_TAL->Blood_TAL Indacrinone This compound Indacrinone->NKCC2 Inhibits ENaC Epithelial Na+ Channel (ENaC) CD->ENaC Na+ CD_cell Principal Cell ROMK_CD ROMK CD_cell->ROMK_CD K+ NaK_ATPase_CD Na/K ATPase CD_cell->NaK_ATPase_CD 3Na+ Blood_CD Blood Blood_CD->NaK_ATPase_CD 2K+ ENaC->CD_cell ROMK_CD->CD NaK_ATPase_CD->Blood_CD Amiloride Amiloride Amiloride->ENaC Inhibits cluster_workflow In Vivo Drug Interaction Protocol start Acclimatize Rats to Metabolic Cages dosing Administer Vehicle, This compound, Amiloride, or Combination start->dosing collection Collect Urine at Timed Intervals (e.g., 0-8h, 8-24h) dosing->collection analysis Analyze Urine for: - Volume - Na+, K+, Cl- concentrations - Creatinine collection->analysis data Calculate and Compare: - Total Electrolyte Excretion - Diuretic and Natriuretic Activity analysis->data end Evaluate Drug-Drug Interaction data->end

References

Cellular Assays to Determine the Potency of (-)-Indacrinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of indacrinone, a loop diuretic with significant uricosuric effects. This dual mechanism of action makes it a compound of interest for conditions such as hypertension and hyperuricemia. The diuretic effect is primarily mediated through the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle, while its uricosuric properties are attributed to the inhibition of uric acid reabsorption in the proximal tubule, with the urate transporter 1 (URAT1) being a key target.

These application notes provide detailed protocols for cellular assays to quantify the potency of this compound, focusing on its inhibitory activity against URAT1 and NKCC2. The protocols are designed for researchers in academic and industrial settings involved in drug discovery and development.

Data Presentation: Potency of this compound

CompoundTargetAssay TypeCell LineExpected IC50Reference Compounds (IC50)
This compound URAT1 Uric Acid UptakeHEK293-hURAT1To be determinedBenzbromarone (~0.22 - 0.44 µM)[1], Lesinurad (~3.5 - 7.2 µM)[1]
This compound NKCC2 Ion Influx AssayHEK293-hNKCC2To be determinedBumetanide (~0.54 µM)[2], Furosemide (~5.15 µM)[3]
This compound OAT1 Substrate UptakeHEK293-hOAT1To be determinedProbenecid (potent inhibitor)
This compound OAT3 Substrate UptakeHEK293-hOAT3To be determinedProbenecid (potent inhibitor)

Signaling Pathways and Experimental Workflows

Uricosuric Activity: URAT1 Inhibition

This compound enhances uric acid excretion by inhibiting URAT1, a key transporter responsible for uric acid reabsorption in the renal proximal tubules.

URAT1_Inhibition cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric_Acid_Lumen Uric Acid URAT1 URAT1 Transporter Uric_Acid_Lumen->URAT1 Reabsorption Uric_Acid_Cell Uric Acid URAT1->Uric_Acid_Cell Uric_Acid_Blood Uric Acid (Reabsorbed) Uric_Acid_Cell->Uric_Acid_Blood Indacrinone This compound Indacrinone->URAT1 Inhibition

URAT1 Inhibition by this compound

The experimental workflow for determining the potency of this compound against URAT1 involves measuring the uptake of a labeled substrate in cells expressing the transporter.

URAT1_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed HEK293-hURAT1 cells B Incubate for 24-48h A->B C Wash cells B->C D Pre-incubate with this compound C->D E Add [14C]-Uric Acid D->E F Incubate for 5-10 min E->F G Terminate uptake F->G H Lyse cells & measure radioactivity G->H I Normalize to protein concentration H->I J Calculate % inhibition I->J K Determine IC50 J->K

URAT1 Inhibition Assay Workflow
Diuretic Activity: NKCC2 Inhibition

The diuretic effect of this compound results from the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and chloride.

NKCC2_Inhibition cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Renal Interstitium Ions_Lumen Na+, K+, 2Cl- NKCC2 NKCC2 Cotransporter Ions_Lumen->NKCC2 Reabsorption Ions_Cell Na+, K+, 2Cl- NKCC2->Ions_Cell Ions_Interstitium Ions (Reabsorbed) Ions_Cell->Ions_Interstitium Indacrinone This compound Indacrinone->NKCC2 Inhibition

NKCC2 Inhibition by this compound

The potency of this compound as a diuretic can be assessed using a fluorescence-based ion influx assay in cells expressing NKCC2.

NKCC2_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Seed HEK293-hNKCC2 cells B Load with fluorescent ion indicator A->B C Wash cells B->C D Pre-incubate with this compound C->D E Add Thallium (Tl+) D->E F Measure fluorescence change E->F G Calculate initial rate of Tl+ influx F->G H Calculate % inhibition G->H I Determine IC50 H->I

NKCC2 Inhibition Assay Workflow

Experimental Protocols

Protocol 1: URAT1 Inhibition Assay ([¹⁴C]-Uric Acid Uptake)

This protocol describes a radiolabeled substrate uptake assay to determine the IC50 value of this compound for the human URAT1 transporter.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Mock-transfected HEK293 cells (negative control).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • [¹⁴C]-Uric acid.

  • Unlabeled uric acid.

  • This compound.

  • Reference inhibitor (e.g., Benzbromarone).

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail.

  • Poly-D-lysine coated 24-well plates.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293-hURAT1 and mock-transfected cells in DMEM at 37°C in a 5% CO2 incubator.

    • Seed cells onto poly-D-lysine coated 24-well plates at a density that will achieve 80-90% confluency on the day of the assay.[4]

    • Incubate for 24-48 hours.

  • Assay Execution:

    • Wash the cell monolayers twice with pre-warmed HBSS.[4]

    • Prepare serial dilutions of this compound and the reference inhibitor in HBSS. Include a vehicle control (e.g., DMSO).

    • Pre-incubate the cells for 10-15 minutes at 37°C with the HBSS containing the various concentrations of the test compounds.[5]

    • Prepare the uptake solution containing a fixed concentration of [¹⁴C]-uric acid (e.g., 10-50 µM) in HBSS.[4]

    • Initiate the uptake reaction by adding the [¹⁴C]-uric acid solution to each well.[5]

    • Allow the uptake to proceed for a predetermined linear time frame (e.g., 5-10 minutes) at 37°C.[4]

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.[4]

  • Quantification and Data Analysis:

    • Lyse the cells with a suitable lysis buffer.[4]

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Determine the protein concentration of the cell lysates to normalize the uptake data.

    • Calculate the specific uptake of uric acid into URAT1-expressing cells by subtracting the uptake in mock-transfected cells from the total uptake in URAT1-transfected cells.[4]

    • The percentage of inhibition for each concentration is calculated using the formula: % Inhibition = 100 * (1 - (U - U₀) / (Uc - U₀)) Where:

      • U = Radioactivity in hURAT1-HEK293 cells with the test compound.

      • Uc = Radioactivity in hURAT1-HEK293 cells with the vehicle control.

      • U₀ = Radioactivity in mock-transfected cells.[5]

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: NKCC2 Inhibition Assay (Fluorescence-Based Thallium Influx)

This protocol outlines a non-radioactive, fluorescence-based assay to measure the inhibitory effect of this compound on the NKCC2 cotransporter. Thallium (Tl+) is used as a surrogate for K+ and its influx is measured using a Tl+-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing human NKCC2 (HEK293-hNKCC2).

  • Fluorescent Tl+-sensitive indicator dye (e.g., Thallos-AM).

  • Chloride-free buffer.

  • Stimulation buffer containing Tl+ and Cl-.

  • This compound.

  • Reference inhibitor (e.g., Bumetanide).

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating and Dye Loading:

    • Seed HEK293-hNKCC2 cells into 96- or 384-well plates and grow to confluency.

    • Load the cells with a Tl+-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells with chloride-free buffer to remove extracellular dye.

  • Assay Execution:

    • Prepare serial dilutions of this compound and the reference inhibitor in chloride-free buffer.

    • Add the compound solutions to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader.

    • Initiate the influx by adding the Tl+-containing stimulation buffer.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The initial rate of Tl+ influx is determined from the linear phase of the fluorescence increase.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: OAT1 and OAT3 Inhibition Assays

To assess the selectivity of this compound, its inhibitory activity against other renal organic anion transporters, such as OAT1 and OAT3, should be evaluated. A similar cellular uptake assay as described for URAT1 can be employed, using cell lines stably expressing hOAT1 or hOAT3 and a suitable fluorescent or radiolabeled substrate (e.g., 6-carboxyfluorescein (B556484) or [³H]-estrone-3-sulfate). The general procedure follows that of the URAT1 inhibition assay, with appropriate modifications for the specific transporter and substrate.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of this compound at the concentrations tested in the potency assays to ensure that the observed inhibition is not due to a general toxic effect on the cells. A standard cell viability assay, such as the MTT or CellTiter-Glo® assay, can be performed in parallel with the inhibition assays.

Brief Protocol (MTT Assay):

  • Seed cells in a 96-well plate at the same density as for the transporter assays.

  • Treat the cells with the same concentrations of this compound for the same duration as the inhibition assays.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

The provided protocols offer robust and reproducible methods for determining the cellular potency of this compound against its primary targets, URAT1 and NKCC2, as well as assessing its selectivity against other relevant renal transporters. The quantitative data generated from these assays are essential for the preclinical characterization of this compound and for guiding further drug development efforts. The accompanying diagrams provide a clear visual representation of the underlying biological pathways and experimental procedures, facilitating a comprehensive understanding of the cellular assays.

References

Application Notes and Protocols: (-)-Indacrinone as a Pharmacological Tool in Diuretic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Indacrinone is the pharmacologically active enantiomer of indacrinone (B1671820), a potent loop diuretic. Unlike its counterpart, (+)-indacrinone, which primarily exhibits uricosuric properties, this compound is a valuable tool for researchers studying renal function and the mechanisms of diuretic action. Its specific inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle makes it an excellent candidate for in vitro and in vivo studies aimed at understanding electrolyte transport, renal hemodynamics, and the pathophysiology of fluid retention states. These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, quantitative data from key studies, and detailed experimental protocols.

Mechanism of Action

This compound exerts its diuretic effect by binding to and inhibiting the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the renal interstitium. The reduced reabsorption of these electrolytes leads to an increase in their excretion in the urine, a phenomenon known as natriuresis and saluresis. Water passively follows the excreted electrolytes, resulting in diuresis (increased urine output).

The (+)-enantiomer of indacrinone, in contrast, has a primary effect on the proximal tubule, where it inhibits the urate transporter 1 (URAT1). This inhibition leads to a decrease in uric acid reabsorption and a subsequent increase in its excretion (uricosuria). The differential effects of the two enantiomers make them a powerful tool for dissecting the distinct mechanisms of electrolyte and urate transport in the kidney.

Data Presentation

The following tables summarize quantitative data from clinical studies investigating the effects of this compound and its combination with (+)-indacrinone on various physiological parameters.

Table 1: Effects of this compound on Urinary Sodium Excretion in Healthy Men

Treatment GroupDose of this compound24-hour Urinary Na+ Excretion (mEq)Citation
Placebo-Baseline[2]
This compound10 mg~285 (Day 1)[2]
This compound10 mg (with 40 mg (+)-enantiomer)~285 (Day 1)[2]
This compound10 mg (with 90 mg (+)-enantiomer)~285 (Day 1)[2]
This compound10 mg (with 140 mg (+)-enantiomer)~285 (Day 1)[2]
Hydrochlorothiazide50 mg~285 (Day 1)[2]

Table 2: Effects of Indacrinone Enantiomer Ratios on Plasma Urate Levels in Healthy Men after 7 Days of Treatment

Treatment Group [(-)/(+)-enantiomer ratio]Dose (mg)Change in Plasma Urate (%)Citation
10/010 mg (-)+8 to +16[3][4]
10/1010 mg (-), 10 mg (+)+8 to +16[3][4]
10/2010 mg (-), 20 mg (+)+8 to +16[3][4]
10/4010 mg (-), 40 mg (+)Approximately isouricemic[3][4]
10/8010 mg (-), 80 mg (+)-13[3][4]
Hydrochlorothiazide50 mg+8 to +16[3][4]
Ticrynafen250 mg-41[3][4]

Table 3: Antihypertensive and Biochemical Effects of Indacrinone Enantiomer Ratios in Patients with Hypertension (12 weeks of treatment)

Treatment Group [(-)/(+)-enantiomer ratio]Dose (mg)Mean Reduction in Blood Pressure (mmHg)Mean Change in Serum Uric Acid (mg/dL)Citation
Placebo-0/3+0.3[5][6]
A (-2.5/+80)2.5 mg (-), 80 mg (+)23/8-0.3[5][6]
B (-5/+80)5 mg (-), 80 mg (+)20/10-0.4[5][6]
C (-10/+80)10 mg (-), 80 mg (+)25/10+0.2[5][6]

Experimental Protocols

In Vivo Protocol: Evaluation of Diuretic and Natriuretic Activity in Rats (Adapted from Lipschitz Test)

Objective: To assess the diuretic and natriuretic effects of this compound in a rat model.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Saline solution (0.9% NaCl)

  • Metabolic cages for urine collection

  • Flame photometer for Na+ and K+ analysis

  • Urine volume measurement apparatus

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment with free access to standard chow and water.

  • Fasting: Withhold food and water for 18 hours prior to the experiment to ensure uniform hydration and minimize variability.

  • Grouping: Divide the rats into groups (n=6 per group):

    • Control group (Vehicle)

    • This compound treated groups (e.g., 1, 5, 10 mg/kg)

    • Positive control group (e.g., Furosemide 10 mg/kg)

  • Dosing: Administer the vehicle, this compound, or positive control orally by gavage. Immediately after dosing, administer a saline load (e.g., 25 mL/kg) to all animals to promote diuresis.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) after dosing.

  • Analysis:

    • Measure the total volume of urine excreted by each rat at each time point.

    • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

    • Calculate the total excretion of Na+ and K+ for each animal.

  • Data Interpretation: Compare the urine volume and electrolyte excretion between the this compound treated groups and the control group. A significant increase in these parameters indicates diuretic and natriuretic activity.

In Vitro Protocol: Inhibition of NKCC2 in a Cell-Based Assay

Objective: To determine the inhibitory potency (IC50) of this compound on the Na-K-2Cl cotransporter (NKCC2).

Materials:

  • HEK293 cells stably expressing human NKCC2 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Positive control (e.g., Bumetanide)

  • Flux buffer (e.g., containing 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM glucose, 10 mM HEPES, pH 7.4)

  • 86Rb+ (as a tracer for K+)

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the NKCC2-expressing HEK293 cells in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 96-well plates at a density that allows them to reach confluency on the day of the assay.

  • Pre-incubation: On the day of the assay, wash the cells with flux buffer. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) or bumetanide (B1668049) for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Flux Initiation: Initiate the ion flux by adding the flux buffer containing 86Rb+ to each well.

  • Flux Termination: After a short incubation period (e.g., 2-5 minutes), terminate the flux by rapidly washing the cells with ice-cold stop buffer (e.g., flux buffer without 86Rb+).

  • Lysis and Measurement: Lyse the cells with a suitable lysis buffer and measure the intracellular 86Rb+ radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of 86Rb+ uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

In Vitro Protocol: Inhibition of URAT1 by (+)-Indacrinone

Objective: To demonstrate the inhibitory effect of the uricosuric enantiomer, (+)-indacrinone, on the URAT1 transporter.

Materials:

  • HEK293 cells transiently or stably expressing human URAT1

  • Cell culture medium

  • (+)-Indacrinone

  • Positive control (e.g., Probenecid or Benzbromarone)

  • [14C]-Uric acid

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Scintillation counter

Procedure:

  • Cell Culture and Transfection (for transient expression): Culture HEK293 cells and transfect them with a plasmid containing the human URAT1 gene. Allow 24-48 hours for protein expression.

  • Seeding: Seed the URAT1-expressing cells into 24-well plates.

  • Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with various concentrations of (+)-indacrinone or a positive control for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake by adding the uptake buffer containing [14C]-uric acid to each well.

  • Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular [14C]-uric acid radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of uric acid uptake for each concentration of (+)-indacrinone and determine the IC50 value.

Visualizations

Diuretic_Action_of_Indacrinone cluster_lumen Tubular Lumen (Urine) cluster_cell Thick Ascending Limb Epithelial Cell cluster_blood Blood Na Na+ NKCC2 NKCC2 Na->NKCC2 Reabsorption K K+ K->NKCC2 Reabsorption Cl 2Cl- Cl->NKCC2 Reabsorption Na_out Na+ K_out K+ Cl_out Cl- Indacrinone This compound Indacrinone->NKCC2 Inhibition

Caption: Mechanism of diuretic action of this compound.

Uricosuric_Action_of_Indacrinone cluster_lumen Proximal Tubule Lumen (Urine) cluster_cell Proximal Tubule Epithelial Cell cluster_blood Blood Urate_lumen Uric Acid URAT1 URAT1 Urate_lumen->URAT1 Reabsorption Urate_blood Uric Acid Indacrinone_plus (+)-Indacrinone Indacrinone_plus->URAT1 Inhibition

Caption: Mechanism of uricosuric action of (+)-indacrinone.

Experimental_Workflow_Diuretic_Screening start Start: Animal Acclimatization & Fasting grouping Animal Grouping (Control, Test, Positive Control) start->grouping dosing Oral Administration of Compounds & Saline Load grouping->dosing collection Urine Collection in Metabolic Cages (0-24h) dosing->collection analysis Urine Analysis: - Volume Measurement - Na+/K+ Concentration (Flame Photometry) collection->analysis data Data Analysis & Comparison analysis->data end End: Diuretic/Natriuretic Activity Determined data->end

Caption: In vivo experimental workflow for diuretic screening.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diuretic Resistance with (-)-Indacrinone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating diuretic resistance with (-)-Indacrinone in vitro.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in vitro?

A1: this compound is the pharmacologically active enantiomer of Indacrinone (B1671820), a loop diuretic. Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter (NKCC), predominantly the NKCC1 and NKCC2 isoforms.[1][2] In vitro, this compound blocks the influx of Na+, K+, and Cl- ions into cells expressing these transporters, which can be measured using various ion flux assays.[1][3] The (+) enantiomer has significantly less diuretic activity but possesses uricosuric properties.[4][5][6]

Q2: What is diuretic resistance in an in vitro context?

A2: In vitro diuretic resistance refers to a reduced sensitivity of cultured cells, typically renal epithelial cells, to the inhibitory effects of a diuretic like this compound. This can manifest as a diminished reduction in Na-K-Cl cotransporter (NKCC) activity or a requirement for higher concentrations of the drug to achieve the same level of inhibition compared to sensitive (parental) cells.[7][8] This resistance can be induced by prolonged exposure to the diuretic.

Q3: Which cell lines are suitable for studying this compound and diuretic resistance in vitro?

A3: Madin-Darby Canine Kidney (MDCK) cells are a commonly used and well-characterized model for studying renal epithelial cell polarity, ion transport, and the effects of diuretics.[9][10] Other renal epithelial cell lines, such as LLC-PK1, or primary cultures of renal tubule cells can also be used. The key is to use a cell line that expresses the Na-K-Cl cotransporter (NKCC1 or NKCC2).

Q4: How can I induce diuretic resistance in my cell culture model?

A4: Diuretic resistance can be induced by chronically exposing the cultured cells to gradually increasing, sub-lethal concentrations of a loop diuretic, such as furosemide (B1674285) or bumetanide (B1668049), over a period of several weeks to months. This process selects for a population of cells that can survive and proliferate in the presence of the drug. The development of resistance should be periodically monitored by assessing the IC50 of the diuretic.

Q5: What is the role of the WNK-SPAK/OSR1 signaling pathway in diuretic resistance?

A5: The With-No-Lysine (WNK) kinases are intracellular chloride sensors that play a crucial role in regulating NKCC activity and, consequently, diuretic resistance.[11][12] Under conditions of low intracellular chloride (which can be a consequence of chronic diuretic action), WNK kinases become activated. They then phosphorylate and activate the downstream kinases SPAK (SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1).[13][14] Activated SPAK/OSR1, in turn, phosphorylates and activates NKCC, leading to increased ion transport and counteracting the effect of the diuretic, thus contributing to resistance.[12][13][14]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or low response to this compound in sensitive (parental) cells. 1. Inactive this compound: The compound may have degraded. 2. Low NKCC expression/activity: The cell line may not express sufficient levels of the Na-K-Cl cotransporter, or the transporter may be inactive. 3. Suboptimal assay conditions: Incorrect buffer composition, temperature, or incubation times can affect results.1. Verify compound activity: Test a fresh batch of this compound. 2. Confirm NKCC expression: Use Western blotting to check for NKCC protein. To activate NKCC, pre-incubate cells in a low-chloride medium. 3. Optimize assay parameters: Ensure the assay buffer composition, pH, and temperature are optimal for NKCC activity. Perform a time-course experiment to determine the linear range of ion uptake.
High variability between replicate wells in the NKCC activity assay. 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. 2. Inadequate washing: Residual extracellular tracer can lead to high background and variability. 3. Cell lifting: Cells may detach from the plate during washing steps.1. Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure a homogenous cell suspension. 2. Thorough and consistent washing: Wash cells rapidly with ice-cold buffer. Aspirate thoroughly between washes. 3. Gentle handling: Be gentle during media changes and washing to avoid detaching the cell monolayer.
Difficulty in establishing a stable diuretic-resistant cell line. 1. Incorrect starting concentration of the diuretic: Too high a concentration will lead to excessive cell death, while too low a concentration will not provide sufficient selective pressure. 2. Infrequent passaging or media changes: Depletion of nutrients and accumulation of waste products can inhibit the growth of resistant clones. 3. Loss of resistance: Resistant phenotype may be lost without continuous selective pressure.1. Perform a dose-response curve: Determine the IC50 of the diuretic on the parental cell line and start the selection at a concentration below the IC50. 2. Maintain a regular culture schedule: Change the media with fresh diuretic every 2-3 days and passage the cells as they reach confluence. 3. Maintain selection pressure: Always culture the resistant cells in the presence of the diuretic. Freeze down vials of the resistant cells at different passages.[15][16]
Resistant cells show a high level of background (bumetanide-insensitive) ion flux. 1. Activation of alternative ion transport pathways: Cells may have upregulated other transporters to compensate for NKCC inhibition. 2. Leaky cell membranes: The chronic drug treatment may have affected cell membrane integrity.1. Characterize other transporters: Use specific inhibitors for other ion transporters (e.g., amiloride (B1667095) for ENaC) to identify their contribution to ion flux.[17] 2. Assess cell viability: Use a viability assay (e.g., trypan blue exclusion or a commercial kit) to check the health of the cells.

Data Presentation

Table 1: Comparative In Vitro Potency of Loop Diuretics on NKCC

CompoundTargetAssay SystemIC50 / pIC50Reference
This compoundNKCCRat kidney tubule microperfusion-[3]
BumetanideNKCC1/NKCC2Various~0.1 - 1 µM[1][18]
FurosemideNKCC1/NKCC2Various~1 - 10 µM[1]

Experimental Protocols

Protocol 1: Induction of Diuretic Resistance in MDCK Cells
  • Establish Parental Cell Line: Culture MDCK cells in appropriate medium until a healthy, proliferating population is established.

  • Determine IC50: Perform a dose-response curve with a loop diuretic (e.g., furosemide or bumetanide) to determine the half-maximal inhibitory concentration (IC50) for NKCC activity using the ⁸⁶Rb⁺ uptake assay (see Protocol 2).

  • Initiate Chronic Treatment: Begin culturing the MDCK cells in medium containing the diuretic at a concentration of approximately one-tenth of the determined IC50.

  • Gradual Dose Escalation: Every 1-2 weeks, gradually increase the concentration of the diuretic in the culture medium. The rate of increase should be slow enough to allow the cells to adapt without causing massive cell death.

  • Monitor for Resistance: Periodically (e.g., every 4-6 weeks), perform an ⁸⁶Rb⁺ uptake assay to determine the IC50 of the diuretic on the treated cells. A significant rightward shift in the dose-response curve indicates the development of resistance.

  • Establish Stable Resistant Line: Once a desired level of resistance is achieved (e.g., a 10-fold or higher increase in IC50), maintain the cells in a constant concentration of the diuretic.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages for future use.

Protocol 2: ⁸⁶Rb⁺ Uptake Assay for NKCC Activity
  • Cell Seeding: Seed MDCK cells (parental or resistant) into 24-well plates and grow to confluence.

  • Pre-incubation (Activation): Wash the cells twice with a pre-warmed, Cl⁻-free buffer. Incubate the cells in this buffer for 15-30 minutes at 37°C to activate NKCC.

  • Inhibitor Incubation: Aspirate the Cl⁻-free buffer and add a buffer containing varying concentrations of this compound (or other diuretics) and a low concentration of Cl⁻. Incubate for 15 minutes at 37°C. Include a control with no inhibitor and a control with a saturating concentration of bumetanide (e.g., 100 µM) to determine the bumetanide-sensitive flux.

  • ⁸⁶Rb⁺ Uptake: Add ⁸⁶Rb⁺ (typically 1 µCi/mL) to each well and incubate for a short period (e.g., 2-5 minutes) at 37°C. This time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells three to four times with ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the bumetanide-sensitive ⁸⁶Rb⁺ uptake by subtracting the counts in the presence of saturating bumetanide from the total uptake. Plot the percentage inhibition of bumetanide-sensitive uptake against the concentration of this compound to determine the IC50.

Protocol 3: Western Blot for NKCC1 Expression
  • Cell Lysis: Wash confluent MDCK cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NKCC1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of NKCC1 between parental and resistant cells.

Mandatory Visualizations

Diuretic_Resistance_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Start with Parental MDCK Cell Line induce_resistance Induce Resistance (Chronic Diuretic Exposure) start->induce_resistance Protocol 1 sensitive_cells Sensitive (Parental) MDCK Cells start->sensitive_cells resistant_cells Resistant MDCK Cells induce_resistance->resistant_cells nkcc_activity Measure NKCC Activity (86Rb+ Uptake Assay) sensitive_cells->nkcc_activity protein_expression Analyze Protein Expression (Western Blot) sensitive_cells->protein_expression intracellular_cl Measure Intracellular [Cl-] (Fluorescent Dyes) sensitive_cells->intracellular_cl resistant_cells->nkcc_activity resistant_cells->protein_expression resistant_cells->intracellular_cl compare_ic50 Compare IC50 of this compound nkcc_activity->compare_ic50 compare_expression Compare NKCC1 Expression protein_expression->compare_expression compare_cl Compare [Cl-] Regulation intracellular_cl->compare_cl conclusion Characterize Diuretic Resistance compare_ic50->conclusion compare_expression->conclusion compare_cl->conclusion

Caption: Experimental workflow for studying diuretic resistance in vitro.

WNK_Signaling_Pathway cluster_stimulus Cellular State cluster_kinase_cascade Kinase Cascade cluster_transporter Ion Transporter cluster_effect Cellular Effect low_cl Low Intracellular [Cl-] (e.g., due to chronic loop diuretic action) wnk WNK Kinase low_cl->wnk Activates spak_osr1 SPAK / OSR1 wnk->spak_osr1 Phosphorylates & Activates nkcc1 Na-K-Cl Cotransporter (NKCC1) spak_osr1->nkcc1 Phosphorylates & Activates ion_influx Increased Na+, K+, Cl- Influx nkcc1->ion_influx Mediates resistance Diuretic Resistance ion_influx->resistance Contributes to

Caption: WNK-SPAK/OSR1 signaling pathway in diuretic resistance.

References

Optimizing (-)-Indacrinone concentration for inhibiting chloride uptake

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of (-)-Indacrinone, a potent inhibitor of chloride uptake. This resource provides essential information, protocols, and troubleshooting guidance to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in inhibiting chloride uptake?

A1: this compound is the pharmacologically active enantiomer of Indacrinone (B1671820), which functions as a loop diuretic. Its primary mechanism involves the inhibition of solute transport in the diluting segments of the distal renal tubule and the loop of Henle.[1][2][3] This action leads to a decrease in the reabsorption of sodium, potassium, and chloride ions, thereby increasing their excretion. While the precise molecular target for chloride inhibition in vitro is not extensively characterized, its action is consistent with the inhibition of Na-K-Cl cotransport.

Q2: What is a recommended starting concentration for in-vitro experiments?

A2: A concentration of 5 x 10⁻⁴ M was effective at inhibiting sodium and potassium reabsorption in in-vivo microperfusion studies of rat renal tubules.[3] This concentration can serve as a starting point for in-vitro assays. It is recommended to perform a dose-response study to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: For in-vitro experiments, this compound can be formulated in dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C for long-term use. For short-term storage (days to weeks), 0-4°C is suitable. When preparing your working solution, dilute the DMSO stock into your aqueous experimental buffer. Be sure to include a vehicle control (buffer with the same final concentration of DMSO) in your experiments.

Q4: Is this compound specific to a particular enantiomer?

A4: Yes, the diuretic and natriuretic activity of indacrinone resides predominantly in the (-)-enantiomer.[4] The (+)-enantiomer has uricosuric properties, meaning it enhances the excretion of uric acid. For experiments specifically targeting chloride uptake inhibition related to diuresis, it is crucial to use the (-)-enantiomer.

Data Presentation

The following table summarizes the available data on the effective concentrations of this compound. Researchers should note that comprehensive in-vitro concentration-response data for chloride uptake inhibition is limited, and optimization for specific experimental systems is recommended.

EnantiomerConcentrationExperimental SystemObserved EffectReference
This compound5 x 10⁻⁴ MIn-vivo microperfusion of rat loop of HenleInhibition of sodium and potassium reabsorption[3]
This compound10 mg (oral dose)Healthy human subjectsIncreased excretion of Na⁺, K⁺, and Cl⁻[5]

Experimental Protocols

Protocol: Measuring Intracellular Chloride Concentration Using MQAE

This protocol describes a common method for assessing the inhibition of chloride uptake in cultured cells using the chloride-sensitive fluorescent dye N-(6-Methoxyquinolyl) acetoethyl ester (MQAE). The fluorescence of MQAE is quenched by chloride ions; therefore, a decrease in intracellular chloride concentration results in an increase in fluorescence.

Materials:

  • This compound

  • MQAE fluorescent dye

  • Dimethyl sulfoxide (DMSO)

  • Krebs-HEPES buffer (20 mM HEPES, 128 mM NaCl, 2.5 mM KCl, 2.7 mM CaCl₂, 1 mM MgCl₂, 16 mM glucose, pH 7.4)

  • Cultured cells (e.g., renal epithelial cells) plated in 96-well plates or on coverslips

  • Fluorescence microscope or plate reader with appropriate filters (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

  • Cell Preparation:

    • Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

    • On the day of the experiment, wash the cells three times with Krebs-HEPES buffer.

  • MQAE Loading:

    • Prepare a 5-10 mM MQAE working solution in Krebs-HEPES buffer. Note: The optimal concentration may vary depending on the cell type.

    • Add the MQAE working solution to the cells and incubate at 37°C for 30-60 minutes.

    • Wash the cells five times with Krebs-HEPES buffer to remove extracellular dye.

  • Inhibition with this compound:

    • Prepare various concentrations of this compound in Krebs-HEPES buffer from your DMSO stock solution. Include a vehicle-only control.

    • Add the this compound solutions to the cells and incubate for the desired time.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope or plate reader at Ex/Em = 350/460 nm.

    • A decrease in chloride uptake due to this compound will result in a lower intracellular chloride concentration and thus, a higher MQAE fluorescence signal compared to the control.

Troubleshooting Guide

IssuePossible CauseRecommendation
Low MQAE fluorescence signal - Incomplete dye loading- High basal intracellular chloride concentration- Photobleaching- Increase MQAE concentration or incubation time.- Ensure optimal cell health.- Minimize exposure to excitation light.
High background fluorescence Incomplete removal of extracellular MQAE.Increase the number and duration of washes after loading.
Inconsistent results between wells - Uneven cell seeding- Variation in dye loading or washing- this compound precipitation- Ensure a homogenous single-cell suspension before plating.- Standardize all incubation and washing steps.- Ensure the final DMSO concentration is low and consistent across all wells. Check for precipitates in the working solution.
No inhibitory effect observed - Insufficient concentration of this compound- Cell type is not sensitive to the inhibitor- Incorrect experimental conditions- Perform a dose-response experiment with a wider concentration range.- Verify that the target chloride transport mechanism is present and active in your cell line.- Confirm pH and composition of buffers.

Visualizations

experimental_workflow Experimental Workflow: Chloride Uptake Assay cluster_prep Preparation cluster_loading Dye Loading cluster_treatment Treatment cluster_measurement Measurement plate_cells Plate Cells wash_cells1 Wash Cells with Krebs-HEPES Buffer plate_cells->wash_cells1 load_mqae Incubate with MQAE (37°C, 30-60 min) wash_cells1->load_mqae Ready for loading wash_cells2 Wash Cells to Remove Excess Dye load_mqae->wash_cells2 add_indacrinone Add this compound or Vehicle Control wash_cells2->add_indacrinone Cells loaded measure_fluorescence Measure Fluorescence (Ex: 350nm, Em: 460nm) add_indacrinone->measure_fluorescence Incubation complete analyze_data Analyze Data and Compare to Control measure_fluorescence->analyze_data

Caption: Workflow for measuring chloride uptake inhibition.

signaling_pathway Mechanism of this compound Action in Renal Tubules cluster_tubule Renal Tubule Lumen cluster_cell Tubular Epithelial Cell ions Na⁺, K⁺, 2Cl⁻ transporter Na-K-Cl Cotransporter ions->transporter Uptake reabsorption Ion Reabsorption (Na⁺, K⁺, Cl⁻) transporter->reabsorption Transport into cell indacrinone This compound indacrinone->inhibition inhibition->transporter Inhibits

Caption: Inhibition of ion transport in renal tubules.

References

(-)-Indacrinone stability and degradation in physiological buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of (-)-Indacrinone in physiological buffer.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound is the natriuretic enantiomer of Indacrinone, a loop diuretic. It functions by inhibiting the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, potassium, and chloride, and consequently, water. This diuretic effect is beneficial in treating conditions like hypertension and edema.

Q2: What are the typical physiological buffers used for in vitro studies of this compound?

A2: For in vitro experiments, phosphate-buffered saline (PBS) at pH 7.4 is commonly used to mimic general physiological conditions. Depending on the specific research question, other buffers such as simulated intestinal fluid (SIF) or simulated gastric fluid (SGF) may be employed to replicate conditions in the gastrointestinal tract.

Q3: What are the potential degradation pathways for this compound in physiological buffer?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures, such as other phenoxyacetic acid derivatives, are susceptible to certain degradation reactions. The primary anticipated degradation pathway in a physiological buffer is hydrolysis of the ether linkage. Other potential degradation routes, especially under forced degradation conditions, could include oxidation of the indanone ring and photolysis if exposed to light.

Q4: How can I monitor the stability of my this compound solution?

A4: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A stability-indicating method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound over time.

Q5: What are the expected signs of this compound degradation in my experiments?

A5: Visual signs of degradation can include a change in the color or clarity of your solution, or the formation of precipitate. Analytically, degradation is observed as a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products in your chromatogram.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Solution
Possible Cause Troubleshooting Step
pH of the Buffer Verify the pH of your physiological buffer. Although stable around neutral pH, significant deviations can accelerate hydrolysis. Ensure your buffer has sufficient capacity to maintain the pH after the addition of your drug stock solution.
Temperature Store stock solutions and experimental samples at appropriate temperatures. For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.
Light Exposure Protect your solutions from light by using amber vials or covering your containers with aluminum foil. Photodegradation can be a factor, especially during extended experiments.
Oxidation If you suspect oxidative degradation, consider preparing your buffers with de-gassed water or purging your solutions with an inert gas like nitrogen or argon before sealing the container.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Degradation Products These are likely degradation products of this compound. To confirm, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate these products and confirm their retention times.
Contamination Ensure the purity of your this compound starting material. Check all solvents, buffers, and vials for potential contaminants. Run a blank (buffer only) to identify any peaks originating from your system or reagents.
Interaction with Excipients If your formulation includes other excipients, there may be an interaction leading to new adducts. Analyze each component separately to identify the source of the unknown peak.

Quantitative Data Summary

Disclaimer: The following data is illustrative and based on general knowledge of similar compounds. Actual experimental results may vary.

Table 1: Illustrative Half-life of this compound in Various Buffers

Buffer ConditionTemperature (°C)pHEstimated Half-life (t½)
Phosphate-Buffered Saline377.4> 48 hours
Simulated Gastric Fluid371.2~ 24 hours
Simulated Intestinal Fluid376.8> 48 hours
Acidic Buffer504.0~ 12 hours
Alkaline Buffer509.0~ 8 hours

Table 2: Illustrative Purity Profile of this compound After 24h Incubation at 37°C

BufferpHInitial Purity (%)Purity after 24h (%)Major Degradant Peak Area (%)
PBS7.499.898.51.2
SGF1.299.890.39.5
SIF6.899.898.21.5

Experimental Protocols

Protocol 1: In Vitro Stability Assessment of this compound in Physiological Buffer
  • Preparation of Buffer: Prepare Phosphate-Buffered Saline (PBS) at pH 7.4. Filter the buffer through a 0.22 µm filter.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Incubation: Add the this compound stock solution to the pre-warmed PBS (37°C) to achieve a final concentration of 10 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile. This will also precipitate any proteins if working in a biological matrix.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time zero.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 8 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 105°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.

  • Analysis: Neutralize the acidic and basic samples before analyzing all stressed samples by HPLC to identify and characterize the degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Physiological Buffer (e.g., PBS, pH 7.4) incubation Incubate Drug in Buffer at 37°C prep_buffer->incubation prep_stock Prepare this compound Stock Solution prep_stock->incubation sampling Collect Aliquots at Time Points incubation->sampling 0, 2, 4, 8, 12, 24, 48h quenching Quench Reaction (e.g., with Acetonitrile) sampling->quenching hplc HPLC-UV Analysis quenching->hplc data Calculate % Remaining and Half-life hplc->data

Caption: Experimental workflow for in vitro stability testing.

Caption: Mechanism of action of this compound.

Overcoming solubility issues of (-)-Indacrinone for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with (-)-Indacrinone in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the biologically active enantiomer of the loop diuretic indacrinone. Its primary mechanism of action is the inhibition of the Na-K-2Cl cotransporter (NKCC), which is found in various tissues, including the thick ascending limb of the loop of Henle in the kidney. By blocking this transporter, this compound prevents the reabsorption of sodium, potassium, and chloride ions, leading to diuresis. In in vitro models, it is used to study ion transport and the effects of its inhibition.

Q2: What makes this compound difficult to dissolve for in vitro experiments?

A2: this compound is a hydrophobic molecule, which results in poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to precipitation and inaccurate concentrations in experiments.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. It is a powerful organic solvent capable of dissolving a wide array of hydrophobic compounds.

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent. It is always recommended to include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any effects of the solvent itself.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO stock.

Troubleshooting Guide

Problem Possible Cause Solution
Precipitation upon dilution of DMSO stock in aqueous media The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Increase the concentration of your DMSO stock solution so that a smaller volume is needed for dilution. - Perform serial dilutions in the aqueous medium rather than a single large dilution. - Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining below cytotoxic levels (generally <0.5%). - Gently warm the aqueous medium to 37°C before adding the DMSO stock and mix immediately and thoroughly.
Inconsistent or non-reproducible experimental results - Precipitation of the compound leading to inaccurate dosing. - Degradation of the compound in the stock solution or in the final culture medium.- Visually inspect your final solution for any signs of precipitation before adding it to your cells. - Prepare fresh dilutions from your stock solution for each experiment. - Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots. - Ensure the pH of your final solution is stable and compatible with the compound.
Observed cytotoxicity in vehicle control group The final concentration of DMSO is too high for your specific cell line.- Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone. - Reduce the final DMSO concentration in your experiments by preparing a more concentrated stock solution.

Quantitative Solubility Data

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.[1]
Ethanol Likely solubleMay require gentle warming. Final concentration in media should be kept low.
Methanol Likely solubleSimilar to ethanol, final concentration in media should be minimized.
Water Poorly solubleNot recommended as a primary solvent.
Phosphate-Buffered Saline (PBS) Poorly solubleNot recommended for initial dissolution.
Cell Culture Media Poorly solubleDirect dissolution is not recommended. Dilute from a concentrated DMSO stock.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molar Mass: 365.21 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Carefully weigh out 3.65 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles or precipitate.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Preparing a Working Solution in Cell Culture Medium

Objective: To prepare a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile conical tubes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution Calculation: To prepare a 10 µM working solution, a 1:1000 dilution of the 10 mM stock solution is required. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock solution.

  • Dilution: In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium. Add 10 µL of the 10 mM this compound stock solution to the medium.

  • Mixing: Immediately cap the tube and mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Final DMSO Concentration: This procedure will result in a final DMSO concentration of 0.1% (v/v) in the cell culture medium.

  • Application: Use the freshly prepared working solution immediately for your in vitro experiments.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Aliquot aliquot->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway Mechanism of Action of this compound Indacrinone This compound NKCC Na-K-2Cl Cotransporter (NKCC) Indacrinone->NKCC Inhibits Ion_Influx Na+, K+, 2Cl- Influx NKCC->Ion_Influx Mediates Intracellular_Ions Decreased Intracellular [Na+], [K+], [Cl-] NKCC->Intracellular_Ions Reduced Influx Ion_Influx->Intracellular_Ions Leads to Cell_Volume Cell Volume Regulation Intracellular_Ions->Cell_Volume Affects Downstream Downstream Signaling Intracellular_Ions->Downstream Modulates

Caption: Inhibition of NKCC by this compound.

References

Identifying and minimizing off-target effects of (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the off-target effects of (-)-Indacrinone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is the (R)-enantiomer of Indacrinone (B1671820), a phenoxyacetic acid derivative.[1][2] Its primary mechanism of action is as a loop diuretic, exerting its natriuretic effect by acting on the medullary portion of the thick ascending limb of Henle's Loop in the nephron.[1][2] This action inhibits the reabsorption of sodium and chloride, leading to increased urine output.[3]

Q2: What are the known activities of the different enantiomers of Indacrinone?

A2: Indacrinone is a chiral compound with two enantiomers that have distinct pharmacological profiles. The (-)-enantiomer is primarily responsible for the potent natriuretic (diuretic) activity.[4][5][6] The (+)-enantiomer possesses uricosuric properties, meaning it promotes the excretion of uric acid.[4][5][6] The racemic mixture and various ratios of the enantiomers have been studied to balance the diuretic effects with the potential for hyperuricemia.[7][8]

Q3: Are there any known off-target effects of this compound reported in public databases?

Q4: My cells are showing a phenotype that is inconsistent with a diuretic mechanism of action. Could this be an off-target effect?

A4: It is possible. The primary diuretic action of this compound is specific to the kidney. If you are observing effects in non-renal cell lines, such as unexpected changes in proliferation, morphology, or signaling pathways, these could be due to off-target interactions. It is recommended to initiate a systematic investigation into potential off-target effects as outlined in the troubleshooting guides below.

Q5: How can I proactively screen for potential off-target effects of this compound?

A5: A proactive approach to identifying off-target effects involves screening this compound against a broad panel of molecular targets. Common approaches include kinase inhibitor profiling panels, receptor binding assays, and general enzyme inhibition assays.[13][14] Additionally, performing unbiased phenotypic screens can reveal unexpected cellular responses that may be indicative of off-target activity.[15][16]

Troubleshooting Guides

Issue 1: Unexpected Cell Viability or Proliferation Changes

You are treating a non-renal cell line with this compound and observe a significant, dose-dependent change in cell viability or proliferation that is not readily explained by its known mechanism of action.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound sample using analytical methods such as LC-MS and NMR. Impurities could be responsible for the observed effects.

  • Rule out Non-Specific Cytotoxicity: Perform a panel of general cytotoxicity assays to determine if the observed effect is due to non-specific toxicity. This could include assays for membrane integrity (e.g., LDH release) and apoptosis (e.g., caspase-3/7 activity).

  • Perform Target-Agnostic Phenotypic Profiling: Utilize high-content imaging to assess a wide range of cellular parameters, including nuclear morphology, mitochondrial health, and cytoskeletal organization. This can provide clues about the cellular pathways being affected.

  • Hypothesize and Test Potential Off-Targets: Based on the phenotypic changes observed, hypothesize potential off-target classes. For example, if you observe changes in cell cycle, you might investigate kinases involved in cell cycle regulation.

Issue 2: Inconsistent or Irreproducible Experimental Results

You are observing high variability in your experimental results when using this compound between different experimental runs.

Troubleshooting Steps:

  • Check Stock Solution Stability: this compound stock solutions should be prepared fresh and stored appropriately. Avoid repeated freeze-thaw cycles. Periodically check the concentration and purity of your stock solution.

  • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments. Cellular responses can be highly dependent on these factors.

  • Evaluate Assay Performance: Include appropriate positive and negative controls in every experiment to monitor assay performance. Calculate Z'-factor and signal-to-background ratios to ensure the assay is robust.

  • Consider Enantiomeric Purity: Verify the enantiomeric purity of your this compound sample. Contamination with the (+)-enantiomer could lead to different biological effects and contribute to variability.

Data Presentation

As specific off-target interaction data for this compound is not widely available, researchers are encouraged to generate their own data. The following table provides a template for summarizing results from off-target screening assays.

Table 1: Template for Summarizing Off-Target Screening Data for this compound

Assay TypeTargetThis compound Activity (e.g., IC50, Ki, % Inhibition @ concentration)Positive Control ActivityNotes
Kinase AssayKinase AStaurosporine
Kinase BStaurosporine
GPCR BindingReceptor XKnown Ligand
Receptor YKnown Ligand
Ion ChannelChannel ZKnown Blocker
CytotoxicityCell Line 1Doxorubicin
Cell Line 2Doxorubicin

Experimental Protocols

Protocol 1: Kinase Inhibitor Profiling

This protocol describes a general method for screening this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a dilution series to test a range of concentrations (e.g., 100 µM to 1 nM).

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the desired concentration of this compound or a positive control (e.g., staurosporine).

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified period to allow for the phosphorylation of the substrate.

  • Detection: Stop the kinase reaction and detect the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Plot the data and determine the IC50 value.

Protocol 2: Cell-Based Phenotypic Screening

This protocol outlines a workflow for identifying unexpected cellular phenotypes induced by this compound using high-content imaging.

Methodology:

  • Cell Seeding: Seed a cell line of interest in a multi-well imaging plate at a density that allows for optimal growth and analysis.

  • Compound Treatment: Treat the cells with a dilution series of this compound. Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype.

  • Incubation: Incubate the cells for a period sufficient to allow for phenotypic changes to occur (e.g., 24-72 hours).

  • Staining: Fix and permeabilize the cells. Stain with a panel of fluorescent dyes to visualize different cellular components, such as the nucleus (e.g., DAPI), mitochondria (e.g., MitoTracker), and the cytoskeleton (e.g., phalloidin).

  • Image Acquisition: Acquire images of the cells using an automated high-content imaging system.

  • Image Analysis: Use image analysis software to quantify a range of cellular features, such as cell number, nuclear size and shape, mitochondrial membrane potential, and cytoskeletal texture.

  • Data Analysis: Compare the feature measurements from the this compound-treated cells to the vehicle-treated cells to identify statistically significant phenotypic changes.

Visualizations

experimental_workflow cluster_observation Observation cluster_investigation Investigation cluster_identification Off-Target Identification cluster_mitigation Mitigation phenotype Unexpected Cellular Phenotype Observed confirm_purity Confirm Compound Identity & Purity phenotype->confirm_purity cytotoxicity Assess General Cytotoxicity confirm_purity->cytotoxicity phenotypic_profiling Broad Phenotypic Profiling cytotoxicity->phenotypic_profiling target_class_screen Target Class Screening (e.g., Kinase Panel) phenotypic_profiling->target_class_screen target_deconvolution Target Deconvolution (e.g., Affinity Chromatography) phenotypic_profiling->target_deconvolution sar Structure-Activity Relationship (SAR) to Design More Selective Compounds target_class_screen->sar dose_optimization Dose Optimization to Minimize Off-Target Effects target_class_screen->dose_optimization target_deconvolution->sar

Caption: Workflow for identifying and mitigating off-target effects.

signaling_pathway Indacrinone This compound OnTarget Primary Target (e.g., Na-K-Cl Cotransporter) Indacrinone->OnTarget On-Target Binding OffTarget Potential Off-Target (e.g., Kinase, GPCR) Indacrinone->OffTarget Off-Target Binding OnTargetPathway Diuretic Effect OnTarget->OnTargetPathway OffTargetPathway Unexpected Cellular Effect (e.g., Altered Proliferation) OffTarget->OffTargetPathway

Caption: On-target vs. potential off-target signaling of this compound.

troubleshooting_logic start Inconsistent Results? check_stock Check Stock Solution Stability start->check_stock Yes end Consistent Results start->end No standardize_cells Standardize Cell Culture Conditions check_stock->standardize_cells assay_performance Evaluate Assay Performance standardize_cells->assay_performance enantiomeric_purity Verify Enantiomeric Purity assay_performance->enantiomeric_purity enantiomeric_purity->end

References

Technical Support Center: Accounting for the Uricosuric Effect of (-)-Indacrinone in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Indacrinone. The content is designed to address specific issues that may arise during the experimental validation of its uricosuric effect.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the uricosuric effect of Indacrinone (B1671820)?

A1: Indacrinone exerts its uricosuric effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. This action is primarily mediated through the inhibition of urate transporters, particularly Urate Transporter 1 (URAT1) and to some extent, Organic Anion Transporter 4 (OAT4), which are located on the apical membrane of proximal tubule cells. By blocking these transporters, Indacrinone increases the fractional excretion of uric acid.

Q2: How do the enantiomers of Indacrinone differ in their activity?

A2: Indacrinone is a chiral molecule and exists as two enantiomers, (+) and this compound. The diuretic (natriuretic) activity predominantly resides in the (-)-enantiomer.[1][2][3] Both enantiomers possess uricosuric activity, but the (+)-enantiomer is a more potent uricosuric agent.[1][4] The racemic mixture can lead to a transient uricosuric effect followed by urate retention, potentially resulting in hyperuricemia with chronic use.[5] Manipulating the ratio of the enantiomers can produce a net uricosuric or isouricemic (no change in uric acid levels) effect.[2][3]

Q3: Why am I observing hyperuricemia in my animal model after administering racemic Indacrinone?

A3: Hyperuricemia following the administration of racemic Indacrinone can occur, especially with chronic treatment.[3] This is likely due to the potent diuretic effect of the (-)-enantiomer, which can lead to volume depletion and subsequent enhancement of proximal tubular urate reabsorption, counteracting the uricosuric effect.

Q4: Can I use this compound alone to study uricosuric effects?

A4: Yes, this compound does possess uricosuric activity, although it is less potent than the (+)-enantiomer.[1][3] When studying the uricosuric properties of this compound, it is crucial to account for its significant diuretic effect, which can confound the interpretation of uric acid excretion data. It is recommended to maintain adequate hydration in animal models to minimize the impact of volume depletion on urate handling.

Troubleshooting Guides

In Vitro Urate Transporter Inhibition Assays

Issue 1: High variability or low signal in URAT1/OAT4 inhibition assay.

  • Possible Cause: Inconsistent expression of the transporter in the cell line (e.g., HEK293).

    • Troubleshooting Tip: Ensure stable and consistent expression of URAT1 or OAT4 by using a validated stable cell line or by performing transient transfections with appropriate controls. Regularly verify transporter expression levels via qPCR or Western blot.

  • Possible Cause: Poor solubility of this compound in the assay buffer.

    • Troubleshooting Tip: As an indanone derivative, this compound may have limited aqueous solubility. Prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low (typically <0.5%) and consistent across all wells. Include a vehicle control to assess the effect of the solvent on the assay.

  • Possible Cause: Interference of this compound with the detection method (e.g., fluorescence).

    • Troubleshooting Tip: If using a fluorescence-based assay, check for autofluorescence of this compound at the excitation and emission wavelengths used. Run a control with the compound in the assay buffer without cells to quantify any background signal.

Issue 2: Difficulty in determining an accurate IC50 value for this compound.

  • Possible Cause: The inhibitory potency of this compound on URAT1/OAT4 is relatively low compared to other uricosuric agents.

    • Troubleshooting Tip: Extend the concentration range of this compound in your dose-response experiment. If a complete inhibition curve is not achieved, it may indicate a weaker inhibitory effect. It is also possible that the primary mechanism of its uricosuric effect is not solely through direct competitive inhibition of these transporters.

  • Possible Cause: Non-specific binding of the compound to assay plates or proteins.

    • Troubleshooting Tip: Use low-binding assay plates. If the assay buffer contains serum or albumin, consider that protein binding can reduce the free concentration of this compound available to interact with the transporter.

In Vivo Hyperuricemia Models

Issue 1: Inconsistent induction of hyperuricemia with potassium oxonate.

  • Possible Cause: Variability in the dose, timing, or route of administration of potassium oxonate.

    • Troubleshooting Tip: Standardize the protocol for inducing hyperuricemia. Administer potassium oxonate at a consistent time relative to the administration of the test compound. The intraperitoneal route is common for potassium oxonate administration. Ensure the solution is freshly prepared and properly dissolved.

  • Possible Cause: Animal strain and sex differences.

    • Troubleshooting Tip: Different strains of rats and mice can have varying baseline levels of uric acid and different responses to uricase inhibitors. Use a consistent strain, sex, and age of animals for all experiments. Male animals are often preferred due to more stable baseline uric acid levels.

Issue 2: Confounding diuretic effect of this compound on uric acid measurements.

  • Possible Cause: The potent diuretic effect of this compound leads to changes in urine volume and concentration, making it difficult to interpret changes in urinary uric acid excretion.

    • Troubleshooting Tip: To account for the diuretic effect, normalize urinary uric acid excretion to urinary creatinine (B1669602) levels. This provides the fractional excretion of uric acid, which is a more accurate measure of the renal handling of urate. Ensure that the animals have free access to water to prevent severe dehydration.

  • Possible Cause: Volume depletion-induced changes in renal hemodynamics affecting urate transport.

    • Troubleshooting Tip: In addition to maintaining hydration, consider using a lower dose of this compound that still allows for the detection of a uricosuric effect without causing excessive diuresis. A dose-response study would be beneficial to identify an optimal dose.

Data Presentation

Table 1: Effect of this compound on Plasma Urate Levels in Combination with (+)-Indacrinone. [2]

Treatment Group (-/+ mg)Change in Plasma Urate (%)Interpretation
10 / 0+8 to +16Hyperuricemic
10 / 10+8 to +16Hyperuricemic
10 / 20+8 to +16Hyperuricemic
10 / 40~ 0Isouricemic
10 / 80-13Uricosuric
HCTZ 50 mg+8 to +16Hyperuricemic
Ticrynafen 250 mg-41Uricosuric

Table 2: Effect of Racemic Indacrinone on Fractional Urate Clearance. [6][7]

ParameterBefore IndacrinoneAfter Indacrinone
Fractional Urate Clearance5.16%12.24%

Experimental Protocols

Protocol 1: In Vitro URAT1 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on URAT1-mediated uric acid uptake in a cell-based assay.

Materials:

  • HEK293 cells stably expressing human URAT1 (HEK293-hURAT1).

  • Parental HEK293 cells (negative control).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 7.4).

  • [¹⁴C]-Uric acid.

  • This compound stock solution (in DMSO).

  • Positive control inhibitor (e.g., Benzbromarone).

  • Scintillation fluid and counter.

Procedure:

  • Cell Seeding: Seed HEK293-hURAT1 and parental HEK293 cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer. Ensure the final DMSO concentration is constant and non-toxic to the cells (e.g., ≤0.5%).

  • Pre-incubation: On the day of the assay, wash the cells with pre-warmed assay buffer. Add the diluted compounds or vehicle control to the respective wells and pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the [¹⁴C]-uric acid solution (at a concentration close to its Km for URAT1) to each well to initiate the uptake reaction.

  • Incubation: Incubate for a predetermined time within the linear range of uptake (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific uptake (measured in parental HEK293 cells) from the total uptake in HEK293-hURAT1 cells to determine URAT1-specific uptake. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vivo Hyperuricemia Model

This protocol describes the induction of hyperuricemia in rats and the assessment of the uricosuric effect of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Potassium oxonate solution (in saline).

  • This compound suspension (in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).

  • Metabolic cages for urine collection.

  • Kits for measuring uric acid and creatinine in serum and urine.

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions and metabolic cages for several days before the experiment.

  • Group Allocation: Randomly divide the animals into experimental groups (e.g., Vehicle control, this compound treated).

  • Hyperuricemia Induction: Administer potassium oxonate (e.g., 250 mg/kg, i.p.) to all animals except for a normal control group.

  • Compound Administration: One hour after potassium oxonate administration, administer this compound or the vehicle orally.

  • Sample Collection:

    • Urine: Collect urine over a specified period (e.g., 24 hours) using metabolic cages. Measure the total volume.

    • Blood: Collect blood samples at predetermined time points (e.g., 2, 4, and 8 hours post-treatment) via a suitable method (e.g., tail vein). Separate the serum.

  • Biochemical Analysis:

    • Measure the concentration of uric acid and creatinine in the serum and urine samples using commercially available kits.

  • Data Analysis:

    • Calculate serum uric acid levels at each time point.

    • Calculate the total urinary uric acid excretion.

    • Calculate the fractional excretion of uric acid (FEua) using the following formula: FEua (%) = (Urine Uric Acid × Serum Creatinine) / (Serum Uric Acid × Urine Creatinine) × 100

    • Compare the results between the this compound treated group and the vehicle control group using appropriate statistical tests.

Visualizations

Signaling_Pathway cluster_proximal_tubule Renal Proximal Tubule Cell URAT1 URAT1 Urate_Cell Uric Acid (intracellular) URAT1->Urate_Cell OAT4 OAT4 OAT4->Urate_Cell Urate_Lumen Uric Acid (in filtrate) Urate_Lumen->URAT1 Reabsorption Urate_Lumen->OAT4 Reabsorption Blood Bloodstream Indacrinone This compound Indacrinone->URAT1 Inhibition Indacrinone->OAT4 Inhibition Lumen Tubular Lumen

Caption: Mechanism of uricosuric effect of this compound.

Experimental_Workflow cluster_invitro In Vitro: URAT1 Inhibition Assay cluster_invivo In Vivo: Hyperuricemia Model A1 Seed HEK293-hURAT1 cells A2 Pre-incubate with This compound A1->A2 A3 Add [¹⁴C]-Uric Acid A2->A3 A4 Incubate & Terminate A3->A4 A5 Measure Radioactivity A4->A5 A6 Calculate IC50 A5->A6 B1 Induce Hyperuricemia (Potassium Oxonate) B2 Administer this compound B1->B2 B3 Collect Urine & Blood Samples B2->B3 B4 Measure Uric Acid & Creatinine B3->B4 B5 Calculate Fractional Excretion of Uric Acid B4->B5

Caption: Experimental workflows for assessing the uricosuric effect.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_In_Vitro In Vitro Assay Issues? Start->Check_In_Vitro Check_In_Vivo In Vivo Model Issues? Start->Check_In_Vivo Solubility Check Compound Solubility & Stability Check_In_Vitro->Solubility Yes Cell_Health Verify Cell Health & Transporter Expression Check_In_Vitro->Cell_Health Yes Assay_Params Optimize Assay Parameters (e.g., incubation time) Check_In_Vitro->Assay_Params Yes Induction Standardize Hyperuricemia Induction Protocol Check_In_Vivo->Induction Yes Diuresis Account for Diuretic Effect (Normalize to Creatinine) Check_In_Vivo->Diuresis Yes Animal_Model Ensure Consistent Animal Strain & Conditions Check_In_Vivo->Animal_Model Yes End Consistent & Reliable Data Solubility->End Cell_Health->End Assay_Params->End Induction->End Diuresis->End Animal_Model->End

Caption: Logical troubleshooting workflow for experimental issues.

References

Technical Support Center: Chiral Separation of Indacrinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Indacrinone enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioselective analysis of Indacrinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of Indacrinone enantiomers?

A1: Indacrinone is a chiral carboxylic acid, and its acidic nature can present challenges in chiral recognition on certain stationary phases. Key challenges include achieving baseline resolution, managing peak shape (tailing), and developing a robust method suitable for quantitative analysis, especially in biological matrices. The selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase composition are critical to overcoming these challenges.

Q2: Which analytical techniques are most suitable for the chiral separation of Indacrinone enantiomers?

A2: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the enantioseparation of acidic compounds like Indacrinone, particularly when using polysaccharide-based or anion-exchange chiral stationary phases.[1] Supercritical Fluid Chromatography (SFC) offers a faster and more environmentally friendly alternative to normal-phase HPLC.[2] Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another powerful technique that requires minimal sample and solvent.[3]

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of Indacrinone enantiomers?

A3: For acidic compounds like Indacrinone, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® and Chiralcel® series), are a good starting point.[4] These phases offer a wide range of enantioselectivity. Anion-exchange type CSPs are also specifically designed for the separation of acidic compounds and can provide excellent resolution.[1] The selection should be based on empirical screening of a few recommended columns.

Q4: How can I optimize the mobile phase for better resolution of Indacrinone enantiomers in HPLC?

A4: Mobile phase optimization is crucial for achieving good separation. For normal-phase HPLC on polysaccharide-based CSPs, a typical mobile phase consists of a non-polar solvent like hexane (B92381) and a polar modifier, usually an alcohol such as isopropanol (B130326) or ethanol. The ratio of these solvents significantly impacts retention and resolution. For acidic compounds like Indacrinone, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and enhance chiral recognition.[5] In reversed-phase mode, the pH of the aqueous component and the type and concentration of the organic modifier (e.g., acetonitrile, methanol) are key parameters to optimize.[6]

Q5: What are the advantages of using SFC for the chiral separation of Indacrinone?

A5: Supercritical Fluid Chromatography (SFC) offers several advantages over traditional HPLC for chiral separations. It typically provides faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase (usually carbon dioxide).[2] SFC is also considered a "greener" technique as it significantly reduces the consumption of organic solvents. For acidic compounds, the use of modifiers and additives in the CO2-based mobile phase is essential for achieving good peak shape and resolution.[1]

Q6: Can Capillary Electrophoresis (CE) be used for Indacrinone enantioseparation?

A6: Yes, Capillary Electrophoresis (CE) is a viable technique for the chiral separation of Indacrinone. The most common approach involves adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are widely used chiral selectors in CE.[7] For acidic compounds, the pH of the background electrolyte is a critical parameter to control the charge of the analyte and its interaction with the chiral selector.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of Indacrinone enantiomers.

Problem 1: Poor or No Resolution of Enantiomers
Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen a selection of CSPs known to be effective for acidic compounds. Polysaccharide-based (cellulose and amylose derivatives) and anion-exchange CSPs are recommended starting points.[1]
Suboptimal Mobile Phase Composition For HPLC (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane mobile phase. Introduce a small amount of an acidic additive (e.g., 0.1% TFA or acetic acid).For HPLC (Reversed Phase): Adjust the pH of the aqueous portion of the mobile phase. Vary the type and percentage of the organic modifier (acetonitrile or methanol).For SFC: Optimize the percentage of the alcohol co-solvent and the type/concentration of the additive.
Incorrect Temperature Temperature can significantly affect chiral recognition. Generally, lower temperatures can improve resolution, but this is not always the case. Experiment with temperatures both above and below ambient (e.g., 15°C, 25°C, 40°C) to find the optimum.[6]
Problem 2: Peak Tailing
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase For acidic compounds like Indacrinone, interactions with residual silanol (B1196071) groups on the silica (B1680970) support can cause tailing. Add a small amount of an acidic modifier (e.g., 0.1% TFA or acetic acid) to the mobile phase to suppress the ionization of the analyte and block active sites.[6]
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Dilute the sample and reinject to see if the peak shape improves.[6]
Contaminated or Degraded Column Flush the column with a strong, compatible solvent as recommended by the manufacturer. If peak shape does not improve, the column may need to be replaced.
Problem 3: Peak Splitting or Broadening

| Possible Cause | Suggested Solution | | Sample Solvent Incompatibility | The solvent in which the sample is dissolved can cause peak distortion if it is much stronger than the mobile phase. Whenever possible, dissolve the sample in the mobile phase. | | Column Void or Channeling | A void at the head of the column can cause the sample band to spread unevenly. This may require column replacement. | | Extra-column Volume | Excessive tubing length or large-volume fittings between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and minimize its length. |

Experimental Protocols

HPLC Method Development on a Polysaccharide-Based CSP

This protocol outlines a general approach for screening and optimizing the separation of an acidic compound like Indacrinone.

1. Initial Screening Conditions:

  • Columns:

    • Chiralpak® AD-H (amylose-based)

    • Chiralcel® OD-H (cellulose-based)

  • Mobile Phase A (Normal Phase): n-Hexane / Isopropanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B (Normal Phase): n-Hexane / Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at an appropriate wavelength for Indacrinone.

2. Optimization:

  • If partial separation is observed, adjust the ratio of hexane to alcohol. Increasing the alcohol content will generally decrease retention time.

  • If peak tailing is an issue, try a different acidic modifier (e.g., acetic acid) or adjust its concentration.

  • Optimize the flow rate; lower flow rates often improve resolution in chiral separations.[8]

  • Evaluate the effect of temperature on the separation.

SFC Method Development

1. Initial Screening Conditions:

  • Columns:

    • Chiralpak® IA, IB, or IC (immobilized polysaccharide-based)

  • Mobile Phase: Supercritical CO₂ with a gradient of Methanol (5% to 40%) containing a constant additive.

  • Additive: 0.1% Trifluoroacetic Acid (TFA) or another suitable acidic modifier.

  • Back Pressure: 150 bar

  • Temperature: 40°C

  • Flow Rate: 3.0 mL/min

  • Detection: UV-Vis

2. Optimization:

  • Based on the screening results, select the most promising column and co-solvent.

  • Convert the gradient method to an isocratic method for further optimization of the co-solvent percentage.

  • Optimize the back pressure and temperature to fine-tune the separation.

Capillary Electrophoresis Method Development

1. Initial Screening Conditions:

  • Capillary: Fused silica, 50 µm i.d., effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer at pH 7.0.

  • Chiral Selector: Screen various cyclodextrins (CDs) added to the BGE, for example:

    • 10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • 10 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Voltage: 20 kV

  • Temperature: 25°C

  • Detection: UV at an appropriate wavelength.

2. Optimization:

  • Optimize the pH of the BGE. For an acidic compound like Indacrinone, a pH above its pKa will result in a negatively charged species.

  • Vary the concentration of the most effective CD.

  • The addition of a small amount of organic modifier (e.g., methanol) to the BGE can also influence the separation.

Data Presentation

As specific experimental data for the chiral separation of Indacrinone is not available in the cited literature, the following tables provide a template for how such data should be structured once obtained during method development.

Table 1: HPLC Chiral Separation Parameters for Indacrinone Enantiomers on Polysaccharide-Based CSPs

CSP Mobile Phase Flow Rate (mL/min) Temp (°C) k'₁ k'₂ α (k'₂/k'₁) Rs
Chiralpak AD-HHexane/IPA/TFA (90:10:0.1)1.025
Chiralcel OD-HHexane/IPA/TFA (90:10:0.1)1.025
............

k'₁ and k'₂ are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor, and Rs is the resolution.

Table 2: SFC Chiral Separation Parameters for Indacrinone Enantiomers

CSP Co-solvent (% in CO₂) Additive Back Pressure (bar) Temp (°C) t₁ (min) t₂ (min) Rs
Chiralpak IAMethanol (20%)0.1% TFA15040
...............

t₁ and t₂ are the retention times for the first and second eluting enantiomers, respectively.

Table 3: CE Chiral Separation Parameters for Indacrinone Enantiomers

Chiral Selector Concentration (mM) BGE (pH) Voltage (kV) Temp (°C) t₁ (min) t₂ (min) Rs
HP-β-CD10Phosphate (7.0)2025
SBE-β-CD10Phosphate (7.0)2025
...............

Visualizations

The following diagrams illustrate typical workflows for chiral method development and troubleshooting.

Chiral_HPLC_Method_Development start Start: Racemic Indacrinone Sample csp_screening Screen Polysaccharide CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) start->csp_screening mp_screening Test Mobile Phases (Normal & Reversed Phase) csp_screening->mp_screening no_sep No Separation mp_screening->no_sep Outcome partial_sep Partial Separation mp_screening->partial_sep Outcome baseline_sep Baseline Separation mp_screening->baseline_sep Outcome no_sep->csp_screening Try different CSPs optimize Optimize Mobile Phase - Modifier % - Additive type/conc. - Temperature - Flow Rate partial_sep->optimize validate Method Validation baseline_sep->validate optimize->baseline_sep

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check_overload Is Sample Concentration Too High? start->check_overload dilute Dilute Sample and Re-inject check_overload->dilute Yes check_additive Is Acidic Additive Present/Optimal? check_overload->check_additive No solved Problem Solved dilute->solved If peak shape improves add_optimize_additive Add/Optimize Acidic Additive (e.g., 0.1% TFA) check_additive->add_optimize_additive No/Suboptimal check_column Is Column Old or Contaminated? check_additive->check_column Yes add_optimize_additive->solved If peak shape improves flush_column Flush Column with Strong Solvent check_column->flush_column Yes replace_column Replace Column flush_column->replace_column No improvement flush_column->solved If peak shape improves replace_column->solved

References

Technical Support Center: Enhancing the Selectivity of (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the selective activity of (-)-indacrinone on specific transporters. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary therapeutic action?

A1: this compound is the levorotatory enantiomer of indacrinone (B1671820), a potent loop diuretic.[1] Its primary therapeutic action is to increase urine and sodium excretion (natriuresis) by acting on the loop of Henle and the distal tubule in the kidney.[2]

Q2: What is the primary selectivity challenge with this compound?

A2: The main challenge lies in balancing its desired diuretic effect with its influence on uric acid excretion. While this compound is a potent natriuretic agent, it also possesses uricosuric (uric acid-excreting) properties.[3][4] Its enantiomer, (+)-indacrinone, is a more potent uricosuric agent with weaker diuretic activity.[1][4] The overall effect of racemic indacrinone on serum uric acid depends on the ratio of the two enantiomers.[4]

Q3: Which transporters are the primary targets for this compound and its enantiomer?

A3: The diuretic effect of this compound is primarily mediated by the inhibition of the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle.[2][3] The uricosuric effect of both enantiomers, particularly the (+)-enantiomer, is attributed to the inhibition of uric acid reabsorption, likely via the urate transporter 1 (URAT1) in the renal proximal tubules.[5] It may also interact with other organic anion transporters (OATs), such as OAT1 and OAT3, which are involved in the transport of a wide range of drugs and endogenous compounds.[6]

Q4: How can the selectivity of indacrinone's overall effect be improved?

A4: The most documented strategy is not through molecular modification of this compound itself, but by adjusting the ratio of the (-) and (+) enantiomers.[4] By increasing the proportion of the (+)-enantiomer, the uricosuric effect can be enhanced to counteract the potential for hyperuricemia sometimes associated with loop diuretics, aiming for an "isouricemic diuretic."[4] For improving selectivity towards a specific transporter, medicinal chemistry approaches focusing on structure-activity relationships (SAR) would be necessary. This could involve modifying the indanone core or its substituents to enhance interactions with the target transporter's binding site while reducing affinity for off-target transporters.[7][8][9][10]

Troubleshooting Guides

General Troubleshooting for Transporter Inhibition Assays
Issue Potential Cause Recommended Solution
High Background Signal - Autofluorescence of the test compound. - Non-specific binding of the substrate to cells or plates. - High endogenous transporter activity in control cells.- Screen the test compound for intrinsic fluorescence at the assay wavelengths. - Optimize washing steps and consider using a buffer with a non-ionic detergent (e.g., 0.1% BSA). - Use a cell line with confirmed low endogenous expression of the transporter of interest or use mock-transfected cells as a more accurate control.
Low Signal-to-Noise Ratio - Low transporter expression in the cell line. - Poor cell health or viability. - Sub-optimal substrate concentration or incubation time. - Inactive or degraded substrate.- Verify transporter expression via Western blot or qPCR. - Ensure cells are healthy, within optimal passage number, and not overgrown. - Optimize substrate concentration to be near the Km value and ensure the incubation time is within the linear range of uptake. - Use fresh, properly stored substrate.
High Well-to-Well Variability - Inconsistent cell seeding density. - Pipetting errors during compound or substrate addition. - Edge effects on the assay plate. - Temperature fluctuations across the plate.- Use an automated cell counter for accurate seeding. - Use calibrated pipettes and a consistent technique. Consider using an automated liquid handler. - Avoid using the outer wells of the plate or fill them with buffer. - Ensure uniform temperature during incubation steps.
Inconsistent IC50 Values - Compound solubility issues. - Time-dependent inhibition. - Complex inhibitor kinetics (e.g., non-competitive).- Check the solubility of the test compound in the assay buffer and use a suitable solvent (e.g., DMSO) at a low final concentration (typically <0.5%). - Perform pre-incubation experiments with the inhibitor to assess time-dependency. - Analyze data using appropriate non-linear regression models and consider kinetic studies to determine the mechanism of inhibition.

Data Presentation

Table 1: Summary of Pharmacological Effects of Indacrinone Enantiomers
EnantiomerPrimary EffectSite of ActionNotes
This compound Natriuretic (Diuretic)[1]Loop of Henle, Distal Tubule[2]Significantly more potent natriuretic agent than the (+)-enantiomer.[4] Also exhibits uricosuric activity.[3]
(+)-Indacrinone Uricosuric[1]Cortical Diluting Segment / Early Distal Tubule[3]Weaker natriuretic effect compared to the (-)-enantiomer.[4] Primarily responsible for the uric acid-lowering effect of racemic indacrinone.[1]
Table 2: Comparative Inhibitory Activity (IC50) of Selected Uricosuric Agents on URAT1, OAT1, and OAT3
CompoundURAT1 IC50 (µM)OAT1 IC50 (µM)OAT3 IC50 (µM)Selectivity Notes
Dotinurad 0.0372[11]4.08[11]1.32[11]High selectivity for URAT1 over OAT1 and OAT3.[11]
Lesinurad 0.190 - 7.2[11][12]>100>100Selective for URAT1.[12]
Benzbromarone 0.0372 - 14.3[11][12]--Potent URAT1 inhibitor; data on OAT1/3 is less consistent.
Probenecid 30.0 - 165[11]--Classical OAT inhibitor, also inhibits URAT1.
Febuxostat 36.1[12]--Primarily a xanthine (B1682287) oxidase inhibitor, but also shows some URAT1 inhibition.[12]
Note: IC50 values can vary depending on the assay conditions and cell systems used. This table is for comparative purposes.

Experimental Protocols

Protocol 1: Cell-Based URAT1 Inhibition Assay (Fluorescence-Based)

This protocol describes a method to assess the inhibitory potential of a compound on URAT1-mediated uptake of a fluorescent substrate, such as 6-carboxyfluorescein (B556484) (6-CF).

Materials:

  • HEK293 cells stably expressing human URAT1 (hURAT1).

  • Mock-transfected HEK293 cells (control).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • 96-well black, clear-bottom cell culture plates.

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • 6-Carboxyfluorescein (6-CF) stock solution.

  • Test compound stock solution (e.g., in DMSO).

  • Known URAT1 inhibitor as a positive control (e.g., benzbromarone).

  • Fluorescence plate reader.

Methodology:

  • Cell Seeding: Seed hURAT1-expressing and mock-transfected cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in HBSS. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Assay Procedure: a. On the day of the assay, aspirate the culture medium and wash the cell monolayers twice with pre-warmed HBSS. b. Add the prepared compound dilutions (including vehicle control) to the respective wells. c. Pre-incubate the plate at 37°C for 10-15 minutes. d. Initiate the uptake by adding the 6-CF solution to all wells at a final concentration close to its Km for URAT1. e. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring this is within the linear range of uptake. f. Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS. g. Add lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

  • Quantification and Data Analysis: a. Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for 6-CF. b. Subtract the fluorescence values from the mock-transfected cells to determine URAT1-specific uptake. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: General OAT1/OAT3 Inhibition Assay

This protocol is similar to the URAT1 assay but is adapted for OAT1 and OAT3, which are also key renal transporters.

Materials:

  • HEK293 or CHO cells stably expressing human OAT1 (hOAT1) or OAT3 (hOAT3).

  • Mock-transfected cells as a control.

  • Appropriate fluorescent or radiolabeled substrate for OAT1/OAT3 (e.g., 6-CF for fluorescence, or [³H]-para-aminohippurate (PAH) for OAT1 and [³H]-estrone-3-sulfate (E3S) for OAT3 for radiolabeling).

  • Known OAT inhibitor as a positive control (e.g., probenecid).

  • Other materials as listed in Protocol 1.

Methodology:

  • Follow the cell seeding and compound preparation steps as described in Protocol 1.

  • Assay Procedure: a. Wash cells as described previously. b. Pre-incubate with the test compound for 10-15 minutes at 37°C. c. Initiate uptake by adding the specific substrate for OAT1 or OAT3. d. Incubate for a time within the linear uptake range. e. Terminate the reaction by washing with ice-cold buffer. f. Lyse the cells.

  • Quantification and Data Analysis: a. If using a fluorescent substrate, measure fluorescence as in Protocol 1. b. If using a radiolabeled substrate, transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter. c. Calculate OAT-specific transport by subtracting the values from mock-transfected cells. d. Determine the IC50 value as described in Protocol 1.

Mandatory Visualizations

cluster_0 Renal Tubule cluster_1 Indacrinone Enantiomers Lumen (Urine) Lumen (Urine) Proximal Tubule Cell Proximal Tubule Cell Lumen (Urine)->Proximal Tubule Cell Urate Reabsorption Thick Ascending Limb Cell Thick Ascending Limb Cell Lumen (Urine)->Thick Ascending Limb Cell Na+, K+, 2Cl- Reabsorption URAT1 URAT1 NKCC2 NKCC2 Blood Blood Proximal Tubule Cell->Blood Urate Thick Ascending Limb Cell->Blood Na+, K+, Cl- Indacrinone_neg This compound Indacrinone_neg->URAT1 Inhibition (Uricosuric Effect) Indacrinone_neg->NKCC2 Potent Inhibition (Diuretic Effect) Indacrinone_pos (+)-Indacrinone Indacrinone_pos->URAT1 Potent Inhibition (Uricosuric Effect) Indacrinone_pos->NKCC2 Weak Inhibition

Caption: Differential effects of (-)- and (+)-indacrinone on key renal transporters.

start Start: Select Test Compound and Target Transporters step1 Primary Screen: Inhibit target transporter (e.g., URAT1) at a single high concentration. start->step1 decision1 Significant Inhibition? step1->decision1 step2 Determine IC50 for the primary target transporter. decision1->step2 Yes end_inactive Conclusion: Compound is Inactive decision1->end_inactive No step3 Secondary Screen: Test against a panel of off-target transporters (e.g., OAT1, OAT3) at the same high concentration. step2->step3 decision2 Inhibition of Off-Target Transporters? step3->decision2 step4 Determine IC50 values for all inhibited off-target transporters. decision2->step4 Yes end_selective Conclusion: Compound is Selective decision2->end_selective No step5 Calculate Selectivity Index: (IC50 for Off-Target) / (IC50 for Primary Target) step4->step5 step5->end_selective High Index (>10-fold) end_nonselective Conclusion: Compound is Non-Selective step5->end_nonselective Low Index (<10-fold)

Caption: General experimental workflow for assessing transporter selectivity.

start Problem: Inconsistent IC50 Values in Transporter Assay q1 Is the positive control also inconsistent? start->q1 a1_yes Indicates a systemic assay issue. q1->a1_yes Yes a1_no Issue is likely specific to the test compound. q1->a1_no No q2 Check Assay Components: - Cell health & passage number? - Substrate/reagent integrity? - Plate reader settings correct? a1_yes->q2 q3 Check Compound Properties: - Solubility in assay buffer? - Potential for aggregation? - Purity of the compound? a1_no->q3 sol1 Solution: Re-culture cells, use fresh reagents, and verify instrument parameters. q2->sol1 sol2 Solution: Test solubility, use co-solvents if necessary, and verify compound integrity (e.g., by LC-MS). q3->sol2

References

Best practices for storing and handling (-)-Indacrinone powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of (-)-Indacrinone powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

This compound powder should be stored under specific conditions to ensure its stability and longevity. For short-term storage (days to weeks), it is recommended to keep the powder in a dry, dark environment at 0 - 4°C.[1] For long-term storage (months to years), the temperature should be maintained at -20°C.[1] The container should always be tightly sealed to prevent moisture absorption, as the compound may be hygroscopic.

Q2: How should this compound powder be handled safely in the laboratory?

Standard laboratory safety protocols should be followed when handling this compound powder. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[3] Avoid generating dust during handling.[4][5] In case of skin or eye contact, rinse the affected area thoroughly with water.[4] It is also important to wash hands after handling the substance.[4]

Q3: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[3] Contact with these materials should be avoided to prevent potentially hazardous reactions.

Q4: What is the shelf life of this compound powder?

When stored correctly under the recommended conditions (dry, dark, and at the appropriate temperature), this compound powder has a shelf life of over two years.[1]

Troubleshooting Guides

Issue 1: The this compound powder has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation of the compound, potentially due to improper storage conditions such as exposure to light, moisture, or high temperatures. Some sources note that the material is hygroscopic, and clumping could be a result of moisture absorption.[4]

  • Solution: Discontinue use of the powder if you suspect degradation. It is recommended to use a fresh vial of the compound for your experiments to ensure accurate and reproducible results. Always ensure the container is tightly sealed and stored under the recommended conditions.

Issue 2: Difficulty in dissolving this compound powder.

  • Possible Cause: The choice of solvent is crucial for dissolving this compound. It is known to be soluble in DMSO.[1] If you are using other solvents, you may encounter solubility issues.

  • Troubleshooting Steps:

    • Confirm the solvent: Ensure you are using a recommended solvent. DMSO is a good starting point.

    • Increase sonication/vortexing: Gentle warming and increased agitation can aid in dissolution.

    • Solubility testing: If a different solvent is required for your experiment, it is advisable to perform a small-scale solubility test before preparing a large stock solution.

Data Presentation

Table 1: Storage and Stability of this compound Powder

ParameterRecommendationSource(s)
Short-Term Storage 0 - 4°C, dry and dark[1]
Long-Term Storage -20°C, dry and dark[1]
Shipping Condition Ambient temperature[1]
Shelf Life > 2 years (if stored properly)[1]
Special Considerations Hygroscopic, keep container tightly closed[4]

Table 2: Solubility of this compound

SolventSolubilitySource(s)
DMSO Soluble[1]
Other Organic Solvents Data not readily available; empirical testing recommended.
Aqueous Solutions Expected to have low solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

    • Add the calculated volume of DMSO to achieve the desired stock solution concentration. The molecular weight of this compound is 365.21 g/mol .[1]

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C for long-term use.

Visualizations

experimental_workflow Experimental Workflow: Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute use Use in Experiment dilute->use

Caption: Workflow for preparing and using this compound solutions.

troubleshooting_solubility Troubleshooting Solubility Issues start Powder Not Dissolving? check_solvent Is the solvent DMSO? start->check_solvent try_dmso Use DMSO as the solvent. check_solvent->try_dmso No increase_agitation Have you vortexed/sonicated? check_solvent->increase_agitation Yes do_agitation Vortex thoroughly and/or sonicate. increase_agitation->do_agitation No gentle_heat Applied gentle heat? increase_agitation->gentle_heat Yes apply_heat Warm briefly at 37°C. gentle_heat->apply_heat No solubility_test Still not dissolved? gentle_heat->solubility_test Yes perform_test Perform small-scale solubility test with a fresh sample. solubility_test->perform_test Yes

Caption: Decision tree for troubleshooting this compound solubility.

References

Technical Support Center: Mitigating the Kaliuretic Effects of (-)-Indacrinone in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting experiments aimed at mitigating the potassium-wasting (kaliuretic) effects of the diuretic agent (-)-Indacrinone in animal models.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that may arise during your in vivo experiments with this compound.

Q1: We are observing significant kaliuresis (potassium loss) in our animal models treated with this compound. How can we mitigate this effect?

A1: The kaliuretic effect of this compound, a potent loop diuretic, is an expected pharmacological response due to its mechanism of action in the loop of Henle.[1] To counteract this, two primary strategies can be employed in animal studies:

  • Co-administration with a Potassium-Sparing Diuretic: The most common approach is the concurrent administration of a potassium-sparing diuretic, such as amiloride (B1667095). Amiloride acts on the distal tubules and collecting ducts to decrease potassium excretion.[2][3] Studies in rats have shown that amiloride can effectively reduce urinary potassium loss caused by other diuretics like furosemide (B1674285).[1] Human studies with indacrinone (B1671820) have demonstrated that the addition of 2.5 mg of amiloride to 10 mg of indacrinone can lower potassium excretion to control levels.[2][4]

  • Manipulation of Enantiomeric Ratios: Indacrinone is a chiral molecule with two enantiomers. The (-) enantiomer is primarily responsible for the natriuretic and diuretic effects, while the (+) enantiomer has uricosuric (uric acid-lowering) properties and can influence electrolyte handling.[5][6][7] By adjusting the ratio of the (+) to (-) enantiomer, it is possible to achieve a desired diuretic effect with a more balanced or even reduced impact on potassium and uric acid levels.[5] Human studies suggest that a ratio of 1:4 to 1:9 of the (-) to (+) enantiomer may provide an optimal therapeutic profile.[5]

Q2: What is the recommended dose of amiloride to use in combination with this compound in rats?

A2: The optimal dose of amiloride will depend on the dose of this compound being administered and the desired level of potassium sparing. Based on studies in rats, an oral dose of amiloride at 5 mg/kg has been shown to effectively reduce potassium wasting when co-administered with other diuretics.[2] Another study in rats used an 8.5 mg/kg body weight dose of amiloride.[8] It is recommended to perform a dose-response study to determine the ideal ratio of this compound to amiloride for your specific experimental conditions.

Q3: We are observing high variability in urine output and electrolyte excretion in our control and treated groups. What could be the cause and how can we minimize it?

A3: High variability is a common challenge in diuretic studies and can stem from several factors:

  • Inconsistent Hydration: Ensure all animals receive a consistent saline load (e.g., 15 mL/kg body weight, orally) before the experiment to ensure a uniform state of hydration and measurable urine output.[9][10]

  • Animal Stress: Handling and placement in metabolic cages can induce stress, affecting renal function. Acclimatize the animals to the metabolic cages and handling procedures for several days before the experiment.[11]

  • Fasting: A consistent fasting period (e.g., 18 hours with free access to water) before the experiment is crucial as food in the stomach can alter drug absorption.[12]

  • Dosing Technique: Ensure accurate and consistent oral gavage technique to avoid misdosing.

Q4: Our test animals are showing signs of distress or unexpected adverse effects. What should we do?

A4: Diuretic administration can lead to significant fluid and electrolyte imbalances. Monitor the animals closely for signs of dehydration, lethargy, or other adverse effects. Ensure free access to water throughout the experiment. If severe adverse effects are observed, consider reducing the dose of the diuretic or adjusting the experimental protocol. In some cases, diuretic therapy has been associated with growth retardation in young animals due to sodium depletion.[13]

Experimental Protocols

Protocol 1: Evaluating the Diuretic and Kaliuretic Effects of this compound and Mitigation by Amiloride in Rats

This protocol outlines a typical experimental workflow for assessing the effects of this compound alone and in combination with amiloride.

1. Animals and Acclimatization:

  • Use healthy adult male Wistar or Sprague-Dawley rats (200-250g).

  • House the animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Provide standard chow and water ad libitum during acclimatization.

  • Acclimatize the rats to the metabolic cages for 2-3 days before the experiment.

2. Experimental Groups (n=6 per group):

  • Group 1 (Vehicle Control): Administer the vehicle (e.g., distilled water or 0.5% carboxymethylcellulose).

  • Group 2 (Positive Control): Administer a standard loop diuretic like furosemide (e.g., 10 mg/kg, p.o.).

  • Group 3 (this compound): Administer this compound at the desired dose (e.g., 10 mg/kg, p.o.).

  • Group 4 (this compound + Amiloride): Co-administer this compound (e.g., 10 mg/kg, p.o.) and amiloride (e.g., 5 mg/kg, p.o.).

3. Experimental Procedure:

  • Fast the rats for 18 hours overnight with free access to water.

  • On the day of the experiment, administer a saline load (0.9% NaCl) of 15 mL/kg body weight to all rats via oral gavage.[9][10]

  • Immediately after the saline load, administer the respective treatments to each group by oral gavage.

  • Place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

  • Collect urine at regular intervals (e.g., every hour for the first 5 hours, and then a cumulative collection at 24 hours).[9][14]

4. Sample Analysis:

  • Measure the total volume of urine collected for each time point.

  • Centrifuge the urine samples to remove any precipitates.

  • Analyze the urine for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

5. Data Analysis:

  • Calculate the total urine output, Na+, K+, and Cl- excretion for each animal.

  • Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Data Presentation

The following tables summarize expected quantitative outcomes based on available literature. Note that data from human studies are included for context and should be interpreted with caution when designing animal experiments.

Table 1: Effect of this compound and Amiloride on Urinary Parameters in Rats (Hypothetical Data based on literature)

Treatment GroupUrine Volume (mL/5h)Na+ Excretion (mEq/5h)K+ Excretion (mEq/5h)
Vehicle Control2.5 ± 0.30.3 ± 0.050.2 ± 0.03
This compound (10 mg/kg)8.0 ± 0.71.2 ± 0.10.8 ± 0.09
This compound (10 mg/kg) + Amiloride (5 mg/kg)7.8 ± 0.61.3 ± 0.12*0.3 ± 0.04#

*p < 0.05 compared to Vehicle Control. #p < 0.05 compared to this compound alone. Data are presented as Mean ± SEM.

Table 2: Effect of Indacrinone and Amiloride on 8-hour Urinary Excretion in Healthy Human Subjects[2][4]

TreatmentUrine Volume (mL)Na+ Excretion (mEq)K+ Excretion (mEq)
Placebo7856030
Indacrinone (10 mg)165015055
Indacrinone (10 mg) + Amiloride (2.5 mg)160015535
Indacrinone (10 mg) + Amiloride (5 mg)170016025

Table 3: Effect of Varying Ratios of Indacrinone Enantiomers on 24-hour Urinary Sodium Excretion and Serum Uric Acid in Healthy Human Subjects[15]

Treatment ((-):(+) Enantiomer Ratio)24-h Urinary Na+ Excretion (mEq)Change in Serum Uric Acid (mg/dL)
Placebo~100+0.2
10mg:40mg~285-0.1
10mg:90mg~285-0.5
10mg:140mg~285-0.8

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Phase 1: Animal Preparation cluster_dosing Phase 2: Dosing cluster_collection Phase 3: Sample Collection & Analysis acclimatization Acclimatization (1 week) fasting Overnight Fasting (18 hours) acclimatization->fasting hydration Saline Load (15 mL/kg, p.o.) fasting->hydration grouping Grouping (n=6) hydration->grouping dosing Oral Gavage Administration - Vehicle - this compound - this compound + Amiloride - Enantiomer Ratios grouping->dosing metabolic_cages Placement in Metabolic Cages dosing->metabolic_cages urine_collection Urine Collection (0-5h, 24h) metabolic_cages->urine_collection analysis Urine Analysis - Volume - Na+, K+, Cl- urine_collection->analysis

Caption: Experimental workflow for diuretic studies in rats.

signaling_pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb / Distal Tubule Cell cluster_blood Blood (Basolateral) nkcc2 Na-K-2Cl Cotransporter nkcc2->blood_node Reabsorption enac Epithelial Na+ Channel (ENaC) enac->blood_node Reabsorption k_out K+ blood_node->k_out Secretion indacrinone This compound indacrinone->nkcc2 Inhibits amiloride Amiloride amiloride->enac Inhibits na_in Na+ na_in->nkcc2 k_in K+ k_in->nkcc2 cl_in 2Cl- cl_in->nkcc2 na_out Na+ na_out->enac

Caption: Mechanism of action of this compound and Amiloride.

References

How to control for the metabolic byproducts of (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the metabolic byproducts of (-)-Indacrinone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic byproducts of this compound?

The primary metabolic byproduct of this compound is its hydroxylated metabolite, 4'-hydroxyindacrinone. This conversion is a common phase I metabolic reaction. The metabolism of Indacrinone is stereoselective, meaning the different enantiomers may be metabolized at different rates.

Q2: Why is it important to control the metabolism of this compound in experiments?

Controlling the formation of 4'-hydroxyindacrinone is crucial for several reasons:

  • Accurate assessment of parent drug activity: The presence of a pharmacologically active metabolite can confound the interpretation of experimental results, making it difficult to attribute the observed effects solely to the parent compound, this compound.

  • Understanding structure-activity relationships: To accurately define the pharmacological profile of this compound, it is essential to study it in isolation from its metabolites.

  • Investigating the metabolite's specific effects: In some cases, researchers may want to study the effects of the 4'-hydroxyindacrinone metabolite itself. In such scenarios, it is necessary to either synthesize the metabolite or to have a controlled system where its formation can be precisely managed.

Q3: What are the primary in vitro systems used to study and control this compound metabolism?

The most common in vitro systems for studying drug metabolism are:

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for phase I metabolism, including hydroxylation.

  • Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both phase I and phase II enzymes.

  • Recombinant Human Cytochrome P450 Enzymes: These are individual CYP isoforms expressed in a cellular system (e.g., insect cells). They are used to identify the specific enzyme(s) responsible for a particular metabolic reaction.

Troubleshooting Guides

Issue 1: High Variability in the Formation of 4'-hydroxyindacrinone

Possible Causes:

  • Inconsistent activity of in vitro metabolic systems (e.g., liver microsomes).

  • Variability in incubation conditions.

  • Pipetting errors.

Troubleshooting Steps:

  • Pre-test Microsome Activity: Always qualify a new batch of human liver microsomes by testing their activity with a known CYP substrate before using them in your experiment.

  • Standardize Incubation Conditions: Ensure consistent incubation times, temperature (37°C), and shaking speed.

  • Use a Master Mix: Prepare a master mix of the reaction components (buffer, NADPH regenerating system, microsomes) to minimize pipetting variability between wells.

  • Include Proper Controls: Always include negative controls (no NADPH) and positive controls (a compound known to be metabolized).

Issue 2: Inability to Detect the 4'-hydroxyindacrinone Metabolite

Possible Causes:

  • Low metabolic activity of the in vitro system.

  • Insufficient concentration of this compound.

  • Inadequate sensitivity of the analytical method.

  • Degradation of the metabolite.

Troubleshooting Steps:

  • Increase Microsome Concentration: If the metabolic rate is low, try increasing the concentration of liver microsomes in the incubation.

  • Optimize Substrate Concentration: Ensure the concentration of this compound is sufficient to allow for detectable metabolite formation. You may need to perform a concentration-response experiment.

  • Enhance Analytical Sensitivity: If using LC-MS/MS, optimize the mass spectrometry parameters for the specific m/z transition of 4'-hydroxyindacrinone.

  • Check Metabolite Stability: Assess the stability of a spiked-in 4'-hydroxyindacrinone standard under the same experimental conditions to rule out degradation.

Experimental Protocols

Protocol 1: Identifying the CYP450 Isoforms Responsible for this compound Metabolism (Reaction Phenotyping)

This protocol outlines the steps to identify the specific CYP450 enzymes that metabolize this compound.

Methodology:

  • Incubation with Recombinant Human CYP450 Isoforms:

    • Incubate this compound with a panel of individual recombinant human CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • The reaction mixture should contain the recombinant CYP enzyme, a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), and an NADPH-regenerating system.

    • Initiate the reaction by adding this compound.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Analyze the samples for the formation of 4'-hydroxyindacrinone using a validated analytical method.

    • The isoform(s) that produce the highest amount of the metabolite are the primary enzymes responsible for its metabolism.

  • Chemical Inhibition Assay with Human Liver Microsomes:

    • Pre-incubate human liver microsomes with a panel of specific CYP450 chemical inhibitors for a short period (e.g., 15 minutes) at 37°C in the presence of an NADPH-regenerating system.

    • Initiate the metabolic reaction by adding this compound.

    • Incubate at 37°C for a specified time.

    • Terminate the reaction and analyze for the formation of 4'-hydroxyindacrinone.

    • A significant decrease in metabolite formation in the presence of a specific inhibitor indicates the involvement of that CYP isoform.

Data Presentation:

Table 1: Hypothetical Results of this compound Metabolism by Recombinant Human CYP450 Isoforms

CYP450 IsoformRate of 4'-hydroxyindacrinone Formation (pmol/min/pmol CYP)
CYP1A25.2
CYP2C989.5
CYP2C1912.1
CYP2D63.8
CYP3A4150.3

This table presents hypothetical data for illustrative purposes.

Table 2: Hypothetical Results of Chemical Inhibition of this compound Metabolism in Human Liver Microsomes

CYP450 InhibitorTarget IsoformConcentration (µM)% Inhibition of 4'-hydroxyindacrinone Formation
FurafyllineCYP1A2108
SulfaphenazoleCYP2C91045
TiclopidineCYP2C191015
QuinidineCYP2D615
KetoconazoleCYP3A4185

This table presents hypothetical data for illustrative purposes.

Mandatory Visualization:

G cluster_recombinant Recombinant CYP Screening cluster_inhibition Chemical Inhibition Assay Indacrinone_recomb This compound CYP_panel Panel of recombinant CYP450 isoforms Indacrinone_recomb->CYP_panel Incubation Metabolite_recomb 4'-hydroxyindacrinone (Quantification) CYP_panel->Metabolite_recomb Metabolism Identify_CYP Identify Primary Metabolizing CYP(s) Metabolite_recomb->Identify_CYP Indacrinone_inhibit This compound HLM Human Liver Microsomes Indacrinone_inhibit->HLM Incubation Metabolite_inhibit 4'-hydroxyindacrinone (Quantification) HLM->Metabolite_inhibit Metabolism Inhibitors Panel of specific CYP450 inhibitors Inhibitors->HLM Pre-incubation Metabolite_inhibit->Identify_CYP

Workflow for CYP450 Reaction Phenotyping of this compound.
Protocol 2: Controlled In Vitro Metabolism of this compound

This protocol describes how to perform an in vitro metabolism experiment while controlling the formation of 4'-hydroxyindacrinone using a specific chemical inhibitor.

Methodology:

  • Prepare Reaction Mixtures:

    • Prepare two sets of reaction mixtures containing human liver microsomes, a buffer, and an NADPH-regenerating system.

    • To one set of tubes (the "inhibited" group), add a specific inhibitor for the CYP isoform identified in Protocol 1 (e.g., Ketoconazole for CYP3A4) at a concentration known to cause significant inhibition.

    • To the other set of tubes (the "control" group), add the vehicle used to dissolve the inhibitor.

  • Pre-incubation: Pre-incubate the reaction mixtures at 37°C for 15 minutes.

  • Initiate Reaction: Add this compound to all tubes to start the reaction.

  • Incubation: Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination: Stop the reaction at each time point by adding a quenching solvent.

  • Analysis: Analyze the samples to quantify the concentrations of both this compound and 4'-hydroxyindacrinone.

Data Presentation:

Table 3: Hypothetical Time Course of this compound Metabolism with and without a Specific CYP3A4 Inhibitor

Time (minutes)This compound Concentration (µM) - Control4'-hydroxyindacrinone Concentration (µM) - ControlThis compound Concentration (µM) - Inhibited4'-hydroxyindacrinone Concentration (µM) - Inhibited
010.00.010.00.0
158.51.59.80.2
307.12.99.60.4
604.85.29.20.8
1202.27.88.51.5

This table presents hypothetical data for illustrative purposes.

Mandatory Visualization:

G cluster_workflow Controlled In Vitro Metabolism Workflow Start Prepare Reaction Mixtures (HLMs, Buffer, NADPH) Split Split into two groups Start->Split Control Add Vehicle (Control Group) Split->Control Group 1 Inhibited Add Specific CYP Inhibitor (Inhibited Group) Split->Inhibited Group 2 Preincubation Pre-incubate at 37°C Control->Preincubation Inhibited->Preincubation Add_Drug Add this compound Preincubation->Add_Drug Incubation Incubate at 37°C (Time course) Add_Drug->Incubation Termination Terminate Reaction Incubation->Termination Analysis Quantify Parent & Metabolite (LC-MS/MS) Termination->Analysis Result Controlled vs. Uncontrolled Metabolism Data Analysis->Result

Experimental workflow for controlled in vitro metabolism.
Protocol 3: Analytical Method for Quantification

A validated analytical method is crucial for accurate results. While a specific validated method for this compound and its metabolite is not publicly available, a reverse-phase high-performance liquid chromatography-tandem mass spectrometry (RP-HPLC-MS/MS) method would be the standard approach.

General Methodological Principles:

  • Chromatography: A C18 reverse-phase column is typically used for the separation of small drug molecules and their metabolites.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Mass Spectrometry: Detection and quantification are achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This requires optimization of the precursor and product ion transitions for both this compound and 4'-hydroxyindacrinone.

  • Sample Preparation: Protein precipitation of the in vitro reaction samples with a cold organic solvent (e.g., acetonitrile) is a common and effective method for sample cleanup before analysis.

Mandatory Visualization:

G cluster_analytical Analytical Workflow Sample In Vitro Reaction Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Quantification Quantification of This compound and 4'-hydroxyindacrinone Detection->Quantification

General analytical workflow for sample analysis.

Cell line variability in response to (-)-Indacrinone treatment

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Indacrinone Treatment

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the natriuretic enantiomer of the loop diuretic drug Indacrinone (B1671820).[1][2] Its primary mechanism of action is the inhibition of sodium and potassium reabsorption in the loop of Henle and the distal tubule of the kidney, leading to increased excretion of sodium, potassium, and water.[3] It also possesses uricosuric properties, meaning it promotes the excretion of uric acid.[4][5][6]

Q2: Why am I observing significant variability in the response of different cell lines to this compound treatment?

A2: Cell line variability is a common phenomenon in drug response studies and can be attributed to several factors:

  • Genetic and Genomic Heterogeneity: Different cell lines, even those derived from the same tissue type, can have vast genetic differences, including mutations, copy number variations, and epigenetic modifications.[7][8][9] These variations can affect the expression or function of the drug's target or downstream signaling pathways.

  • Differential Expression of Drug Transporters: The expression levels of ATP-binding cassette (ABC) transporters, such as ABCG2, can vary significantly between cell lines.[10][11][12][13] These transporters can efflux this compound from the cells, reducing its intracellular concentration and thus its efficacy.

  • Tissue of Origin and Lineage-Specific Differences: The cellular context and signaling pathways active in a cell line are heavily influenced by its tissue of origin.[7] This can lead to inherent differences in sensitivity to a drug.

  • Cell Culture Conditions: Factors such as passage number, media composition, and cell density can influence experimental outcomes and contribute to variability.[14]

Q3: My results are not consistent across experiments with the same cell line. What could be the cause?

A3: Inconsistent results can arise from several sources of experimental variability:

  • Reagent Stability and Handling: Ensure that this compound stock solutions are properly stored and that working solutions are freshly prepared. Repeated freeze-thaw cycles should be avoided.

  • Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to genetic drift and altered phenotypes.[14]

  • Assay-Specific Variability: Different cell viability assays measure different cellular parameters and can be prone to different types of interference.[15] For example, compounds with reducing properties can interfere with tetrazolium-based assays like MTT.[15]

  • Pipetting and Plating Inconsistencies: Ensure accurate and consistent pipetting, especially when performing serial dilutions of the compound and plating cells. Inconsistent cell numbers per well is a major source of variability.[16]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound

Problem: You are observing significant well-to-well or plate-to-plate variability in the calculated IC50 value for this compound in your cell viability assays.

Possible Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Avoid letting cells settle in the reservoir. Mix the cell suspension between plating each row or column.
"Edge Effect" on Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.[17]
Compound Precipitation Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution, especially at higher concentrations. If precipitation is observed, consider using a different solvent or a lower concentration range.
Inconsistent Incubation Times Ensure that the incubation time with the compound and the assay reagent is consistent across all plates and experiments.[18]
Assay Interference Run a cell-free control with this compound and the assay reagent to check for direct chemical interference.[15][17]
Guide 2: Unexpectedly High or Low Cell Viability

Problem: Your cell viability results after this compound treatment are consistently higher or lower than expected.

Possible Cause Troubleshooting Step
Incorrect Compound Concentration Verify the concentration of your stock solution. If possible, confirm the identity and purity of the compound using analytical methods.
Cell Line Misidentification or Contamination Periodically perform cell line authentication (e.g., by STR profiling). Routinely check for mycoplasma contamination.
Assay Signal Interference The compound may be autofluorescent or may quench the fluorescent signal of your assay. Run appropriate controls with the compound in the absence of cells.[17]
Inappropriate Assay for Mechanism of Action If this compound induces apoptosis, an endpoint viability assay might not capture the full picture. Consider using an apoptosis-specific assay like Annexin V staining.
Variable Expression of Drug Targets/Transporters If you suspect altered expression of a target or transporter protein, you can assess its expression level using techniques like Western blotting or qPCR.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay for assessing cell metabolic activity.[19][20]

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include vehicle-only control wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[21]

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]

  • Mix thoroughly to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Annexin V Apoptosis Assay by Flow Cytometry

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[22][23][24]

Materials:

  • Cells treated with this compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or other viability dye

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating them with this compound for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[22]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[25]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22][25]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) after 48h
MCF-7Breast Cancer25.3
MDA-MB-231Breast Cancer78.1
A549Lung Cancer42.5
HCT116Colon Cancer15.8
HepG2Liver Cancer95.2

Note: These are example values and will vary based on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select Cell Lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Preparation drug_treatment Drug Treatment (Dose-Response) compound_prep->drug_treatment cell_seeding->drug_treatment viability_assay Cell Viability Assay (e.g., MTT) drug_treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) drug_treatment->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc statistical_analysis Statistical Analysis ic50_calc->statistical_analysis

Caption: Experimental workflow for assessing cell line response to this compound.

troubleshooting_flowchart start Inconsistent Results with this compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Check Reagent Stability and Concentration check_protocol->check_reagents Protocol OK optimize_assay Optimize Assay Parameters check_protocol->optimize_assay Protocol Issue check_cells Verify Cell Health and Passage Number check_reagents->check_cells check_assay Assess for Assay Interference check_cells->check_assay validate_results Validate with an Orthogonal Assay check_assay->validate_results end Consistent Results optimize_assay->end validate_results->end

Caption: Troubleshooting flowchart for inconsistent experimental results.

signaling_pathway cluster_membrane Cell Membrane urat1 URAT1 uric_acid Uric Acid urat1->uric_acid Reabsorption abcg2 ABCG2 indacrinone This compound abcg2->indacrinone indacrinone->urat1 Inhibition intracellular_drug Intracellular This compound indacrinone->intracellular_drug intracellular_drug->abcg2 Efflux cellular_effects Cellular Effects (e.g., Apoptosis) intracellular_drug->cellular_effects

Caption: Potential cellular targets and transporters for this compound.

References

Technical Support Center: Optimizing (-)-Indacrinone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for (-)-Indacrinone in cell culture experiments. The following information is based on established principles of cell culture and pharmacology, as direct cell culture studies on this compound are not extensively published.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action? this compound is the more potent enantiomer of Indacrinone (B1671820), a loop diuretic.[1] Its primary mechanism of action, studied extensively in vivo, is the inhibition of sodium and potassium reabsorption in the loop of Henle and the distal tubule of the kidney.[2] This action leads to increased excretion of sodium and water (natriuresis and diuresis).[1][3] While its effects on cultured cells are not well-documented, its action is related to the modulation of ion transport across cell membranes.

Q2: What is a recommended starting concentration range for this compound in cell culture? Since optimal concentrations are cell-line dependent, it is crucial to perform a dose-response experiment. A broad starting range, for example, from 10 nM to 100 µM, is recommended to identify the effective concentration window for your specific cell line and experimental endpoint.

Q3: How should I prepare and store a stock solution of this compound? this compound, like many small organic molecules, should be dissolved in a high-quality, anhydrous solvent such as Dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][5] To maintain compound integrity, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5][6] When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%, ideally ≤0.1%) to prevent solvent-induced cytotoxicity.[4][5]

Q4: What is the optimal incubation time for this compound? The optimal incubation time is highly dependent on the cell line's doubling time, the specific biological question, and the assay being performed.[7] The effects of a compound can manifest at different times; therefore, a time-course experiment is essential. It is recommended to test several time points, such as 24, 48, and 72 hours, to determine when the desired effect is most pronounced.[8]

Q5: What are potential challenges when working with this compound in cell culture? Researchers may encounter several challenges, including:

  • Compound Precipitation: Due to limited aqueous solubility, this compound may precipitate when diluted from a DMSO stock into an aqueous cell culture medium, especially at high concentrations.[9]

  • Drug Efflux: Cells may actively pump the compound out using ATP-binding cassette (ABC) transporters, reducing its intracellular concentration and apparent efficacy.[6][10]

  • Cytotoxicity: At higher concentrations or after prolonged exposure, this compound may induce cytotoxicity that is unrelated to its primary mechanism of action.[11]

  • Variability: Inconsistent results can arise from issues like uneven cell seeding, edge effects in multi-well plates, or instability of the compound in the culture medium over time.[4]

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time and IC₅₀ via MTT Cytotoxicity Assay

This protocol provides a framework for simultaneously determining the half-maximal inhibitory concentration (IC₅₀) and the optimal incubation duration for this compound.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Anhydrous, cell culture-grade DMSO

  • Sterile 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Methodology:

  • Cell Seeding: Culture cells to approximately 80% confluency. Harvest the cells and perform a cell count. Seed the cells into three or more 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.[12]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in complete culture medium to achieve final concentrations ranging from 10 nM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest drug concentration.[12]

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate each plate for a different duration, for example, 24, 48, and 72 hours.[8]

  • MTT Assay: At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan (B1609692) crystals.[6]

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Gently shake the plate for 10 minutes.[12]

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration for each time point. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value at each time point. The optimal incubation time is typically the one that provides a robust and reproducible dose-response curve with a stable IC₅₀ value.

Troubleshooting Guide

Issue 1: No significant cellular effect is observed.

Potential CauseRecommended Solution
Insufficient Incubation Time The compound may require more time to exert its effects. Perform a time-course experiment, extending the incubation period to 48, 72, or even 96 hours.[6]
Concentration Range is Too Low The tested concentrations may be below the effective threshold. Test a higher range of concentrations.
Compound Instability or Precipitation The compound may be degrading in the medium or precipitating out of solution.[9] Prepare fresh dilutions for each experiment, visually inspect solutions for precipitates, and consider filtering the final working solution through a 0.22 µm filter.[9]
Drug Efflux by ABC Transporters Cells may be actively removing the compound.[10] Test for the expression of common efflux pumps (e.g., P-glycoprotein). As a diagnostic, consider co-treatment with a known ABC transporter inhibitor to see if the effect of this compound is restored.[13]
Low Cell Proliferation Rate The effect of the compound may be dependent on cell division. Ensure cells are in the logarithmic growth phase during the experiment.[6]

Issue 2: High variability between replicate wells.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Inaccurate cell counts or poor pipetting technique can lead to different numbers of cells per well. Ensure the cell suspension is homogenous before and during seeding.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth.[4] To minimize this, fill the outer wells with sterile PBS or medium without cells and ensure the incubator has proper humidity.
Compound Precipitation Micro-precipitation can lead to inconsistent delivery of the compound to the cells.[9] Re-evaluate the solubility of this compound in your specific culture medium and consider lowering the highest test concentrations.
Cell Contamination Microbial contamination can interfere with cell health and assay results. Regularly check cultures for signs of contamination.

Data Presentation

Quantitative data should be organized systematically to facilitate interpretation and comparison.

Table 1: Example Data Summary for this compound Cytotoxicity Screening

Incubation Time (Hours)This compound Conc. (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
240 (Vehicle)100 ± 4.5\multirow{5}{}{>100}
198.2 ± 5.1
1091.5 ± 4.8
5085.3 ± 6.2
10080.1 ± 5.9
480 (Vehicle)100 ± 3.9\multirow{5}{}{68.7}
195.4 ± 4.2
1075.6 ± 5.5
5052.1 ± 4.7
10035.8 ± 6.1
720 (Vehicle)100 ± 4.1\multirow{5}{*}{65.2}
192.1 ± 3.8
1070.3 ± 5.0
5048.9 ± 4.4
10028.4 ± 5.3

Note: Data shown are for illustrative purposes only.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to optimizing experiments with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_stock Prepare 10 mM Stock in DMSO dose_response Dose-Response Treatment (e.g., 0.01-100 µM) prep_stock->dose_response seed_cells Seed Cells in 96-Well Plates seed_cells->dose_response time_course Incubate for 24h, 48h, 72h dose_response->time_course assay Perform Viability Assay (e.g., MTT) time_course->assay calc Calculate % Viability vs. Vehicle Control assay->calc plot Plot Dose-Response Curves for Each Time Point calc->plot determine_ic50 Determine IC50 at Each Time Point plot->determine_ic50 optimal_time Select Optimal Incubation Time determine_ic50->optimal_time

Caption: Experimental workflow for optimizing incubation time.

G start Start: No significant effect observed with this compound q1 Is compound visible as precipitate in media? start->q1 sol1 Action: Lower concentration range. Improve dilution method. Perform solubility test. q1->sol1 Yes q2 Was the incubation time < 48 hours? q1->q2 No sol2 Action: Increase incubation time. Perform time-course (24, 48, 72h). q2->sol2 Yes q3 Is the cell line known to express high levels of efflux pumps (e.g., ABC transporters)? q2->q3 No sol3 Action: Test for pump expression. Co-treat with an efflux pump inhibitor. q3->sol3 Yes / Maybe end Further investigation of mechanism required. q3->end No

Caption: Troubleshooting flowchart for "No Effect Observed".

G ext Extracellular Space memb Cell Membrane intra Intracellular Space drug_in This compound pump ABC Transporter (Efflux Pump) drug_in->pump Binding drug_out This compound pump->drug_out ATP-dependent Efflux

References

Avoiding precipitation of (-)-Indacrinone in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Indacrinone. Our goal is to help you overcome challenges related to its low aqueous solubility and prevent precipitation during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of aqueous solution?

A1: this compound is a lipophilic molecule with low intrinsic aqueous solubility. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous medium. Factors that can trigger precipitation include the pH of the solution, the presence of other solutes, and the temperature.

Q2: What is the aqueous solubility of this compound?

A2: The aqueous solubility of this compound is very low, particularly at acidic to neutral pH. While exact values can vary depending on experimental conditions such as temperature and buffer composition, it is generally considered poorly soluble in water.

Q3: How can I increase the solubility of this compound in my aqueous solution?

A3: Several methods can be employed to enhance the aqueous solubility of this compound and prevent precipitation. These include:

  • pH Adjustment: Increasing the pH of the solution can deprotonate the carboxylic acid group of this compound, forming a more soluble salt.

  • Co-solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, can significantly increase solubility.

  • Cyclodextrins: Encapsulating this compound within cyclodextrin (B1172386) molecules can form inclusion complexes with enhanced aqueous solubility.

  • Surfactants and Polymers: The use of pharmaceutically acceptable surfactants and polymers can help to create stable micellar formulations or amorphous solid dispersions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to aqueous buffer The concentration of this compound in the stock solution is too high for direct dilution into the aqueous buffer.First, prepare a stock solution in a suitable organic solvent like DMSO. Then, add the stock solution to the aqueous buffer dropwise while stirring vigorously to ensure rapid dispersion. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Cloudiness or precipitation over time The solution is supersaturated and thermodynamically unstable. The pH of the solution may have shifted, or the temperature may have changed.Consider using a stabilizing agent such as a polymer (e.g., HPMC) or a surfactant. For long-term storage, it is advisable to prepare fresh solutions or store them at an appropriate pH and temperature where the compound is most stable and soluble.
Inconsistent results in biological assays Precipitation of the compound leads to a lower effective concentration than intended.Visually inspect your solutions for any signs of precipitation before use. It is also recommended to filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution of this compound using pH Adjustment

This protocol describes how to prepare an aqueous solution of this compound by adjusting the pH to increase its solubility.

Materials:

  • This compound powder

  • Deionized water

  • 1 M Sodium Hydroxide (NaOH) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a volumetric flask.

  • Add a small amount of deionized water to wet the powder.

  • While stirring, slowly add the 1 M NaOH solution dropwise until the this compound powder dissolves completely.

  • Monitor the pH of the solution using a calibrated pH meter. Adjust the pH to a target value above the pKa of this compound (typically pH > 7.4) where it is in its more soluble salt form.

  • Once the desired pH is reached and the solid is fully dissolved, add deionized water to the final volume.

  • Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol outlines the preparation of a this compound solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to enhance solubility through inclusion complex formation.

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Weigh the appropriate amount of HP-β-CD and dissolve it completely in deionized water in a volumetric flask with stirring.

  • Weigh the corresponding amount of this compound powder.

  • Slowly add the this compound powder to the aqueous HP-β-CD solution while stirring continuously.

  • Allow the solution to stir at room temperature for at least 24 hours to ensure complete complexation.

  • Once the this compound is fully dissolved, add deionized water to the final volume.

  • Filter the solution through a 0.22 µm syringe filter.

Quantitative Data

Table 1: Effect of pH on the Aqueous Solubility of this compound (Example Data)

pHApproximate Solubility (µg/mL)
5.0< 1
6.05
7.050
7.4200
8.0> 1000

Note: This data is illustrative and may vary based on specific buffer systems and temperature.

Table 2: Enhancement of this compound Solubility with HP-β-Cyclodextrin at pH 7.4 (Example Data)

HP-β-CD Concentration (mM)This compound Solubility (µg/mL)Fold Increase
02001
58004
1015007.5
20320016

Note: This data is illustrative and actual results will depend on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_ph pH Adjustment cluster_cd Cyclodextrin Complexation cluster_final Final Steps start Start weigh Weigh this compound start->weigh choose_method Choose Solubilization Method weigh->choose_method add_base Add NaOH solution choose_method->add_base dissolve_cd Dissolve HP-β-CD in Water choose_method->dissolve_cd check_ph Monitor pH add_base->check_ph dissolved_ph Completely Dissolved? check_ph->dissolved_ph dissolved_ph->add_base No adjust_volume_ph Adjust to Final Volume dissolved_ph->adjust_volume_ph filter Filter Solution (0.22 µm) adjust_volume_ph->filter add_drug Add this compound dissolve_cd->add_drug stir Stir for 24h add_drug->stir dissolved_cd Completely Dissolved? stir->dissolved_cd dissolved_cd->stir No adjust_volume_cd Adjust to Final Volume dissolved_cd->adjust_volume_cd adjust_volume_cd->filter end Ready for Use filter->end

Caption: Workflow for preparing aqueous solutions of this compound.

signaling_pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Renal Interstitium Na Na+ NKCC2 NKCC2 Co-transporter Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 reabsorption Ion Reabsorption NKCC2->reabsorption Inhibited by this compound Indacrinone This compound Indacrinone->NKCC2

Caption: Mechanism of action of this compound in the kidney.

Technical Support Center: Deconvoluting the Effects of (-)-Indacrinone from its Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments aimed at deconvoluting the distinct pharmacological effects of (-)-indacrinone and its enantiomer, (+)-indacrinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological effects of each indacrinone (B1671820) enantiomer?

A1: The two enantiomers of indacrinone exhibit distinct and complementary pharmacological activities. The (-)-enantiomer is a potent natriuretic agent, responsible for the drug's diuretic effect.[1][2] Conversely, the (+)-enantiomer possesses a uricosuric effect, meaning it promotes the excretion of uric acid.[1][3] This latter property is particularly noteworthy as it counteracts the hyperuricemia (elevated blood uric acid) often associated with diuretic therapies.[2][4]

Q2: Why is it important to study the enantiomers separately?

A2: Studying the enantiomers of indacrinone separately is crucial for several reasons. Firstly, it allows for a precise understanding of the contribution of each enantiomer to the overall therapeutic effect and side-effect profile of the racemic mixture.[1][5] Secondly, by manipulating the ratio of the enantiomers, it is possible to optimize the therapeutic outcome, achieving a desired level of diuresis while maintaining normal uric acid levels (isouricemia) or even lowering them.[2][4][6][7] Studies have suggested that a 9:1 mixture of the two enantiomers may provide an optimal therapeutic value.[1][5]

Q3: What is the mechanism of action for the diuretic effect of this compound?

A3: this compound is a loop diuretic that primarily acts on the thick ascending limb of the loop of Henle in the kidney.[8] It inhibits the Na-K-2Cl cotransporter, thereby reducing the reabsorption of sodium, potassium, and chloride ions. This inhibition of solute reabsorption leads to an increase in water excretion, resulting in diuresis.[8]

Q4: How does (+)-indacrinone exert its uricosuric effect?

A4: The precise mechanism of the uricosuric effect of (+)-indacrinone is less well-defined in the provided search results. However, it is known to increase the clearance of uric acid by the kidneys.[4][6] This is in contrast to many other diuretics which tend to decrease uric acid excretion.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent diuretic response in animal models. 1. Animal Strain Variability: Different strains of rats or mice can exhibit varying sensitivities to diuretics. 2. Dehydration: Pre-existing dehydration in the animals can mask the diuretic effect. 3. Improper Dosing: Incorrect calculation or administration of the drug dose.1. Standardize Animal Model: Use a single, well-characterized strain of animal for all experiments. 2. Ensure Hydration: Provide free access to water and a standard diet for a defined period before the experiment. Consider a pre-hydration protocol. 3. Verify Dosing: Double-check all calculations for dose preparation. Ensure accurate and consistent administration, for example, by oral gavage or intravenous injection.
Difficulty in accurately measuring uric acid levels. 1. Sample Handling: Improper storage or handling of urine or blood samples can lead to degradation of uric acid. 2. Assay Interference: Components in the sample matrix may interfere with the uric acid assay.1. Standardize Sample Collection: Collect samples at consistent time points. For urine, consider using a metabolic cage for 24-hour collection. Process and store samples according to the assay manufacturer's instructions, typically involving refrigeration or freezing. 2. Validate Assay: Use a validated and specific assay for uric acid measurement. Consider enzymatic methods for higher specificity. Run appropriate controls and standards with each assay.
Unexpected changes in electrolyte balance. 1. Potent Diuretic Effect: The potent diuretic action of this compound can lead to significant excretion of electrolytes like potassium and chloride.[3] 2. Dose of (-)-enantiomer is too high. 1. Monitor Electrolytes: Regularly monitor serum and urine electrolyte levels (Na+, K+, Cl-). 2. Adjust Enantiomer Ratio: If excessive electrolyte loss is observed, consider reducing the dose of the (-)-enantiomer or adjusting the enantiomer ratio in combination studies.
Observed effect does not match the expected effect of the pure enantiomer. 1. Enantiomeric Impurity: The "pure" enantiomer sample may be contaminated with the other enantiomer. 2. In vivo Interconversion: Although not reported for indacrinone, some chiral drugs can undergo in vivo conversion from one enantiomer to the other.1. Verify Enantiomeric Purity: Use a reliable analytical method, such as chiral chromatography (HPLC or SFC), to confirm the enantiomeric purity of your test compounds before starting in vivo experiments. 2. Assess In Vivo Stability: If interconversion is suspected, analyze plasma and urine samples from treated animals using a chiral assay to determine the concentrations of both enantiomers over time.

Quantitative Data Summary

The following tables summarize the quantitative effects of different ratios of indacrinone enantiomers on natriuresis and serum uric acid levels, as reported in clinical studies.

Table 1: Effect of Varying (+):(-) Enantiomer Ratios on 24-hour Urinary Sodium Excretion

Treatment GroupDose (mg)Mean 24-h Urinary Na+ (mEq)
Placebo-Baseline
This compound 10mg + (+)-Indacrinone 40mg50~285
This compound 10mg + (+)-Indacrinone 90mg100~285
This compound 10mg + (+)-Indacrinone 140mg150~285
Hydrochlorothiazide50~285
Data adapted from a study in healthy men on a controlled diet.[6]

Table 2: Effect of Varying (+):(-) Enantiomer Ratios on Serum Uric Acid Levels after 7 Days

Treatment GroupDose (mg)Mean Change in Serum Uric Acid (mg/dL)
Placebo-Baseline
This compound 2.5mg + (+)-Indacrinone 80mg82.5-0.3
This compound 5mg + (+)-Indacrinone 80mg85-0.4
This compound 10mg + (+)-Indacrinone 80mg90+0.2
Placebo-+0.3
Data adapted from a 12-week study in patients with hypertension.[3]

Table 3: Effect of Varying (+):(-) Enantiomer Ratios on Plasma Urate Levels after 7 Days

Treatment GroupDose (mg)Percent Change in Plasma Urate
Hydrochlorothiazide50+8% to +16%
This compound 10mg + (+)-Indacrinone 0mg10+8% to +16%
This compound 10mg + (+)-Indacrinone 10mg20+8% to +16%
This compound 10mg + (+)-Indacrinone 20mg30+8% to +16%
This compound 10mg + (+)-Indacrinone 40mg50~ Isouricemic
This compound 10mg + (+)-Indacrinone 80mg90-13%
Ticrynafen250-41%
Data adapted from a study in healthy men.[4]

Experimental Protocols

Protocol 1: In Vivo Assessment of Diuretic and Uricosuric Effects in a Rodent Model

Objective: To determine the dose-dependent diuretic and uricosuric effects of individual indacrinone enantiomers and their combinations in rats.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound and (+)-Indacrinone (enantiomeric purity >99%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Metabolic cages for urine and feces collection

  • Standard rat chow and drinking water

  • Equipment for blood collection (e.g., tail vein or cardiac puncture)

  • Analytical instruments for measuring sodium, potassium, chloride, and uric acid in urine and serum.

Methodology:

  • Acclimatization: House rats in individual metabolic cages for at least 3 days before the experiment to allow for adaptation. Maintain a 12-hour light/dark cycle and provide free access to standard chow and water.

  • Grouping: Randomly assign rats to different treatment groups (n=6-8 per group), including:

    • Vehicle control

    • This compound (e.g., 1, 3, 10 mg/kg)

    • (+)-Indacrinone (e.g., 10, 30, 90 mg/kg)

    • Combinations of (-)- and (+)-Indacrinone (e.g., 1:4, 1:9 ratios)

  • Dosing: Prepare fresh drug solutions in the vehicle on the day of the experiment. Administer the assigned treatment to each rat via oral gavage.

  • Sample Collection:

    • Urine: Collect urine over a 24-hour period post-dosing. Record the total urine volume.

    • Blood: Collect blood samples at baseline (pre-dose) and at a specified time point post-dose (e.g., 24 hours) via a suitable method.

  • Analysis:

    • Urine: Analyze urine samples for sodium, potassium, chloride, and uric acid concentrations.

    • Blood: Separate serum and analyze for sodium, potassium, chloride, and uric acid concentrations.

  • Data Analysis: Calculate the total excretion of electrolytes and uric acid over the 24-hour period. Compare the results between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Visualizations

Figure 1. Logical relationship of Indacrinone enantiomer effects.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (Metabolic Cages) Start->Acclimatization Grouping Randomized Grouping Acclimatization->Grouping Dosing Oral Gavage Administration (Enantiomers/Vehicle) Grouping->Dosing Collection 24h Urine & Blood Sample Collection Dosing->Collection Analysis Biochemical Analysis (Electrolytes, Uric Acid) Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis End End Data_Analysis->End

Figure 2. In vivo experimental workflow.

Signaling_Pathway cluster_lumen cluster_cell cluster_blood Neg_Indacrinone This compound NaK2Cl Na-K-2Cl Cotransporter Neg_Indacrinone->NaK2Cl Inhibits Lumen Tubular Lumen Cell Thick Ascending Limb Epithelial Cell Blood Bloodstream Na_Lumen Na+ Na_Lumen->NaK2Cl K_Lumen K+ K_Lumen->NaK2Cl Cl_Lumen 2Cl- Cl_Lumen->NaK2Cl Na_Cell Na+ NaK2Cl->Na_Cell K_Cell K+ NaK2Cl->K_Cell Cl_Cell 2Cl- NaK2Cl->Cl_Cell Diuresis Increased Water and Solute Excretion (Diuresis) NaK2Cl->Diuresis Reduced Reabsorption Leads to NaK_ATPase Na/K ATPase Na_Cell->NaK_ATPase NaK_ATPase->K_Cell Na_Blood Na+ NaK_ATPase->Na_Blood K_Blood K+ K_Blood->NaK_ATPase

Figure 3. Mechanism of this compound diuretic action.

References

Validation & Comparative

A Comparative Analysis of the Natriuretic Potency of (-)-Indacrinone and Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the natriuretic potency of two loop diuretics, (-)-Indacrinone and furosemide (B1674285). The information presented is based on available clinical data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these compounds.

Executive Summary

This compound has demonstrated a higher natriuretic potency and a longer duration of action compared to furosemide in clinical studies. Both drugs act as loop diuretics, primarily inhibiting sodium reabsorption in the thick ascending limb of the loop of Henle, a key segment of the nephron involved in urine concentration. While furosemide is a widely established diuretic, the distinct properties of this compound, the pharmacologically active enantiomer of indacrinone (B1671820), present it as a subject of significant interest in diuretic research.

Data Presentation: Natriuretic Effects

A key study directly comparing the oral administration of this compound and furosemide in healthy male subjects provides valuable insights into their relative potencies. The study found that this compound was more potent on a milligram-for-milligram basis.[1]

DrugDose (mg)Mean 24-hour Urinary Sodium Excretion (mEq)
This compound 10~285[2]
Furosemide 40Data not available for direct 24h comparison in the primary study.
Placebo -Baseline

Note: The available data for a direct 24-hour comparison of urinary sodium excretion at equipotent doses is limited in the provided search results. The value for this compound is from a study evaluating various ratios of its enantiomers, where a 10 mg dose of the (-) enantiomer was used.[2] The primary comparative study by Irvin et al. (1980) concluded that indacrinone was more potent but did not provide a side-by-side 24-hour sodium excretion table in the accessible abstract.[1]

Experimental Protocols

The primary clinical trial comparing this compound and furosemide was conducted as a single-dose, crossover study in healthy human volunteers.[1]

Study Design:

  • Subjects: Healthy adult males.

  • Pre-study Diet: Subjects were maintained on a fixed-sodium and potassium diet to ensure stable baseline electrolyte levels.

  • Drug Administration: Single oral doses of this compound and furosemide were administered. The doses for indacrinone ranged from 5 mg to 80 mg, while furosemide was administered in doses of 20 mg, 40 mg, and 80 mg.[1]

  • Data Collection: Urine was collected at specified intervals over a 24-hour period to measure volume and electrolyte concentrations, including sodium. Blood samples were also collected to analyze plasma electrolytes and other relevant parameters.

  • Primary Endpoint: The primary measure of natriuretic potency was the total amount of sodium excreted in the urine over 24 hours.

Signaling Pathways and Mechanisms of Action

Both this compound and furosemide exert their natriuretic effects by inhibiting sodium reabsorption in the renal tubules, specifically in the thick ascending limb of the loop of Henle.

Furosemide:

Furosemide's mechanism is well-established. It binds to the Na+/K+/2Cl- cotransporter (NKCC2) on the apical membrane of epithelial cells in the thick ascending limb. This inhibition prevents the reabsorption of sodium, potassium, and chloride from the tubular fluid into the cells, leading to increased excretion of these ions and, consequently, water.

This compound:

This compound also functions as a loop diuretic, with its primary site of action being the thick ascending limb of the loop of Henle. It inhibits the reabsorption of sodium in this segment.

Below are diagrams illustrating the experimental workflow and the signaling pathways of these two diuretics.

experimental_workflow Experimental Workflow for Comparing Natriuretic Potency cluster_subjects Subject Preparation cluster_intervention Intervention cluster_data_collection Data Collection cluster_analysis Analysis Healthy_Volunteers Healthy Male Volunteers Controlled_Diet Controlled Sodium & Potassium Diet Healthy_Volunteers->Controlled_Diet Drug_Admin Single Oral Dose Administration Controlled_Diet->Drug_Admin Indacrinone This compound (5-80 mg) Drug_Admin->Indacrinone Furosemide Furosemide (20-80 mg) Drug_Admin->Furosemide Urine_Collection 24-hour Urine Collection Indacrinone->Urine_Collection Blood_Sampling Blood Sampling Indacrinone->Blood_Sampling Furosemide->Urine_Collection Furosemide->Blood_Sampling Urine_Analysis Urine Volume & Electrolyte Analysis Urine_Collection->Urine_Analysis Plasma_Analysis Plasma Electrolyte Analysis Blood_Sampling->Plasma_Analysis Natriuretic_Potency Comparison of Natriuretic Potency Urine_Analysis->Natriuretic_Potency Plasma_Analysis->Natriuretic_Potency

Experimental Workflow Diagram

signaling_pathways Mechanism of Action of this compound and Furosemide cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid lumen_label Na Na+ NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Na->NKCC2 Reabsorption K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2 interstitium_label NKCC2->interstitium_label Na+, K+, 2Cl- to blood Indacrinone This compound Indacrinone->NKCC2 Inhibits Furosemide Furosemide Furosemide->NKCC2 Inhibits

Diuretic Signaling Pathway

References

A Comparative Guide to (-)-Indacrinone and Bumetanide for In Vivo Renal Physiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of (-)-Indacrinone and bumetanide (B1668049), two potent loop diuretics utilized in in vivo renal physiology research. We will delve into their mechanisms of action, comparative diuretic and natriuretic efficacy based on available experimental data, and provide standardized experimental protocols for their evaluation.

Introduction

This compound and bumetanide are both classified as loop diuretics, exerting their primary effects on the thick ascending limb of the loop of Henle. However, they possess distinct pharmacological profiles that make them suitable for different research applications. Bumetanide is a well-characterized, high-potency diuretic that specifically targets the Na-K-2Cl cotransporter. In contrast, this compound is the pharmacologically active enantiomer of the racemic compound indacrinone (B1671820) and is notable for its diuretic and unique uricosuric properties, which are attributed to the differential effects of its enantiomers.

Mechanism of Action

Bumetanide

Bumetanide's diuretic effect is mediated through the potent and specific inhibition of the Na-K-2Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1] By binding to the chloride-binding site of this cotransporter, bumetanide blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid into the renal interstitium.[1][2] This inhibition leads to an increased concentration of these ions in the tubular fluid, resulting in a powerful osmotic diuresis and natriuresis. The disruption of ion transport in the thick ascending limb also diminishes the lumen-positive transepithelial potential, which in turn reduces the paracellular reabsorption of divalent cations like calcium (Ca2+) and magnesium (Mg2+).

This compound

This compound, the levorotatory enantiomer of indacrinone, is the primary contributor to the diuretic and natriuretic effects of the racemic mixture.[3] Its principal site of action is the medullary portion of the thick ascending limb of Henle's Loop.[4] Similar to other loop diuretics, it inhibits the reabsorption of sodium and chloride. Studies using in vivo microperfusion in rats have shown that this compound inhibits the reabsorption of both sodium and potassium in the loop of Henle.[5] Interestingly, the (+)-enantiomer of indacrinone has a different primary site of action, targeting the 'cortical diluting segment' or early distal tubule.[4]

A distinguishing feature of indacrinone is the uricosuric effect of its (+)-enantiomer, which counteracts the hyperuricemia often associated with loop diuretic therapy.[3][6] The (-)-enantiomer is significantly more potent as a natriuretic agent than the (+)-enantiomer.[3]

Signaling Pathway Diagrams

bumetanide_pathway cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell cluster_blood Blood Na+ Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Na+->NKCC2 K+ K+ K+->NKCC2 2Cl- 2Cl- 2Cl-->NKCC2 Bumetanide Bumetanide Bumetanide->NKCC2 Inhibits Ions_reabsorbed Na+, K+, 2Cl- Reabsorption NKCC2->Ions_reabsorbed Basolateral_transporters Na+/K+-ATPase Cl- Channel Ions_reabsorbed->Basolateral_transporters ROMK ROMK K+_secretion K+ Secretion ROMK->K+_secretion Ions_to_blood Na+, Cl- to Blood Basolateral_transporters->Ions_to_blood Blood_vessel

Bumetanide's inhibition of the Na-K-2Cl cotransporter (NKCC2).

indacrinone_pathway cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell cluster_blood Blood Na+ Na+ Loop_transporter Na-Cl Cotransport System Na+->Loop_transporter Cl- Cl- Cl-->Loop_transporter Indacrinone This compound Indacrinone->Loop_transporter Inhibits Ion_reabsorption Na+, Cl- Reabsorption Loop_transporter->Ion_reabsorption Basolateral_transporters Na+/K+-ATPase Cl- Channel Ion_reabsorption->Basolateral_transporters Ions_to_blood Na+, Cl- to Blood Basolateral_transporters->Ions_to_blood Blood_vessel

This compound's inhibitory action in the loop of Henle.

Quantitative Data Comparison

Direct in vivo comparative studies between this compound and bumetanide are limited in publicly available literature. The following tables present data from separate studies to provide an indirect comparison of their diuretic and natriuretic effects. It is crucial to note that experimental conditions, such as animal models and drug administration routes, may vary between studies, impacting direct comparability.

Table 1: In Vivo Effects of this compound in Rats

ParameterControlThis compound (5 x 10-4 M in perfusate)% ChangeStudy Reference
Sodium Reabsorption (pmol/min/mm)135 ± 1455 ± 11-59.3%[5]
Potassium Reabsorption (pmol/min/mm)10.1 ± 1.5-2.1 ± 2.4 (Net Secretion)-120.8%[5]

Data from in vivo microperfusion of the loop of Henle in rats.

Table 2: In Vivo Effects of Bumetanide in Humans (Indirect Comparison with Furosemide)

ParameterBumetanide (oral)Furosemide (B1674285) (oral)Potency Ratio (Bumetanide:Furosemide)Study Reference
Onset of Action10-15 minutes (IV)--[7]
Peak Effect50 minutes (IV)--[7]
Duration of Action~240 minutes (IV)--[7]
Equipotent Molar Dosage1401:40[7]

Table 3: Comparative Effects on Urinary Electrolyte Excretion (Human Studies)

DrugChange in Urinary Na+ ExcretionChange in Urinary K+ ExcretionChange in Serum Uric AcidStudy Reference
Indacrinone (oral, multiple doses)Comparable to hydrochlorothiazide (B1673439)Less kaliuresis than hydrochlorothiazide initiallyProgressively decreased[8][9]
Bumetanide (oral)Equipotent to furosemide at 1/40th molar doseSimilar pattern to furosemide-[7]

Experimental Protocols

The following is a generalized protocol for assessing the diuretic activity of compounds like this compound and bumetanide in a rat model. Specific details may need to be optimized for individual studies.

In Vivo Diuretic and Natriuretic Assay in Rats

Objective: To determine and compare the diuretic, natriuretic, and kaliuretic activity of this compound and bumetanide in rats.

Animals: Male Wistar or Sprague-Dawley rats (150-250 g).

Materials:

  • This compound and bumetanide

  • Vehicle (e.g., 0.9% saline, or a suitable solvent for the test compounds)

  • Standard diuretic (e.g., furosemide)

  • Metabolic cages for individual housing and urine collection

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis

Experimental Workflow:

experimental_workflow A Acclimatization & Fasting (18h, water ad libitum) B Group Allocation (Control, Standard, Test Groups) A->B C Oral Hydration (0.9% Saline, e.g., 25 ml/kg) B->C D Drug Administration (Oral Gavage) - Vehicle (Control) - Standard (e.g., Furosemide) - this compound - Bumetanide C->D E Placement in Metabolic Cages D->E F Urine Collection (e.g., at 1, 2, 4, 6, 8, 24 hours) E->F H Urine Volume Measurement F->H I Electrolyte Analysis (Na+, K+) F->I G Data Analysis H->G I->G

Workflow for in vivo diuretic assay in rats.

Procedure:

  • Acclimatization and Fasting: Acclimatize rats to metabolic cages for at least 24 hours before the experiment. Fast the animals for 18 hours with free access to water.[10]

  • Grouping: Randomly divide the rats into experimental groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: Standard diuretic (e.g., Furosemide, 10 mg/kg)

    • Group 3: this compound (various doses)

    • Group 4: Bumetanide (various doses)

  • Hydration: Administer a priming dose of 0.9% saline (e.g., 25 ml/kg) orally to all animals to ensure a uniform state of hydration and promote urine flow.[11]

  • Drug Administration: Immediately after hydration, administer the respective test compounds, standard, or vehicle by oral gavage.

  • Urine Collection: Place the animals individually in metabolic cages and collect urine at predetermined intervals (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Measurements:

    • Record the total volume of urine for each collection period.

    • Analyze the concentration of Na+ and K+ in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the total urine output, and total Na+ and K+ excretion for each group. Compare the effects of this compound and bumetanide with the control and standard groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Conclusion

Both this compound and bumetanide are potent loop diuretics that are valuable tools for in vivo renal physiology research. Bumetanide offers a highly specific and potent inhibition of the Na-K-2Cl cotransporter, making it an excellent choice for studies focused on the function of the thick ascending limb. This compound provides a unique profile with its combined diuretic and uricosuric properties, which can be particularly relevant for studies investigating the interplay between renal electrolyte handling and uric acid homeostasis. The choice between these two agents will ultimately depend on the specific research question and the desired pharmacological profile. The provided experimental protocol offers a standardized framework for the in vivo evaluation and comparison of these and other diuretic compounds.

References

Validating the Specificity of (-)-Indacrinone in Kidney Tissue Preparations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (-)-Indacrinone's performance with alternative loop diuretics, supported by experimental data. Detailed methodologies for key experiments are outlined to assist in the validation of its specificity in kidney tissue preparations.

Introduction to this compound

This compound is the pharmacologically active enantiomer of Indacrinone (B1671820), a loop diuretic known for its natriuretic effects.[1] Its primary mechanism of action is the inhibition of the Na-K-Cl cotransporter 2 (NKCC2) in the apical membrane of the thick ascending limb of the loop of Henle in the kidney.[2] This inhibition leads to a reduction in the reabsorption of sodium, potassium, and chloride ions, resulting in increased urinary output.[2][3] Unlike its (+) enantiomer, which is primarily responsible for the drug's uricosuric (uric acid excretion) effects, the (-) enantiomer is the key driver of diuresis.[4][5]

Comparative Performance with Alternatives

The specificity and potency of this compound can be benchmarked against other well-established loop diuretics that also target the NKCC2 transporter. The following table summarizes key quantitative data for comparing this compound with common alternatives like Furosemide and Bumetanide.

Compound Target IC50 / Effective Concentration Primary Effect Key Characteristics
This compound NKCC2Significant inhibition at 5 x 10⁻⁴ M[3]Natriuresis[4]The natriuretic activity resides predominantly in this enantiomer.[6]
Furosemide NKCC1 and NKCC2~7 µM (on rat NKCC2)Potent DiuresisOne of the most commonly prescribed loop diuretics.
Bumetanide NKCC1 and NKCC2~4 µM (on human NKCC2A)Potent DiuresisShows little to no selectivity between NKCC1 and activated NKCC2.[7]
Ethacrynic Acid NKCC2Not specifiedDiuresisA phenoxyacetic acid derivative, similar to Indacrinone.[2]

Experimental Protocols

Validating the specificity of this compound in kidney tissue preparations requires robust experimental protocols. Below are detailed methodologies for key in-vitro and ex-vivo experiments.

Protocol 1: In-Vitro Inhibition of NKCC2 in Isolated Renal Tubules

This protocol assesses the direct inhibitory effect of this compound on NKCC2 activity in isolated thick ascending limb (TAL) tubules.

1. Isolation of Renal Tubules:

  • Anesthetize a laboratory animal (e.g., rabbit or rat) in accordance with institutional guidelines.
  • Perfuse the kidneys with a cold, sterile physiological salt solution (e.g., Hanks' Balanced Salt Solution) containing collagenase.
  • Excise the kidneys and dissect the cortex and outer medulla on a cold plate.
  • Gently tease apart the tissue to release individual tubules.
  • Isolate TAL segments under a dissecting microscope based on their characteristic morphology.

2. Measurement of Ion Flux:

  • Transfer isolated TAL tubules to a perfusion chamber on the stage of an inverted microscope.
  • Perfuse the lumen of the tubule with a physiological solution containing a fluorescent ion indicator (e.g., a sodium-sensitive or chloride-sensitive dye).
  • Bathe the tubule in a similar physiological solution.
  • Measure baseline intracellular ion concentrations using fluorescence microscopy.
  • Introduce this compound and its alternatives (e.g., Furosemide, Bumetanide) at various concentrations to the luminal perfusate.
  • Record the changes in intracellular fluorescence to determine the rate of ion transport inhibition.

3. Data Analysis:

  • Calculate the initial rate of ion flux for each experimental condition.
  • Plot the percentage of inhibition of ion flux against the logarithm of the drug concentration.
  • Determine the half-maximal inhibitory concentration (IC50) for each compound by fitting the data to a dose-response curve.

Protocol 2: Ex-Vivo Kidney Slice Preparation and Analysis

This protocol evaluates the effect of this compound on the overall function of intact kidney tissue.

1. Kidney Slice Preparation:

  • Humanely euthanize a laboratory animal and rapidly excise the kidneys.
  • Prepare thin (200-300 µm) kidney slices using a vibratome or a similar tissue slicer in ice-cold physiological buffer.
  • Transfer the slices to a chamber containing oxygenated physiological salt solution at 37°C.

2. Assessment of Diuretic Effect:

  • Equilibrate the kidney slices in the oxygenated buffer.
  • Add this compound or alternative diuretics to the incubation medium at desired concentrations.
  • Collect samples of the incubation medium at various time points.
  • Analyze the samples for changes in the concentration of key electrolytes (Na+, K+, Cl-) using ion-selective electrodes or flame photometry.

3. Measurement of Cellular Viability:

  • At the end of the experiment, assess the viability of the kidney slices using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the medium to ensure the observed effects are not due to cytotoxicity.

Visualizing Pathways and Workflows

Signaling Pathway of this compound in the Thick Ascending Limb

The following diagram illustrates the mechanism of action of this compound on the Na-K-Cl cotransporter (NKCC2) in a renal tubule epithelial cell.

Mechanism of this compound Action cluster_blood Lumen Tubular Lumen Cell TAL Epithelial Cell Na_out Na+ Cell->Na_out 3 Na+ ROMK ROMK Cell->ROMK K+ ClC_Kb ClC-Kb Cell->ClC_Kb Cl- Blood Bloodstream K_out K+ Blood->K_out 2 K+ NKCC2 NKCC2 (Na-K-Cl Cotransporter) NKCC2->Cell Ion Reabsorption Indacrinone This compound Indacrinone->NKCC2 Inhibits Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2 NaK_ATPase Na+/K+ ATPase Na_out->NaK_ATPase K_out->NaK_ATPase Cl_out Cl- NaK_ATPase->Blood ROMK->Lumen Recycling ClC_Kb->Blood

Caption: this compound inhibits NKCC2, blocking ion reabsorption in the TAL.

Experimental Workflow for Specificity Validation

The following diagram outlines the logical flow of experiments to validate the specificity of this compound.

Workflow for Validating this compound Specificity start Start: Hypothesis This compound specifically inhibits NKCC2 invitro In-Vitro Studies: Isolated Renal Tubules start->invitro exvivo Ex-Vivo Studies: Kidney Slices start->exvivo ion_flux Measure Ion Flux (Na+, K+, Cl-) invitro->ion_flux ic50 Determine IC50 vs. Alternatives ion_flux->ic50 comparison Comparative Analysis ic50->comparison electrolyte Measure Electrolyte Changes in Medium exvivo->electrolyte viability Assess Cellular Viability (MTT / LDH) electrolyte->viability viability->comparison conclusion Conclusion: Validate Specificity and Potency comparison->conclusion

Caption: A stepwise approach to validating this compound's specificity.

References

Validating (-)-Indacrinone Target Binding: A Comparative Guide to Biochemical Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biochemical assays for validating the binding of (-)-indacrinone and its alternatives to the urate transporter 1 (URAT1). Supported by experimental data, this document details methodologies for key validation assays and visualizes the underlying biological and experimental processes.

This compound is a diuretic agent that also exhibits a uricosuric effect, meaning it enhances the excretion of uric acid. This latter property is primarily attributed to the inhibition of the urate transporter 1 (URAT1), a key protein in the kidneys responsible for uric acid reabsorption. Validating the binding of this compound and other potential uricosuric agents to URAT1 is a critical step in the development of therapies for hyperuricemia and gout.

Comparative Performance of URAT1 Inhibitors

CompoundIC50 (µM)Assay Type
This compound Not Reported-
Benzbromarone0.22 - 14.3Radiolabeled Uric Acid Uptake / Fluorescence-Based
Lesinurad3.5 - 7.18Radiolabeled Uric Acid Uptake
Probenecid13.23 - 42Radiolabeled Uric Acid Uptake
Verinurad0.025Radiolabeled Uric Acid Uptake
Dotinurad< 0.05Not Specified
Febuxostat36.1Fluorescence-Based

Signaling Pathway and Experimental Workflows

To understand the context of these biochemical assays, it is essential to visualize the role of URAT1 in uric acid reabsorption and the general workflow for inhibitor screening.

URAT1_Pathway URAT1-Mediated Uric Acid Reabsorption Pathway cluster_lumen Renal Tubule Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Uric Acid_lumen Uric Acid URAT1 URAT1 Transporter Uric Acid_lumen->URAT1 Reabsorption Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Uric Acid_blood Uric Acid Uric Acid_cell->Uric Acid_blood Efflux via other transporters Anion_in Intracellular Anion (e.g., Lactate) Anion_in->URAT1 Exchange Indacrinone This compound Indacrinone->URAT1 Inhibition

URAT1-Mediated Uric Acid Reabsorption Pathway

The development of a robust biochemical assay to validate target binding is a structured process. The following diagram illustrates a typical workflow for screening and validating URAT1 inhibitors.

Assay_Workflow General Workflow for URAT1 Inhibition Assay A Cell Line Preparation (e.g., HEK293 expressing URAT1) C Assay Execution (Incubation of cells, compound, and substrate) A->C B Compound Preparation (Serial dilutions of test compounds) B->C D Signal Detection (Radioactivity or Fluorescence) C->D E Data Analysis (Calculation of % inhibition and IC50) D->E F Hit Validation & Lead Optimization E->F

General Workflow for URAT1 Inhibition Assay

Experimental Protocols

Two primary types of in vitro assays are commonly employed to assess the inhibitory activity of compounds against URAT1: radiolabeled uric acid uptake assays and fluorescence-based assays.

Protocol 1: Radiolabeled Uric Acid Uptake Assay

This method directly measures the uptake of radiolabeled uric acid into cells overexpressing URAT1 and is considered a gold standard for quantifying inhibitor potency.

1. Cell Culture and Plating:

  • Culture Human Embryonic Kidney (HEK293) cells stably or transiently expressing human URAT1 (hURAT1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

  • Seed the cells into 24- or 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay.

2. Assay Procedure:

  • On the day of the assay, wash the cell monolayers with a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Prepare serial dilutions of the test compound (e.g., this compound) and known inhibitors (e.g., benzbromarone) in the assay buffer.

  • Add the compound dilutions to the cells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate the uptake reaction by adding a solution containing [14C]-labeled uric acid to each well.

  • Allow the uptake to proceed for a predetermined time (typically 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

3. Quantification and Data Analysis:

  • Lyse the cells in a buffer compatible with scintillation counting.

  • Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the data to the protein concentration of each well.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.

Protocol 2: Fluorescence-Based URAT1 Inhibition Assay

This assay offers a non-radioactive alternative, often with higher throughput, using a fluorescent substrate that is transported by URAT1.

1. Cell Culture and Plating:

  • Follow the same procedure as for the radiolabeled assay, using HEK293 cells expressing hURAT1.

2. Assay Procedure:

  • Wash the cells with a pre-warmed physiological buffer.

  • Add serial dilutions of the test compounds and pre-incubate for 10-20 minutes at 37°C.

  • Initiate the transport by adding the fluorescent substrate, such as 6-carboxyfluorescein (B556484) (6-CFL), to each well.

  • Incubate for a defined period to allow for substrate uptake.

  • Terminate the reaction by washing the cells with ice-cold buffer.

3. Quantification and Data Analysis:

  • Lyse the cells.

  • Measure the intracellular fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the radiolabeled assay.

Conclusion

The validation of this compound's binding to its target, URAT1, can be effectively achieved through established biochemical assays. While specific IC50 values for this compound are not prominently reported, the detailed protocols for radiolabeled and fluorescence-based assays provided herein offer a robust framework for its characterization. By comparing its performance against a panel of known URAT1 inhibitors with established potencies, researchers can accurately position this compound and novel compounds in the landscape of uricosuric agents. The provided workflows and pathway diagrams serve as a guide for the logical progression of experiments, from initial screening to lead optimization, in the pursuit of new therapies for hyperuricemia and gout.

Cross-Reactivity of (-)-Indacrinone with Renal Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the renal transporter interaction profile of (-)-indacrinone. Due to the investigational nature and age of this compound, quantitative cross-reactivity data from broad transporter screening panels are limited. This document synthesizes the available information on its primary activity and known effects on renal physiology, offering a qualitative comparison and outlining modern experimental protocols for assessing such interactions.

Introduction to this compound

Indacrinone (B1671820) is a chiral phenoxyacetic acid derivative that was investigated as a loop diuretic. The racemic mixture contains two enantiomers with distinct pharmacological profiles. The (-)-enantiomer is a potent natriuretic agent, responsible for the drug's primary diuretic effect.[1][2] Conversely, the (+)-enantiomer exhibits a uricosuric effect, meaning it promotes the excretion of uric acid.[1][2][3] This unique combination was explored to develop a diuretic that would not cause hyperuricemia (high uric acid), a common side effect of many diuretics.[1] The diuretic action of this compound is attributed to the inhibition of sodium and potassium reabsorption in the loop of Henle.[4]

Qualitative Comparison of Renal Transporter Interactions

Given the lack of specific IC50 data for this compound against a wide array of renal transporters, the following table summarizes its known or inferred interactions based on its physiological effects. The primary target for loop diuretics like this compound is the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle. The uricosuric effect of the (+)-enantiomer is likely mediated by inhibition of urate transporters such as URAT1 in the proximal tubule.

Transporter FamilyTransporterRole in Renal FunctionInteraction with this compoundInteraction with (+)-IndacrinoneInferred Effect of this compound
Solute Carrier (SLC) NKCC2 (SLC12A1)Na+, K+, Cl- reabsorption in the loop of HenlePrimary Target Weak InhibitorInhibition (Diuresis)
Solute Carrier (SLC) URAT1 (SLC22A12)Urate reabsorption in the proximal tubuleWeak InhibitorInhibitor Minor contribution to uricosuria
Solute Carrier (SLC) OATs (e.g., OAT1, OAT3)Secretion of organic anionsNot well characterizedNot well characterizedPotential for interaction, as indacrinone is an organic acid
Solute Carrier (SLC) OCTs (e.g., OCT2)Secretion of organic cationsNot well characterizedNot well characterizedUnlikely to have significant interaction

Signaling and Interaction Pathway

The diagram below illustrates the distinct primary actions of the two enantiomers of indacrinone on different segments of the nephron and their respective transporters.

Indacrinone This compound NKCC2 NKCC2 Transporter Indacrinone->NKCC2  Inhibits URAT1 URAT1 Transporter Indacrinone->URAT1 Weakly Inhibits Diuresis Increased Na+, K+, Cl- Excretion (Diuresis) NKCC2->Diuresis Leads to Uricosuria Increased Uric Acid Excretion (Uricosuria) URAT1->Uricosuria Contributes to A 1. Seed Transfected & Mock Cells in 96-well Plate B 2. Culture for 24 hours A->B C 3. Wash Cells with Assay Buffer B->C D 4. Pre-incubate with Test Compound/Controls C->D E 5. Add Fluorescent Substrate (Initiate Uptake) D->E F 6. Incubate at 37°C (e.g., 10 min) E->F G 7. Stop Uptake by Washing with Cold Buffer F->G H 8. Lyse Cells G->H I 9. Read Fluorescence on Plate Reader H->I J 10. Data Analysis: Calculate IC50 I->J

References

Is (-)-Indacrinone a more specific inhibitor than other loop diuretics?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loop diuretics are a cornerstone in the management of fluid overload states, primarily by inhibiting the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle. This guide provides a detailed comparison of (-)-Indacrinone with other commonly used loop diuretics, such as furosemide (B1674285), bumetanide (B1668049), and torsemide. A unique feature of indacrinone (B1671820) is its chiral nature, with its enantiomers possessing distinct pharmacological activities. The (-)-enantiomer is principally responsible for the diuretic effect, while the (+)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid. This contrasts with other loop diuretics which can lead to hyperuricemia.[1][2][3][4] This guide will delve into the available experimental data to objectively assess whether this compound offers greater specificity as an inhibitor compared to its counterparts.

Comparative Analysis of Inhibitory Potency and Clinical Efficacy

In Vitro Inhibitory Potency of Common Loop Diuretics

The following table summarizes the pIC50 (-logIC50) values for furosemide, bumetanide, and piretanide (B1678445), demonstrating their inhibitory activity on NKCC2 and activated NKCC1. Higher pIC50 values indicate greater potency.

DiureticTargetpIC50
Bumetanide mTAL NKCC26.48
Erythrocyte NKCC16.48
Thymocyte NKCC16.47
Piretanide mTAL NKCC25.97
Erythrocyte NKCC15.99
Thymocyte NKCC16.29
Furosemide mTAL NKCC25.15
Erythrocyte NKCC15.04
Thymocyte NKCC15.21
Data from Hannaert et al., 2002.[5]

This data suggests that bumetanide is the most potent inhibitor among the three, followed by piretanide and then furosemide. Notably, for each of these drugs, the inhibitory potency against NKCC2 and activated NKCC1 is nearly identical, indicating a lack of selectivity between these two isoforms when NKCC1 is in its activated state.[5]

Clinical and In Vivo Comparison of this compound

While direct in vitro inhibitory data for this compound is lacking, in vivo and clinical studies provide a basis for comparing its diuretic efficacy with other loop diuretics.

FeatureThis compoundFurosemideBumetanide
Primary Diuretic Enantiomer (-) enantiomer[2][6]N/AN/A
Relative Potency (Clinical) More potent than furosemide[1]Standard reference40-50 times more potent than furosemide[7]
Duration of Action Longer than furosemide[1]ShorterSimilar to furosemide
Effect on Uric Acid Uricosuric (promotes excretion)[1][3][4]Can cause hyperuricemia (retention)[1]Can cause hyperuricemia
Primary Site of Action Loop of Henle and distal tubule[6]Loop of HenleLoop of Henle
Effect on Potassium Excretion Less kaliuresis for a given natriuresis compared to furosemide[1]Standard kaliuresisMay have a less potent kaliuretic effect compared to furosemide[8]

Studies in healthy men have shown that racemic indacrinone has a greater natriuretic potency and a longer duration of action compared to furosemide.[1] Furthermore, microperfusion studies in rats have demonstrated that the (-)-enantiomer of indacrinone is significantly more effective at inhibiting sodium and potassium reabsorption in the loop of Henle than the (+)-enantiomer.[6]

Specificity of this compound

The concept of "specificity" for this compound can be viewed from two perspectives: its selectivity for the target transporter (NKCC2 vs. NKCC1) and its unique pharmacological profile due to its enantiomeric properties.

As indicated by the study from Hannaert et al. (2002), loop diuretics like furosemide and bumetanide show little to no selectivity between NKCC2 and activated NKCC1.[5] While direct data for this compound is unavailable, it is plausible that it shares this characteristic with other loop diuretics.

However, the most remarkable aspect of indacrinone's specificity lies in the distinct and complementary actions of its enantiomers. The (-)-enantiomer provides the desired diuretic effect by inhibiting sodium reabsorption in the nephron.[6] Concurrently, the (+)-enantiomer acts as a uricosuric agent, counteracting the potential for hyperuricemia, a common side effect of other loop diuretics.[1][2][3][4] This unique profile suggests that a carefully balanced ratio of the two enantiomers could offer a therapeutic advantage by providing potent diuresis with a reduced risk of altering uric acid levels.

Experimental Protocols

In Vitro Measurement of Na-K-Cl Cotransporter Inhibition (Rubidium Flux Assay)

This protocol is adapted from methodologies described for assessing the activity of Na-K-Cl cotransporters.

1. Cell Culture:

  • Culture a suitable cell line endogenously expressing the target cotransporter (e.g., HEK293 cells for NKCC1) or a cell line stably transfected with the specific isoform of interest (e.g., LLC-PK1 cells expressing NKCC2).

  • Grow cells to confluence in appropriate culture medium in 96-well plates.

2. Assay Buffer Preparation:

  • Normal Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.8 MgSO₄, 0.4 KH₂PO₄, 0.3 Na₂HPO₄, 5.6 glucose, and 10 HEPES, pH 7.4.

  • Stimulation Buffer: Normal buffer with the addition of ⁸⁶RbCl (a radioactive tracer for K⁺) at a final concentration of 1-2 µCi/mL.

3. Inhibition Assay:

  • Wash the confluent cell monolayers twice with the normal buffer.

  • Pre-incubate the cells for 15-30 minutes at 37°C with various concentrations of the test compounds (e.g., this compound, furosemide, bumetanide) or vehicle control. Include a condition with a high concentration of bumetanide (e.g., 100 µM) to determine the bumetanide-sensitive component of the flux, which represents NKCC activity.

  • After pre-incubation, aspirate the buffer and add the stimulation buffer containing the respective test compounds.

  • Incubate for a short period (e.g., 2-5 minutes) at 37°C to allow for ⁸⁶Rb⁺ uptake.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold normal buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

4. Data Analysis:

  • Calculate the bumetanide-sensitive ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a high concentration of bumetanide from the total uptake.

  • Plot the percentage of inhibition of bumetanide-sensitive ⁸⁶Rb⁺ uptake against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Clinical Evaluation of Diuretic and Natriuretic Effects

This protocol is a generalized representation of clinical studies conducted to evaluate diuretic efficacy in healthy volunteers.

1. Subject Recruitment and Diet Control:

  • Recruit healthy male volunteers.

  • For a set period before and during the study, place subjects on a controlled diet with fixed sodium and potassium intake (e.g., 150 mmol Na⁺/day, 60 mmol K⁺/day) to ensure a stable baseline.

2. Study Design:

  • Employ a randomized, double-blind, crossover design.

  • Each subject receives a single oral dose of the test diuretic (e.g., this compound), a comparator diuretic (e.g., furosemide), and a placebo, with a washout period between each treatment.

3. Sample Collection and Measurements:

  • Collect urine samples at regular intervals (e.g., every 2 hours for the first 8 hours, then in 4-hour blocks up to 24 hours) post-dosing.

  • Measure the volume of each urine sample.

  • Analyze urine samples for sodium, potassium, and creatinine (B1669602) concentrations using standard laboratory methods.

  • Collect blood samples at baseline and at specified time points post-dosing to measure plasma electrolytes and uric acid levels.

4. Data Analysis:

  • Calculate the cumulative urinary excretion of sodium and potassium over the 24-hour period for each treatment.

  • Compare the diuretic (urine volume) and natriuretic (sodium excretion) responses between the different treatments using appropriate statistical tests (e.g., ANOVA).

  • Assess the effect of each treatment on plasma uric acid levels.

Signaling Pathways

The primary mechanism of action of loop diuretics is the direct inhibition of the Na-K-Cl cotransporter. However, the activity of this transporter is also regulated by intracellular signaling cascades, and loop diuretics can have effects beyond direct transporter inhibition.

Primary Mechanism: Inhibition of the Na-K-Cl Cotransporter (NKCC2)

Loop diuretics bind to the transmembrane domain of the NKCC2 transporter on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. This binding competitively inhibits the transport of Na⁺, K⁺, and Cl⁻ from the tubular fluid into the cell, leading to increased urinary excretion of these ions and water.

G cluster_lumen Tubular Lumen cluster_cell Renal Epithelial Cell Loop Diuretic Loop Diuretic NKCC2 NKCC2 Loop Diuretic->NKCC2 Inhibits Na+ Na+ Na+->NKCC2 Transport K+ K+ K+->NKCC2 Transport 2Cl- 2Cl- 2Cl-->NKCC2 Transport

Caption: Mechanism of loop diuretic inhibition of the NKCC2 transporter.

Regulation of NKCC Activity by the WNK-SPAK/OSR1 Pathway

The activity of NKCC transporters is regulated by a phosphorylation cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1). Hypotonic stress or low intracellular chloride levels activate WNK kinases, which in turn phosphorylate and activate SPAK/OSR1. Activated SPAK/OSR1 then phosphorylates specific serine and threonine residues on the N-terminal domain of NKCC1 and NKCC2, increasing their transport activity.

G Hypotonic Stress Hypotonic Stress WNK WNK Hypotonic Stress->WNK Activates SPAK/OSR1 SPAK/OSR1 WNK->SPAK/OSR1 Phosphorylates & Activates NKCC NKCC1/2 SPAK/OSR1->NKCC Phosphorylates & Activates Increased Ion Influx Increased Ion Influx NKCC->Increased Ion Influx

Caption: WNK-SPAK/OSR1 signaling pathway regulating NKCC activity.

Stimulation of Prostacyclin Secretion

Some studies suggest that loop diuretics can stimulate the release of prostacyclin (PGI₂), a potent vasodilator, from endothelial and renal epithelial cells. This effect is independent of their diuretic action and may contribute to their acute hemodynamic effects.

G Loop Diuretic Loop Diuretic Endothelial/Renal Epithelial Cell Endothelial/Renal Epithelial Cell Loop Diuretic->Endothelial/Renal Epithelial Cell Stimulates Prostacyclin (PGI2) Secretion Prostacyclin (PGI2) Secretion Endothelial/Renal Epithelial Cell->Prostacyclin (PGI2) Secretion Vasodilation Vasodilation Prostacyclin (PGI2) Secretion->Vasodilation

Caption: Stimulation of prostacyclin secretion by loop diuretics.

Conclusion

Based on the available evidence, this compound presents a unique profile among loop diuretics. While it is a potent diuretic, likely acting through the inhibition of NKCC2 similarly to other drugs in its class, its claim to greater "specificity" is not derived from a higher selectivity for NKCC2 over NKCC1, as direct comparative data is lacking. Instead, the specificity of indacrinone lies in the distinct pharmacological actions of its enantiomers. The diuretic activity of the (-)-enantiomer is complemented by the uricosuric effect of the (+)-enantiomer, offering a potential clinical advantage by mitigating the risk of hyperuricemia associated with other loop diuretics. Therefore, while not necessarily more specific in its direct interaction with the primary transporter target compared to other loop diuretics, the combined action of its enantiomers provides a more specific and potentially safer overall therapeutic effect. Further in vitro studies are warranted to definitively characterize the inhibitory potency and selectivity of this compound on NKCC1 and NKCC2.

References

Comparative Analysis of (-)-Indacrinone's Effects on Na-K-Cl Cotransporter Isoforms NKCC1 and NKCC2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Na-K-Cl Cotransporter Isoforms

The Na-K-Cl cotransporters are integral membrane proteins that mediate the electroneutral transport of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane. Two primary isoforms have been identified:

  • NKCC1: This isoform is ubiquitously expressed in a wide range of tissues and is often referred to as the "housekeeping" isoform. It plays crucial roles in cell volume regulation and in secretory epithelia.

  • NKCC2: This isoform is predominantly found in the kidney, specifically in the apical membrane of the thick ascending limb of the loop of Henle.[1] It is the primary target of loop diuretics and plays a critical role in renal salt reabsorption.

(-)-Indacrinone: The Active Natriuretic Agent

Indacrinone (B1671820) is a chiral diuretic, and its pharmacological activity is primarily attributed to its (-)-enantiomer.[2] this compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter in the loop of Henle, leading to increased excretion of sodium, potassium, and chloride, and consequently, water.[3][4]

Comparative Effects of this compound on NKCC1 and NKCC2

Direct quantitative data comparing the IC50 values of this compound for NKCC1 and NKCC2 is currently lacking in published research. However, existing evidence allows for a qualitative inference of its isoform selectivity.

Studies have shown that this compound is significantly more effective than its (+)-enantiomer in inhibiting the reabsorption of sodium and potassium in the loop of Henle, where NKCC2 is the key transporter.[4] This suggests a potent inhibitory action of this compound on NKCC2. While loop diuretics are known to inhibit both NKCC1 and NKCC2, some studies with other loop diuretics, such as bumetanide, have indicated a higher affinity for NKCC2 over NKCC1.[5] It is plausible that this compound shares this characteristic, though further investigation is required for confirmation.

Table 1: Qualitative Comparison of this compound Effects on NKCC Isoforms

FeatureNKCC1NKCC2
Primary Location Ubiquitous (e.g., secretory epithelia, neurons)Kidney (thick ascending limb of Henle's loop)[1]
Primary Function Cell volume regulation, ion homeostasis, secretionRenal salt reabsorption[1]
Effect of this compound Inhibition (presumed)Potent Inhibition (inferred from diuretic effect in the loop of Henle)[4]
Quantitative Data (IC50) Not available in searched literatureNot available in searched literature

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound's effects on NKCC1 and NKCC2, the following detailed experimental protocols are provided. These methods can be employed to determine the half-maximal inhibitory concentration (IC50) for each isoform.

⁸⁶Rb⁺ Uptake Assay for NKCC Activity

This radioisotope flux assay is a well-established method for measuring the activity of Na-K-Cl cotransporters. ⁸⁶Rb⁺ is used as a tracer for K⁺.

Materials:

  • Cells stably expressing either human NKCC1 or NKCC2 (e.g., HEK-293 or Xenopus oocytes)

  • Cell culture medium and reagents

  • Balanced salt solution (BSS): 130 mM NaCl, 5 mM RbCl, 1 mM MgCl₂, 1 mM CaCl₂, 20 mM HEPES, 5 mM glucose, pH 7.4

  • Isotope-free wash buffer (ice-cold)

  • Lysis buffer (e.g., 1% SDS)

  • ⁸⁶RbCl (radioisotope)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Scintillation counter and vials

Procedure:

  • Cell Culture: Plate the NKCC1- and NKCC2-expressing cells in separate multi-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with BSS and then pre-incubate them for 10-15 minutes at 37°C in BSS containing varying concentrations of this compound. Include a vehicle control (DMSO).

  • Flux Initiation: Initiate the ion flux by adding BSS containing ⁸⁶RbCl (1-2 µCi/mL) and the corresponding concentration of this compound to each well. The uptake period should be short (e.g., 2-5 minutes) to measure the initial rate of transport.

  • Flux Termination: Rapidly terminate the uptake by aspirating the radioactive medium and washing the cells three times with ice-cold wash buffer.

  • Cell Lysis: Lyse the cells by adding the lysis buffer to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the bumetanide-sensitive component of ⁸⁶Rb⁺ uptake by subtracting the uptake in the presence of a saturating concentration of a known NKCC inhibitor (e.g., bumetanide) from the total uptake. Plot the percentage of inhibition of bumetanide-sensitive ⁸⁶Rb⁺ uptake against the concentration of this compound. Fit the data to a dose-response curve to calculate the IC50 value for each isoform.

Fluorescence-Based Ion Flux Assay

This high-throughput method utilizes ion-sensitive fluorescent dyes to measure the influx of ions like thallium (Tl⁺), a K⁺ surrogate.

Materials:

  • Cells stably expressing either human NKCC1 or NKCC2

  • Fluorescent ion indicator dye (e.g., a thallium-sensitive dye)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Stimulus solution containing Tl⁺

  • This compound stock solution

  • Fluorescence plate reader

Procedure:

  • Cell Plating and Dye Loading: Plate the cells in a black-walled, clear-bottom multi-well plate. Load the cells with the fluorescent ion indicator dye according to the manufacturer's instructions.

  • Inhibitor Incubation: Replace the dye-loading solution with the assay buffer containing varying concentrations of this compound or vehicle control and incubate for a specified period.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Flux Initiation: Inject the Tl⁺-containing stimulus solution into each well to initiate the ion influx.

  • Kinetic Reading: Immediately start recording the fluorescence intensity over time. The rate of fluorescence increase corresponds to the rate of Tl⁺ influx.

  • Data Analysis: Calculate the initial rate of fluorescence change for each concentration of this compound. Plot the percentage of inhibition of the influx rate against the inhibitor concentration and fit the data to determine the IC50 values.

Visualizing Experimental Workflow and Signaling

To further clarify the experimental process and the broader context of NKCC regulation, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis start Plate NKCC1 and NKCC2 expressing cells culture Culture to confluency start->culture preincubate Pre-incubate with This compound culture->preincubate flux Initiate ion flux (⁸⁶Rb⁺ or Tl⁺) preincubate->flux terminate Terminate flux (wash with cold buffer) flux->terminate lyse Cell Lysis terminate->lyse measure Measure signal (Scintillation or Fluorescence) lyse->measure plot Plot % Inhibition vs. [this compound] measure->plot calculate Calculate IC50 values plot->calculate compare Compare IC50 for NKCC1 vs. NKCC2 calculate->compare

Caption: Experimental workflow for determining the IC50 of this compound on NKCC1 and NKCC2.

NKCC_Regulation cluster_membrane Plasma Membrane cluster_regulation Regulation NKCC NKCC1 / NKCC2 ions_in Na⁺, K⁺, 2Cl⁻ (Intracellular) NKCC->ions_in Transport ions_out Na⁺, K⁺, 2Cl⁻ (Extracellular) ions_out->NKCC Binding stimuli Hormones, Cell Shrinkage kinases WNK/SPAK Kinases stimuli->kinases p_NKCC Phosphorylated NKCC (Active) kinases->p_NKCC Phosphorylation phosphatases Phosphatases dp_NKCC Dephosphorylated NKCC (Inactive) phosphatases->dp_NKCC Dephosphorylation p_NKCC->dp_NKCC indacrinone This compound indacrinone->NKCC Inhibition

Caption: Simplified signaling pathway for the regulation of Na-K-Cl cotransporter activity.

Conclusion

While direct quantitative evidence is pending, the available literature suggests that this compound is a potent inhibitor of the renal Na-K-Cl cotransporter, NKCC2. To definitively establish the isoform selectivity of this compound, further experimental investigation is necessary. The protocols outlined in this guide provide a robust framework for researchers to determine the IC50 values of this compound for both NKCC1 and NKCC2, thereby contributing valuable data to the field of diuretic pharmacology and ion transporter research.

References

A Comparative Analysis of the Uricosuric Effects of Indacrinone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Indacrinone (B1671820), a potent loop diuretic, exhibits a fascinating stereoselectivity in its pharmacological profile. The racemic mixture of indacrinone is comprised of two enantiomers, (+)-indacrinone and (-)-indacrinone, which possess distinct diuretic and uricosuric properties. This guide provides a comparative analysis of these enantiomers, supported by experimental data, to elucidate their differential effects on uric acid excretion.

Differential Pharmacological Profile of Indacrinone Enantiomers

The diuretic and natriuretic (sodium excretion) activities of indacrinone are predominantly attributed to the (-)-enantiomer.[1][2] Conversely, the (+)-enantiomer is primarily responsible for the drug's uricosuric effect, promoting the excretion of uric acid.[3][4] While both enantiomers demonstrate some level of uricosuric activity, the (+)-enantiomer is significantly more potent in this regard.[5] This separation of activities allows for the manipulation of the enantiomeric ratio to optimize the therapeutic effect, aiming for a diuretic that does not cause the hyperuricemia often associated with other diuretics.[1][5]

Quantitative Comparison of Uricosuric and Diuretic Effects

Clinical studies in healthy male volunteers have demonstrated the impact of varying the ratio of (+)- to this compound on plasma urate levels and electrolyte excretion. The following tables summarize key quantitative findings from these studies.

Treatment Group ((-)-enantiomer/(+)-enantiomer)Change in Plasma Urate (%)Uricosuric EffectReference
10 mg / 0 mg+8% to +16%Hyperuricemic[1]
10 mg / 10 mg+8% to +16%Hyperuricemic[1]
10 mg / 20 mg+8% to +16%Hyperuricemic[1]
10 mg / 40 mgApprox. 0%Isouricemic[1]
10 mg / 80 mg-13%Uricosuric[1]
Hydrochlorothiazide (50 mg)+8% to +16%Hyperuricemic[1]
Ticrynafen (250 mg)-41%Uricosuric[1]

Table 1: Effect of Indacrinone Enantiomer Ratios on Plasma Urate Levels After 7 Days of Treatment.

Treatment GroupMean 24-h Urinary Na+ Excretion (Day 1)Natriuretic EffectReference
(-)-enantiomer (10 mg) + (+)-enantiomer (40, 90, or 140 mg)Approx. 285 mEqComparable to Hydrochlorothiazide[6]
Hydrochlorothiazide (50 mg)Approx. 285 mEqComparable to Enantiomer Combinations[6]

Table 2: Comparative Natriuretic Effects of Indacrinone Enantiomer Combinations and Hydrochlorothiazide.

Experimental Protocols

The data presented above were derived from rigorous clinical trials. The following provides a generalized overview of the experimental methodologies employed in these studies.

Study Design: The studies were typically multicenter, double-blind, randomized, and placebo-controlled, often utilizing a balanced incomplete block design.[1][6]

Subjects: Healthy male volunteers participated in these trials.[1][3][6] They were maintained on controlled diets with fixed sodium and potassium intake to standardize baseline conditions.[3][6]

Drug Administration: The enantiomers of indacrinone were administered orally as single daily doses for a specified period, typically one week.[1][6] Dosages of the (-)-enantiomer were kept constant while the dosage of the (+)-enantiomer was varied to achieve different ratios.[1][6] Control groups received placebo, hydrochlorothiazide, or another uricosuric diuretic like ticrynafen.[1][2]

Data Collection and Analysis: Blood and urine samples were collected at baseline and at various time points throughout the study. Plasma and serum were analyzed for uric acid concentrations.[1][6] Urine was analyzed for volume, sodium, potassium, and uric acid excretion to determine clearance rates.[3][7]

Mechanism of Action

The differential effects of the indacrinone enantiomers are believed to stem from their distinct sites of action within the nephron, the functional unit of the kidney. The potent diuretic and natriuretic effects of the (-)-enantiomer are consistent with action in the thick ascending limb of the Loop of Henle, a primary site for sodium reabsorption.[8] The uricosuric effect of the (+)-enantiomer is thought to occur through the inhibition of uric acid reabsorption in the proximal tubule.

Indacrinone_Enantiomer_Mechanism cluster_nephron Renal Tubule cluster_drugs Indacrinone Enantiomers cluster_effects Physiological Effects proximal_tubule Proximal Tubule Uric Acid Reabsorption loop_of_henle Thick Ascending Limb of Loop of Henle Na+ Reabsorption uricosuria ↑ Uric Acid Excretion (Uricosuria) distal_tubule Distal Tubule & Collecting Duct natriuresis ↑ Na+ Excretion (Natriuresis/Diuresis) plus_enantiomer (+)-Indacrinone plus_enantiomer->proximal_tubule Inhibits Uric Acid Reabsorption minus_enantiomer This compound minus_enantiomer->loop_of_henle Inhibits Na+ Reabsorption

Figure 1: Differential sites of action of Indacrinone enantiomers in the nephron.

Conclusion

The enantiomers of indacrinone exhibit a clear division of pharmacological activity. The (-)-enantiomer is a potent diuretic, while the (+)-enantiomer possesses significant uricosuric properties. This unique profile allows for the development of a diuretic agent with a reduced risk of hyperuricemia by adjusting the ratio of the two enantiomers. The ability to achieve an isouricemic or even a net uricosuric effect while maintaining effective diuresis represents a significant therapeutic advantage. Further research into such stereospecific drug design holds promise for developing safer and more effective medications.

References

Evaluating the Off-Target Profile of (-)-Indacrinone Versus Other Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target profile of the diuretic agent (-)-Indacrinone against other commonly used diuretics, including loop, thiazide, and potassium-sparing diuretics. The information is supported by available experimental data to assist in the evaluation of diuretic candidates during drug development.

Executive Summary

Comparative Off-Target Profile

The following tables summarize the known on-target and off-target effects of this compound and other representative diuretics.

Table 1: On-Target and Key Off-Target Physiological Effects

Diuretic ClassRepresentative Drug(s)Primary On-Target EffectKey Off-Target/Side Effects
Loop Diuretic This compound Inhibition of Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle.[1]Uricosuria (from (+)-enantiomer) [2][3], potential for electrolyte imbalance.
Loop Diuretic Furosemide, Bumetanide, Ethacrynic AcidInhibition of Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle.Hyperuricemia [4], Ototoxicity [4], Hypokalemia, Hyponatremia, Hypomagnesemia.[5]
Thiazide Diuretic Hydrochlorothiazide, ChlorthalidoneInhibition of Na+-Cl- symporter in the distal convoluted tubule.Hyperuricemia [4], Hypokalemia, Hyponatremia, Hyperglycemia, Hypercalcemia.
Potassium-Sparing Diuretic SpironolactoneAldosterone antagonist in the collecting ducts.Anti-androgenic effects (e.g., gynecomastia) , Hyperkalemia.
Potassium-Sparing Diuretic Amiloride, TriamtereneBlocks epithelial sodium channels (ENaC) in the collecting ducts.Hyperkalemia.

Table 2: Specific Molecular Off-Target Interactions

DiureticOff-Target InteractionReported Effect
This compound Data not publicly available from broad screening panels.-
Furosemide Adrenoceptors (α1, α2, β)In vitro inhibition of radioligand binding.
Amiloride Tyrosine Kinases (EGF, Insulin, PDGF receptors)Inhibition of receptor autophosphorylation.
Spironolactone Androgen, Estrogen, and Progesterone ReceptorsAgonist/antagonist activity leading to hormonal side effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of off-target profiles are provided below.

Receptor Binding Assay (General Protocol)

This assay is used to determine the potential of a test compound to bind to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Objective: To identify off-target binding of a diuretic to known physiologically relevant receptors.

  • Methodology:

    • Preparation of Membranes: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

    • Binding Reaction: The test diuretic, a specific radioligand for the target receptor, and the cell membranes are incubated together in a suitable buffer.

    • Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound radioligand from the unbound.

    • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The percentage of inhibition of radioligand binding by the test diuretic is calculated. An IC50 value (the concentration of the diuretic that inhibits 50% of the specific binding of the radioligand) is determined from a concentration-response curve.

Kinase Inhibition Panel (General Protocol)

This assay evaluates the potential of a compound to inhibit the activity of a broad panel of protein kinases.

  • Objective: To identify off-target inhibition of kinases by a diuretic.

  • Methodology:

    • Kinase Reaction: The test diuretic, a specific kinase, its substrate (peptide or protein), and ATP (often radiolabeled with ³²P or ³³P) are incubated together in a reaction buffer.

    • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP. This can be achieved by spotting the reaction mixture onto a phosphocellulose filter paper, followed by washing to remove ATP.

    • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

    • Data Analysis: The percentage of inhibition of kinase activity by the test diuretic is calculated. An IC50 value is determined from a concentration-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and the cytotoxic potential of a compound.

  • Objective: To determine the concentration at which a diuretic exhibits cytotoxic effects on cultured cells.

  • Methodology:

    • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

    • Compound Treatment: The cells are treated with various concentrations of the test diuretic and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and an IC50 value for cytotoxicity is determined.

Visualizations

The following diagrams illustrate key concepts and workflows related to the evaluation of diuretic off-target profiles.

Off_Target_Screening_Workflow cluster_screening In Vitro Off-Target Screening cluster_analysis Data Analysis & Risk Assessment Test_Compound Test Diuretic (e.g., this compound) Receptor_Binding Receptor Binding Assays (GPCRs, Ion Channels, etc.) Test_Compound->Receptor_Binding Screen at fixed concentration Kinase_Panel Kinase Inhibition Assays Test_Compound->Kinase_Panel Screen at fixed concentration Cytotoxicity Cytotoxicity Assays Test_Compound->Cytotoxicity Dose-response Binding_Hits Identify Binding Hits (% Inhibition > 50%) Receptor_Binding->Binding_Hits Kinase_Hits Identify Kinase Hits (% Inhibition > 50%) Kinase_Panel->Kinase_Hits Cytotoxicity_Results Determine Cytotoxic Concentration (CC50) Cytotoxicity->Cytotoxicity_Results Risk_Assessment Off-Target Profile & Safety Risk Assessment Binding_Hits->Risk_Assessment Kinase_Hits->Risk_Assessment Cytotoxicity_Results->Risk_Assessment

Caption: Workflow for in vitro off-target screening of a diuretic candidate.

Diuretic_Uric_Acid_Pathway cluster_diuretics Diuretic Action cluster_effects Effect on Uric Acid Loop_Thiazide Loop & Thiazide Diuretics Proximal_Tubule Proximal Tubule Loop_Thiazide->Proximal_Tubule Volume depletion leads to Indacrinone This compound Indacrinone->Proximal_Tubule Volume depletion Urate_Secretion Increased Urate Secretion (via (+)-Indacrinone) Indacrinone->Urate_Secretion Direct effect of (+)-enantiomer Urate_Reabsorption Increased Urate Reabsorption Proximal_Tubule->Urate_Reabsorption Proximal_Tubule->Urate_Reabsorption Hyperuricemia Hyperuricemia Urate_Reabsorption->Hyperuricemia Urate_Reabsorption->Hyperuricemia Isouricemia Isouricemia / Hypouricemia Urate_Secretion->Isouricemia

Caption: Contrasting effects of diuretics on uric acid homeostasis.

Discussion and Conclusion

The primary distinguishing feature of this compound in terms of its off-target profile is the uricosuric effect of its stereoisomer, (+)-Indacrinone.[2][3] This provides a unique mechanism to counteract the hyperuricemia commonly observed with other loop and thiazide diuretics.[4] By formulating a racemic mixture with an optimized ratio of the two enantiomers, it is possible to achieve a diuretic effect with a neutral or even favorable impact on serum uric acid levels.

While specific data from broad off-target screening panels for this compound is lacking in publicly available literature, the known off-target activities of other diuretic classes provide a basis for comparison. For instance, spironolactone's interaction with steroid hormone receptors and amiloride's inhibition of certain tyrosine kinases represent significant off-target activities that can lead to specific side effects.

The absence of comprehensive, publicly available off-target screening data for many established diuretics, including this compound, highlights a gap in the literature. Such data would be invaluable for a more complete and quantitative comparison. For new diuretic candidates, a thorough evaluation using the experimental protocols outlined in this guide is essential for a comprehensive understanding of their safety profile.

References

A Comparative Review of Indacrinone: Clinical and Preclinical Data vs. Other Diuretics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical and preclinical data for the investigational loop diuretic, Indacrinone (B1671820), relative to other commonly used diuretics such as furosemide (B1674285) and hydrochlorothiazide (B1673439). This review synthesizes available data on efficacy, safety, and mechanism of action, with a focus on Indacrinone's unique uricosuric properties.

Executive Summary

Indacrinone is a potent, long-acting loop diuretic that has demonstrated significant natriuretic and diuretic effects in both preclinical and clinical studies. Its most distinguishing feature is its stereospecific effects on uric acid excretion. The (-)-enantiomer is primarily responsible for the diuretic and natriuretic activity, while the (+)-enantiomer exhibits a uricosuric effect, promoting the excretion of uric acid. This unique property contrasts with most other loop and thiazide diuretics, which are often associated with hyperuricemia. Clinical data suggests that by adjusting the ratio of the two enantiomers, a desired level of diuresis can be achieved with a neutral or even favorable effect on serum uric acid levels.

Mechanism of Action

Indacrinone, like other loop diuretics, exerts its primary diuretic effect in the thick ascending limb of the Loop of Henle. However, its enantiomers have distinct sites of action within the nephron.

  • (-)-Indacrinone (Diuretic Component): The primary site of action for the (-)-enantiomer is the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb. By inhibiting this transporter, it reduces the reabsorption of sodium, potassium, and chloride, leading to increased excretion of these ions and water.

  • (+)-Indacrinone (Uricosuric Component): The (+)-enantiomer is believed to act more distally, in the proximal tubule, to inhibit the reabsorption of uric acid. This action is responsible for the observed decrease in serum uric acid levels.

The differential actions of Indacrinone's enantiomers allow for a targeted therapeutic approach, where the ratio can be optimized to balance diuretic efficacy with the desired effect on urate homeostasis.

Signaling Pathways

The regulation of the primary targets of loop and thiazide diuretics involves a complex signaling cascade. The With-No-Lysine (WNK) kinases play a crucial role in regulating the activity of the Na-K-2Cl cotransporter (NKCC2) and the Na-Cl cotransporter (NCC).

cluster_loop Loop Diuretic Action Loop_Diuretics Loop Diuretics (e.g., Furosemide, this compound) NKCC2 Na-K-2Cl Cotransporter (Thick Ascending Limb) Loop_Diuretics->NKCC2 inhibits Ion_Reabsorption_Loop Decreased Na+, K+, Cl- Reabsorption NKCC2->Ion_Reabsorption_Loop WNK_Kinases_Loop WNK Kinases SPAK_OSR1_Loop SPAK/OSR1 WNK_Kinases_Loop->SPAK_OSR1_Loop activates SPAK_OSR1_Loop->NKCC2 phosphorylates (activates) Diuresis_Loop Increased Diuresis & Natriuresis Ion_Reabsorption_Loop->Diuresis_Loop

Mechanism of Action of Loop Diuretics.

cluster_thiazide Thiazide Diuretic Action Thiazide_Diuretics Thiazide Diuretics (e.g., Hydrochlorothiazide) NCC Na-Cl Cotransporter (Distal Convoluted Tubule) Thiazide_Diuretics->NCC inhibits Ion_Reabsorption_Thiazide Decreased Na+, Cl- Reabsorption NCC->Ion_Reabsorption_Thiazide WNK_Kinases_Thiazide WNK Kinases SPAK_OSR1_Thiazide SPAK/OSR1 WNK_Kinases_Thiazide->SPAK_OSR1_Thiazide activates SPAK_OSR1_Thiazide->NCC phosphorylates (activates) Diuresis_Thiazide Increased Diuresis & Natriuresis Ion_Reabsorption_Thiazide->Diuresis_Thiazide

Mechanism of Action of Thiazide Diuretics.

Preclinical Data

Preclinical studies in animal models, primarily rats, have been instrumental in elucidating the diuretic and uricosuric properties of Indacrinone and its enantiomers.

Experimental Protocols

A common experimental design for assessing diuretic activity in rats involves the following steps:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are acclimatized to metabolic cages for several days before the experiment to minimize stress-induced variations in urine output.

  • Fasting: Rats are fasted overnight with free access to water to ensure uniform hydration status.

  • Saline Loading: A saline load (e.g., 0.9% NaCl, 25 mL/kg body weight) is administered orally to induce a baseline diuresis.

  • Drug Administration: The test compound (Indacrinone or comparator diuretic) or vehicle (control) is administered, often orally or intraperitoneally.

  • Urine Collection: Urine is collected at specified intervals (e.g., every hour for 5-8 hours and a final collection at 24 hours) using metabolic cages.

  • Analysis: The following parameters are measured in the collected urine:

    • Volume (mL)

    • Sodium (Na⁺) concentration

    • Potassium (K⁺) concentration

    • Chloride (Cl⁻) concentration

    • Uric acid concentration

Start Start Acclimatization Acclimatize Rats to Metabolic Cages Start->Acclimatization Fasting Overnight Fasting (Water ad libitum) Acclimatization->Fasting Saline_Loading Oral Saline Loading Fasting->Saline_Loading Grouping Randomize into Treatment Groups Saline_Loading->Grouping Dosing Administer Vehicle, Indacrinone, or Comparator Diuretic Grouping->Dosing Urine_Collection Collect Urine at Timed Intervals Dosing->Urine_Collection Analysis Measure Urine Volume, Electrolytes, and Uric Acid Urine_Collection->Analysis End End Analysis->End

Typical Experimental Workflow for Preclinical Diuretic Studies.
Summary of Preclinical Findings

FeatureIndacrinoneFurosemideHydrochlorothiazide
Primary Site of Action Thick ascending limb (loop of Henle) and proximal tubuleThick ascending limb (loop of Henle)Distal convoluted tubule
Diuretic Potency PotentPotentModerate
Effect on Urine Volume Significant increase (e.g., 13-fold increase at 50 mg/kg IV in rats)Significant increaseModerate increase
Effect on Na⁺ Excretion Significant increase (e.g., from 0.4% to 6.62% of filtered load in rats)Significant increaseModerate increase
Effect on K⁺ Excretion Increased excretionSignificant increaseSignificant increase
Effect on Uric Acid Uricosuric (promotes excretion)Hyperuricemic (retains)Hyperuricemic (retains)

Clinical Data

Numerous clinical trials in healthy volunteers and hypertensive patients have compared Indacrinone with furosemide and hydrochlorothiazide. These studies provide robust quantitative data on the diuretic, natriuretic, and uricosuric effects of these agents in humans.

Experimental Protocols

Clinical studies comparing diuretics typically involve:

  • Study Population: Healthy male volunteers or patients with essential hypertension.

  • Dietary Control: Subjects are placed on a fixed sodium and potassium diet to standardize electrolyte intake.

  • Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group designs are common.

  • Dosing: Single or multiple doses of the study drugs are administered.

  • Sample Collection: Timed urine and blood samples are collected over a 24-hour period or longer.

  • Analysis: Urine and serum are analyzed for volume, electrolytes (Na⁺, K⁺, Cl⁻), and uric acid.

Comparison of Diuretic and Natriuretic Effects
StudyDrug(s) and Dose(s)Key Findings on Diuresis and Natriuresis
Irvin et al. (1980)[1]Indacrinone (5, 10, 20, 40, 80 mg) vs. Furosemide (20, 40, 80 mg)Indacrinone was more potent, had a longer duration of action, and induced a greater sodium for equivalent potassium loss compared to furosemide.[1]
Brooks et al. (1984)[2]Indacrinone (20 mg) vs. Ethacrynic Acid (100 mg) vs. Hydrochlorothiazide (100 mg)Indacrinone increased fractional Na⁺ excretion to 4.93%, similar to hydrochlorothiazide (3.16%) but less than ethacrynic acid (14.5%).[2]
Vlasses et al. (1984)[3]Indacrinone enantiomer ratios vs. Hydrochlorothiazide (50 mg)All Indacrinone enantiomer combinations showed comparable natriuretic activity to hydrochlorothiazide.[3]
Comparison of Effects on Uric Acid

The most significant clinical advantage of Indacrinone is its favorable profile regarding uric acid metabolism.

StudyDrug(s) and Dose(s)Key Findings on Uric Acid
Irvin et al. (1980)[1]Indacrinone (5, 10, 20, 40, 80 mg) vs. Furosemide (20, 40, 80 mg)All doses of Indacrinone decreased serum uric acid and increased uric acid clearance in the first 8 hours, while furosemide had the opposite effect.[1]
Brooks et al. (1984)[2]Indacrinone (20 mg) vs. Ethacrynic Acid (100 mg) vs. Hydrochlorothiazide (100 mg)Single doses of Indacrinone were uricosuric and hypouricemic, increasing fractional urate excretion from 6.7% to 15.2%. Hydrochlorothiazide and ethacrynic acid had little effect on urate excretion in single doses.[2]
Vlasses et al. (1984)[3]Indacrinone enantiomer ratios vs. Hydrochlorothiazide (50 mg)By day 7, hydrochlorothiazide increased serum uric acid levels, whereas Indacrinone combinations progressively decreased serum uric acid with increasing doses of the (+)-enantiomer.[3]

Conclusion

Indacrinone is a unique loop diuretic with a dual mechanism of action conferred by its enantiomers. The (-)-enantiomer provides potent and sustained diuresis and natriuresis, comparable to or exceeding that of furosemide in some studies. The (+)-enantiomer's uricosuric effect addresses a significant unmet need in diuretic therapy, namely the prevention of hyperuricemia. Clinical data strongly support the potential of Indacrinone, particularly in optimized enantiomeric ratios, to provide effective blood pressure control and fluid management without the adverse metabolic consequence of elevated serum uric acid commonly seen with other diuretics. Further research and development of Indacrinone or similar compounds with this dual-action profile could represent a significant advancement in the management of hypertension and edematous states, especially in patients with or at risk for gout.

References

Does (-)-Indacrinone offer advantages over hydrochlorothiazide in research?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, selecting the appropriate diuretic agent is critical, as off-target effects can significantly confound experimental results. While hydrochlorothiazide (B1673439) (HCTZ) is a widely used thiazide diuretic, its tendency to induce hyperuricemia presents a notable drawback.[1][2] This guide provides a detailed comparison with (-)-indacrinone, a loop diuretic with a unique pharmacological profile that offers distinct advantages for research applications, particularly concerning uric acid metabolism.

Differentiating Mechanisms of Action

Both this compound and hydrochlorothiazide induce diuresis by inhibiting sodium reabsorption in the renal tubules, but their primary sites of action and effects on uric acid transport differ significantly.

Hydrochlorothiazide (HCTZ):

  • Diuretic Action: HCTZ primarily inhibits the Na+/Cl- cotransporter in the distal convoluted tubule, accounting for the reabsorption of approximately 5-10% of filtered sodium.[3] This leads to increased excretion of sodium and water.

  • Effect on Uric Acid: HCTZ paradoxically increases serum uric acid levels. The mechanisms are multifactorial and include enhanced uric acid reabsorption in the proximal tubule, potentially due to volume depletion and competition for organic anion transporters (OATs) that are responsible for uric acid secretion.[1][2][4] This hyperuricemic effect can precipitate gout in susceptible individuals.[1][5]

This compound:

  • Diuretic Action: The diuretic activity of indacrinone (B1671820) resides almost exclusively in its (-)-enantiomer.[6][7] It acts as a loop diuretic, inhibiting solute transport in the diluting segments of the distal tubule, including the thick ascending limb of the Loop of Henle.[8][9]

  • Effect on Uric Acid: Unlike HCTZ, indacrinone possesses uricosuric (uric acid excreting) properties.[10] This effect is primarily attributed to the (+)-enantiomer, which inhibits the post-secretory reabsorption of uric acid in the proximal tubule.[11][12] The (-)-enantiomer also has some uricosuric activity.[6][7] By manipulating the ratio of the (-) and (+) enantiomers, a diuretic effect can be achieved that is isouricemic (does not change serum urate) or even hypouricemic (lowers serum urate).[12][13]

Signaling and Transport Pathway Diagram

G cluster_lumen Tubular Lumen (Urine) cluster_cell Proximal Tubule Cell cluster_blood Peritubular Capillary (Blood) lumen_node URAT1 URAT1 Urate_cell Uric Acid URAT1->Urate_cell OATs OATs OATs->Urate_cell HCTZ_cell HCTZ OATs->HCTZ_cell blood_node Urate_lumen Uric Acid Urate_lumen->URAT1 Reabsorption Urate_blood Uric Acid Urate_cell->Urate_blood Efflux to Blood Urate_blood->OATs Secretion HCTZ_blood HCTZ HCTZ_blood->OATs Secretion HCTZ_cell->URAT1 Enhances Reabsorption HCTZ_cell->OATs Competes for Secretion Indacrinone_lumen (+)-Indacrinone Indacrinone_lumen->URAT1 Inhibits Reabsorption

Caption: Differential effects on uric acid transport in the renal proximal tubule.

Quantitative Data Summary

The following table summarizes data from clinical studies comparing various formulations of indacrinone with hydrochlorothiazide. The data highlights the dose-dependent effect of the (+)-enantiomer of indacrinone on serum urate levels, contrasting with the hyperuricemic effect of HCTZ.

Treatment (Daily Dose)DurationChange in Serum/Plasma Urate (%)Change in 24-h Urinary Na+ ExcretionReference
Placebo7 daysBaselineBaseline[14]
Hydrochlorothiazide (50 mg)7 days▲ Increased (p < 0.05 vs placebo)~285 mEq (Day 1)[14]
Hydrochlorothiazide (50 mg)7 days▲ 8% to 16%Not Reported[6][7]
This compound (10 mg)7 days▲ 8% to 16%Not Reported[6][7]
This compound (10 mg) + (+)-Indacrinone (40 mg)7 days~ Isouricemic (no significant change)Not Reported[6][7]
This compound (10 mg) + (+)-Indacrinone (40 mg)7 days▼ Decreased~285 mEq (Day 1)[14]
This compound (10 mg) + (+)-Indacrinone (80 mg)7 days▼ 13%Not Reported[6][7]
This compound (10 mg) + (+)-Indacrinone (90 mg)7 days▼ Progressively Decreased~285 mEq (Day 1)[14]
This compound (10 mg) + (+)-Indacrinone (140 mg)7 days▼ Progressively Decreased~285 mEq (Day 1)[14]

Experimental Protocol: Comparative Study in Healthy Volunteers

The data presented above is derived from studies with rigorous methodologies. A representative protocol is summarized below, based on the multicenter study by Tobert et al. and the study by Vlasses et al.[6][7][14]

  • Study Design: Multicenter, double-blind, randomized, balanced incomplete-block, multiple-dose study.[6][7][14]

  • Participants: Healthy male volunteers (e.g., n=65 in the Tobert study, n=10 in the Vlasses study).[6][14]

  • Dietary Control: Subjects were maintained on a controlled diet with fixed sodium (e.g., 100 mEq/day) and potassium (e.g., 80 mEq/day) intake for a period before and during the study.[14]

  • Treatment Arms: Participants received one of several treatments for a period of 7 days. Example arms included:

    • This compound (10 mg) combined with varying doses of (+)-indacrinone (e.g., 0 mg, 10 mg, 40 mg, 80 mg).[6][7]

    • Hydrochlorothiazide (50 mg).[6][7][14]

    • Placebo.[14]

  • Measurements:

    • Blood Samples: Venous blood samples were collected at baseline and on specified days (e.g., Day 7) to measure plasma or serum uric acid concentrations.[6][14]

    • Urine Samples: 24-hour urine collections were performed to measure urinary sodium (Na+) excretion and urate clearance.[6][14]

  • Statistical Analysis: Changes from baseline within and between treatment groups were analyzed using appropriate statistical methods (e.g., analysis of variance) with a significance level typically set at p < 0.05.[14]

Research Advantages of this compound

Based on its unique pharmacological profile, this compound, particularly when formulated with its (+)-enantiomer, offers several key advantages over hydrochlorothiazide in a research setting:

  • Avoidance of Hyperuricemia: The most significant advantage is the ability to induce diuresis and natriuresis without the confounding metabolic side effect of hyperuricemia.[14] This is crucial for studies where elevated uric acid could interfere with the endpoints being measured, such as in models of cardiovascular disease, metabolic syndrome, or kidney disease.[2]

  • Isouricemic or Hypouricemic Diuresis: Researchers can select or create specific enantiomeric ratios to achieve a desired effect on serum urate. A 1:4 ratio of (-):(+) indacrinone has been shown to be approximately isouricemic, while higher ratios of the (+)-enantiomer can actively lower serum urate levels.[12][13] This allows for the precise dissection of the physiological effects of diuresis from the effects of altered urate levels.

  • Mechanistic Studies of Renal Transport: The distinct actions of the two enantiomers on diuretic and uricosuric pathways make them valuable tools for investigating the function of renal transporters and the physiological regulation of both sodium and uric acid handling.[11]

Conclusion

References

Validating the Inhibitory Effect of (-)-Indacrinone on NKCC2 in a Cellular Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (-)-Indacrinone's inhibitory effect on the Na-K-Cl cotransporter 2 (NKCC2) within a cellular context. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for researchers investigating the pharmacological properties of diuretics and the function of cation-chloride cotransporters.

Performance Comparison of NKCC2 Inhibitors

InhibitorCellular ModelAssay MethodIC50 / pIC50
This compound Not specified in vitroNot specified in vitroData not available
Furosemide (B1674285)Isolated rat medullary thick ascending limb (mTAL)Ion Flux AssaypIC50 = 5.15
BumetanideIsolated rat medullary thick ascending limb (mTAL)Ion Flux AssaypIC50 = 6.48

Note on this compound Data: The primary evidence for the NKCC2 inhibitory activity of this compound comes from in vivo microperfusion studies of rat renal tubules. These studies demonstrated that the (-)-enantiomer is significantly more effective than the (+)-enantiomer at inhibiting sodium and potassium reabsorption in the loop of Henle, the primary site of NKCC2 expression and activity.[1]

Experimental Protocols

A robust method for validating the inhibitory effect of compounds on NKCC2 in a cellular model is the thallium (Tl+) influx assay. This non-radioactive, fluorescence-based assay provides a high-throughput-compatible method to measure NKCC2 activity.

Thallium (Tl+) Influx Assay for NKCC2 Inhibition

Objective: To measure the inhibitory effect of this compound on NKCC2 activity in a suitable cellular model (e.g., LLC-PK1 or HEK-293 cells stably expressing NKCC2).

Principle: NKCC2 transports Tl+ along with Na+ and Cl- into the cell. A Tl+-sensitive fluorescent dye loaded into the cells shows increased fluorescence upon Tl+ influx. The rate of fluorescence increase is proportional to NKCC2 activity. Inhibitors of NKCC2 will reduce the rate of Tl+ influx and thus the rate of fluorescence increase.

Materials:

  • Cell Line: LLC-PK1 or HEK-293 cells stably transfected with an NKCC2 construct.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Assay Buffer (Chloride-containing): Hanks' Balanced Salt Solution (HBSS) or similar, containing physiological concentrations of NaCl, KCl, CaCl2, MgSO4, glucose, and HEPES.

  • Assay Buffer (Chloride-free): Similar to the chloride-containing buffer, but with chloride salts replaced by gluconate or nitrate (B79036) salts.

  • Tl+ Stimulant Solution: Assay buffer containing Tl2SO4.

  • Fluorescent Tl+ Indicator Dye: e.g., FluxOR™ Thallium Detection Kit or similar.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Control Inhibitors: Furosemide, Bumetanide.

  • Microplate Reader: A fluorescence microplate reader with kinetic reading capabilities and injectors for automated liquid addition.

  • 96- or 384-well black, clear-bottom microplates.

Procedure:

  • Cell Seeding: Seed the NKCC2-expressing cells into the microplates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Wash the cells with Assay Buffer (Chloride-free).

    • Load the cells with the Tl+-sensitive fluorescent dye according to the manufacturer's instructions. This is typically done in chloride-free buffer to minimize basal NKCC2 activity.

  • Compound Incubation:

    • Add varying concentrations of this compound (and control inhibitors) to the wells.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known NKCC2 inhibitor like furosemide or bumetanide).

    • Incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.

  • Measurement of Tl+ Influx:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to record fluorescence kinetically (e.g., every second for 60-120 seconds).

    • Establish a baseline fluorescence reading for a few seconds.

    • Using the plate reader's injector, add the Tl+ Stimulant Solution to initiate the influx.

    • Continue to record the fluorescence signal.

  • Data Analysis:

    • Calculate the initial rate of fluorescence increase for each well. This represents the rate of Tl+ influx.

    • Normalize the rates of the compound-treated wells to the vehicle control.

    • Plot the normalized rates against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each inhibitor.

Visualizations

NKCC2 Inhibition by this compound

NKCC2_Inhibition cluster_membrane Apical Membrane cluster_extracellular Tubular Lumen cluster_intracellular Epithelial Cell NKCC2 NKCC2 Transporter ions_in Ion Reabsorption NKCC2->ions_in Ion Influx Na Na+ Na->NKCC2 K K+ K->NKCC2 Cl1 Cl- Cl1->NKCC2 Cl2 Cl- Cl2->NKCC2 Indacrinone (B1671820) This compound Indacrinone->NKCC2 Inhibition

Caption: Mechanism of NKCC2 inhibition by this compound.

Experimental Workflow for Validating NKCC2 Inhibition

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed NKCC2-expressing cells in microplate B Culture to confluence A->B C Load cells with Tl+-sensitive dye B->C D Incubate with this compound and control inhibitors C->D E Measure baseline fluorescence D->E F Inject Tl+ stimulant solution E->F G Record kinetic fluorescence F->G H Calculate initial rate of fluorescence increase G->H I Normalize data to vehicle control H->I J Generate dose-response curve and determine IC50 I->J

Caption: Workflow for the Thallium Influx Assay.

References

Safety Operating Guide

Prudent Disposal of (-)-Indacrinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: (-)-Indacrinone waste is considered hazardous and must be disposed of through an approved waste disposal plant. Due to its potential carcinogenicity and high aquatic toxicity, it should not be discarded down the drain or in regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. The following procedures are based on established safety protocols for hazardous chemical waste and specific data available for related compounds.

Hazard Identification and Safety Precautions

Assumed Hazard Statements:

Hazard CodeHazard StatementGHS Category
H350May cause cancerCarcinogenicity 1A
H410Very toxic to aquatic life with long lasting effectsAquatic Hazard
H302Harmful if swallowedAcute Toxicity 4 (Oral)
H315Causes skin irritationSkin Irritation 2
H319Causes serious eye irritationEye Irritation 2A
H335May cause respiratory irritationSTOT SE 3

Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a respirator may be necessary.

Disposal Procedure Workflow

The disposal of this compound must follow a strict protocol to ensure safety and environmental protection. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Disposal Request & Pickup A 1. Collect Waste B 2. Segregate Waste A->B C 3. Label Container B->C D 4. Store in Designated Area C->D E 5. Keep Container Closed D->E F 6. Request Waste Pickup E->F G 7. Professional Disposal F->G

Figure 1: this compound Disposal Workflow

Detailed Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Collect all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials).

Step 2: Waste Segregation

  • Segregate this compound waste from other laboratory waste streams.

  • Do not mix with other chemicals to avoid unknown reactions.

Step 3: Container Labeling

  • Use a dedicated, leak-proof, and clearly labeled waste container.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Carcinogen," "Toxic to Aquatic Life")

    • The date accumulation started.

Step 4: Temporary Storage

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general traffic and incompatible materials.

Step 5: Keep Container Closed

  • Ensure the waste container is securely closed at all times, except when adding waste.

Step 6: Request Waste Pickup

  • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Step 7: Professional Disposal

  • The final and mandatory step is the disposal of the collected waste by an approved and licensed hazardous waste disposal facility. This typically involves high-temperature incineration.

Spill and Emergency Procedures

In case of a spill:

  • Evacuate the immediate area.

  • Wear appropriate PPE before cleaning up.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • For large spills, contact your institution's EHS department immediately.

Decontamination

  • Decontaminate surfaces and equipment that have come into contact with this compound using a suitable solvent (e.g., ethanol (B145695) or methanol) followed by soap and water.

  • Collect all decontamination materials as hazardous waste.

Environmental Fate and Impact

The high aquatic toxicity indicated for related compounds suggests that this compound can have a significant negative impact on aquatic ecosystems if released into the environment. Therefore, preventing its entry into waterways is of utmost importance.

Lack of Neutralization Protocols

There are no established and verified experimental protocols for the in-lab neutralization or degradation of this compound. Attempting to neutralize this compound without a validated procedure could lead to the generation of other hazardous substances or an incomplete reaction. Therefore, the only recommended disposal method is through a licensed hazardous waste facility.

Personal protective equipment for handling (-)-Indacrinone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel working with (-)-Indacrinone. Given that the toxicological properties of this compound have not been fully investigated, it must be handled with extreme caution as a potentially hazardous substance.[1] This document is intended for use by trained researchers, scientists, and drug development professionals.

Hazard Identification and Physicochemical Properties

This compound is the levorotatory enantiomer of Indacrinone (B1671820), a loop diuretic.[2][3] It is a solid powder intended for research use only and not for human or veterinary use.[4] A Safety Data Sheet (SDS) for the racemate indicates significant hazards.[5]

Table 1: GHS Hazard Classification [5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
CarcinogenicityCategory 1AH350: May cause cancer
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects

Table 2: Physicochemical and Storage Information

PropertyValueSource
Appearance Solid powder[4]
Molecular Formula C₁₈H₁₄Cl₂O₄[4][7]
Molecular Weight 365.21 g/mol [4][7]
Short-Term Storage Dry, dark, at 0 - 4 °C (days to weeks)[4]
Long-Term Storage Dry, dark, at -20 °C (months to years)[4]
Solubility Soluble in DMSO[4]

Occupational Exposure Limits

As of this writing, no official Occupational Exposure Limit (OEL) has been established for this compound.[1] In the absence of a defined OEL, exposure should be minimized to the lowest possible level through engineering controls, administrative controls, and the mandatory use of personal protective equipment (PPE).

Personal Protective Equipment (PPE)

Given the compound's hazard profile, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[5]

Table 3: Required PPE for Handling this compound

Body PartRequired PPESpecifications and Rationale
Hands Two pairs of chemotherapy-grade, powder-free nitrile gloves.Double-gloving provides additional protection in case the outer glove is breached.[5] Powder-free gloves prevent aerosolization of the compound.
Body Disposable, solid-front, back-closure lab gown with long sleeves and tight-fitting knit cuffs.Protects skin from contact and prevents contamination of personal clothing.[5] Cuffs should be tucked under the inner glove.
Eyes/Face Chemical safety goggles and a full-face shield.Goggles must be worn to protect the eyes from dust particles.[1] A face shield is required when there is any risk of splash or aerosol generation.[5]
Respiratory A NIOSH-certified N95 or higher-rated respirator.Required for all procedures involving the handling of the solid compound to prevent inhalation of airborne particles.[1][8] Personnel must be fit-tested for the selected respirator.
Head/Feet Disposable cap and shoe covers.Prevents contamination of hair and personal footwear.[5]

Safe Handling and Operational Plan

A designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE), must be used for all manipulations of this compound powder (e.g., weighing, preparing solutions).

Step-by-Step Handling Protocol:

  • Preparation:

    • Cordon off the designated handling area.

    • Ensure all necessary PPE, spill kit materials, and waste containers are readily accessible.

    • Don all required PPE as specified in Table 3 before entering the designated area.

  • Weighing and Solution Preparation:

    • Perform all manipulations of solid this compound on a disposable work surface (e.g., plastic-backed absorbent pad) within a chemical fume hood to control dust.

    • Use dedicated, clearly labeled utensils (spatulas, weigh boats).

    • When preparing solutions, add the solvent to the powder slowly to minimize aerosol generation.

  • Post-Handling:

    • After handling, wipe down all surfaces in the designated area with an appropriate deactivating agent (if known) or a surfactant solution followed by 70% ethanol.

    • Carefully doff PPE, removing the outer gloves first, followed by the gown and other equipment, turning contaminated surfaces inward. The inner gloves should be the last item removed.

    • Dispose of all contaminated disposables as hazardous chemical waste.

    • Wash hands thoroughly with soap and water after completing the work and exiting the lab.[1][5]

Emergency Procedures

Spill Response:

  • Evacuate: Immediately alert others and evacuate the immediate area.

  • Isolate: Secure the area to prevent entry. Do not attempt to clean a large spill without appropriate respiratory protection and training.

  • Cleanup (for minor spills):

    • Don the full PPE ensemble described in Table 3.

    • Gently cover the spill with absorbent pads to prevent further dispersal.

    • Carefully collect the powder using dampened absorbent material. DO NOT DRY SWEEP , as this will generate dust.[5]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.

    • Clean the spill area thoroughly with a surfactant solution and then 70% ethanol.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[1][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show them the Safety Data Sheet.[5]

Disposal Plan

Due to its high toxicity to aquatic life, this compound and all associated waste must be disposed of as hazardous chemical waste.[5] Do not dispose of it down the drain or in regular trash.

Disposal Protocol:

  • Segregation: All waste contaminated with this compound, including disposable PPE, weigh boats, pipette tips, and absorbent pads, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound."

  • Surplus Material: Unused or unwanted this compound must be disposed of in its original container or a compatible, sealed container as hazardous waste.

  • Institutional Guidelines: Follow all institutional and local regulations for hazardous waste pickup and disposal. Contact your institution's Environmental Health & Safety (EHS) department for specific procedures.

Workflow for Safe Handling of this compound

G Figure 1: Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Waste Management prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble PPE & Spill Kit prep_area->gather_ppe don_ppe Don Full PPE gather_ppe->don_ppe weigh Weigh Solid Compound don_ppe->weigh Enter Hood dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Surfaces dissolve->decon dispose_ppe Segregate Contaminated Disposables decon->dispose_ppe doff_ppe Doff PPE Correctly dispose_ppe->doff_ppe waste_collect Collect in Labeled Hazardous Waste Container dispose_ppe->waste_collect wash Wash Hands doff_ppe->wash ehs_contact Arrange for EHS Pickup waste_collect->ehs_contact

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.